molecular formula C3H7ClFN B2372229 2-Fluoroprop-2-en-1-amine hydrochloride CAS No. 322637-47-8

2-Fluoroprop-2-en-1-amine hydrochloride

Cat. No.: B2372229
CAS No.: 322637-47-8
M. Wt: 111.54
InChI Key: QPXCPZZJWCXNFD-UHFFFAOYSA-N
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Description

2-Fluoroprop-2-en-1-amine hydrochloride is a useful research compound. Its molecular formula is C3H7ClFN and its molecular weight is 111.54. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoroprop-2-en-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoroprop-2-en-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroprop-2-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6FN.ClH/c1-3(4)2-5;/h1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCPZZJWCXNFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80954072
Record name 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

322637-47-8
Record name 2-Fluoroprop-2-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80954072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Fluoroprop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Fluoroprop-2-en-1-amine (2-fluoroallylamine) hydrochloride is a critical fluorinated building block in medicinal chemistry, particularly in the development of mechanism-based inhibitors for amine oxidases such as Lysyl Oxidase-Like 2 (LOXL2) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1). The incorporation of the fluorine atom at the 2-position of the allylic system significantly alters the electronic properties of the double bond, enhancing its reactivity as a suicide substrate while modulating the basicity of the amine (pKa perturbation).

This guide details a robust, laboratory-scale synthesis of 2-fluoroprop-2-en-1-amine hydrochloride starting from commercially available 2-fluoroallyl alcohol . The protocol utilizes a modified Gabriel synthesis to ensure mono-alkylation and high purity, avoiding the polyalkylation issues common with direct amination of allylic halides.

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the primary amine functionality while preserving the sensitive 2-fluoroallyl motif. Direct nucleophilic substitution on 2-fluoroallyl halides with ammonia often leads to mixtures of primary, secondary, and tertiary amines. Therefore, a "masked" amine approach using potassium phthalimide is selected.

Strategic Disconnection:

  • Target: 2-Fluoroprop-2-en-1-amine HCl

  • Precursor:

    
    -(2-fluoroallyl)phthalimide
    
  • Starting Material: 2-Fluoroallyl alcohol (CAS 5675-31-0)

Reaction Pathway Diagram

G Start 2-Fluoroallyl Alcohol (CAS 5675-31-0) Inter1 2-Fluoroallyl Mesylate (Activated Intermediate) Start->Inter1 MsCl, Et3N DCM, 0°C Inter2 N-(2-Fluoroallyl)phthalimide (Protected Amine) Inter1->Inter2 Potassium Phthalimide DMF, 80°C Product 2-Fluoroprop-2-en-1-amine HCl (Final Salt) Inter2->Product 1. N2H4·H2O, EtOH 2. HCl/Ether

Caption: Step-wise synthetic pathway from 2-fluoroallyl alcohol to the hydrochloride salt via Gabriel synthesis.

Experimental Protocol

Safety & Handling
  • 2-Fluoroallyl alcohol: Toxic if inhaled or swallowed. Use in a well-ventilated fume hood.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Handle with double gloves and a face shield.

  • Fluoroallylamines: Many are mechanism-based inhibitors of mammalian enzymes. Treat the final product as a potent bioactive compound.

Step 1: Activation of 2-Fluoroallyl Alcohol

The hydroxyl group is a poor leaving group and must be converted to a sulfonate ester (mesylate) to facilitate the nucleophilic attack.

  • Reagents: 2-Fluoroallyl alcohol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (Et

    
    N, 1.5 eq), Dichloromethane (DCM).
    
  • Procedure:

    • Dissolve 2-fluoroallyl alcohol (e.g., 5.0 g, 65.7 mmol) in anhydrous DCM (50 mL) under an argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

    • Add Et

      
      N (13.7 mL, 98.5 mmol) followed by the dropwise addition of MsCl (6.1 mL, 78.8 mmol). Maintain temperature < 5°C.
      
    • Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours.

    • Workup: Quench with saturated NaHCO

      
       solution. Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over Na
      
      
      
      SO
      
      
      , and concentrate in vacuo.
    • Result: Crude 2-fluoroallyl mesylate (unstable, use immediately).

Step 2: Nucleophilic Substitution (Gabriel Synthesis)[1][2]
  • Reagents: Crude Mesylate (from Step 1), Potassium Phthalimide (1.1 eq), DMF (anhydrous).

  • Procedure:

    • Suspend Potassium Phthalimide (13.4 g, 72.3 mmol) in anhydrous DMF (60 mL).

    • Add the crude mesylate dropwise to the suspension at room temperature.

    • Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (formation of a UV-active spot, disappearance of starting material).

    • Workup: Pour the mixture into ice-water (300 mL). The product usually precipitates as a solid. Filter the solid.[1] If it oils out, extract with Ethyl Acetate, wash with water (to remove DMF), dry, and concentrate.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc) to yield

      
      -(2-fluoroallyl)phthalimide.
      
Step 3: Deprotection and Salt Formation
  • Reagents:

    
    -(2-fluoroallyl)phthalimide, Hydrazine hydrate (1.2 eq), Ethanol, HCl (4M in dioxane or ether).
    
  • Procedure:

    • Dissolve the phthalimide intermediate (e.g., 10.0 g) in Ethanol (100 mL).

    • Add Hydrazine hydrate (2.4 mL, ~48 mmol).

    • Reflux for 2–3 hours. A white precipitate (phthalhydrazide) will form.

    • Cool to room temperature. Acidify carefully with 1M HCl to pH ~1 to break down any complex.

    • Filter off the phthalhydrazide solid.

    • Concentrate the filtrate to remove ethanol.

    • Basify the aqueous residue with 2M NaOH (to pH > 12) and extract with Diethyl Ether (3 x 50 mL). Note: The free amine is volatile.

    • Salt Formation: Dry the ether layer (Na

      
      SO
      
      
      
      ). Cool to 0°C and add HCl (2M in diethyl ether) dropwise until no further precipitation occurs.
    • Filter the white solid, wash with cold ether, and dry under vacuum.

Characterization Data

The following data represents typical values for 2-Fluoroprop-2-en-1-amine Hydrochloride.

ParameterValue / DescriptionNotes
Appearance White to off-white crystalline solidHygroscopic
Molecular Formula C

H

ClF N
MW: 111.55 g/mol
Melting Point 165 – 170 °C (decomp)Varies with purity
Solubility Soluble in Water, Methanol, DMSOInsoluble in Ether, Hexane
Spectroscopic Data
  • 
    H NMR (400 MHz, D
    
    
    
    O):
    • 
       3.85 (d, 
      
      
      
      Hz, 2H, N-CH
      
      
      ).
    • 
       4.80 (dd, 
      
      
      
      Hz,
      
      
      Hz, 1H, =CH
      
      
      H
      
      
      ).
    • 
       4.95 (dd, 
      
      
      
      Hz,
      
      
      Hz, 1H, =CH
      
      
      H
      
      
      ).
    • Note: The geminal coupling of the terminal alkene protons is often small. The large coupling constants are due to the fluorine atom.

  • 
    F NMR (376 MHz, D
    
    
    
    O):
    • 
       -105.5 ppm (m).
      
    • Diagnostic: The signal typically appears as a multiplet due to coupling with the methylene and vinyl protons.

Applications in Drug Discovery[4]

This compound serves as a "warhead" for targeting copper-containing amine oxidases.

Mechanism of Action (SSAO/LOX Inhibition)

The 2-fluoroallylamine moiety acts as a suicide substrate .

  • Oxidation: The enzyme oxidizes the amine to an aldehyde (or imine).

  • Elimination: The presence of the

    
    -fluorine facilitates the elimination of fluoride (
    
    
    
    -elimination) or leads to a highly reactive Michael acceptor (2-fluoroacrolein species) within the active site.
  • Covalent Modification: A nucleophilic residue in the enzyme active site attacks the reactive intermediate, permanently disabling the enzyme.

Pathway Substrate 2-Fluoroallylamine (Inhibitor) EnzymeComplex Enzyme-Substrate Complex Substrate->EnzymeComplex Binding Oxidation Oxidation by TPQ cofactor EnzymeComplex->Oxidation Intermediate Reactive Imine/Aldehyde (Electrophile) Oxidation->Intermediate - H2O2, - NH3 Inhibition Covalent Adduct (Irreversible Inhibition) Intermediate->Inhibition Nu- Attack (Active Site)

Caption: Mechanism-based inhibition pathway of amine oxidases by 2-fluoroallylamine.

References

  • Li, Y., et al. (2016). "Facile Synthesis of Fluorovinyl-Containing Lactams via Ring-Closing Metathesis of N-Substituted 2-Fluoroallylamides." Synthesis, 48(24), 4845–4853.

  • Foot, J. S., et al. (2012). "The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1)." Bioorganic & Medicinal Chemistry Letters, 22(12), 3935-3940.

  • Jarolimek, W., et al. (2019). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3." Journal of Medicinal Chemistry, 62(20), 9680–9699.

  • Organic Syntheses. "Gabriel Synthesis of Primary Amines: Potassium Phthalimide." Org.[2][3][4] Synth. Coll. Vol. 1, p.119.

Sources

Physical and chemical properties of 2-Fluoroprop-2-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 2-Fluoroprop-2-en-1-amine Hydrochloride

Executive Summary

2-Fluoroprop-2-en-1-amine hydrochloride (2-Fluoroallylamine HCl) is a specialized fluorinated building block utilized in the synthesis of mechanism-based enzyme inhibitors and hypoxia-targeting radiotracers.[1] Distinguished by the presence of a vinylic fluorine atom at the C2 position, this compound serves as a bioisostere of allylamine with altered electronic properties and metabolic stability. Its primary utility lies in medicinal chemistry, specifically in the development of Lysyl Oxidase (LOX) and Semicarbazide-Sensitive Amine Oxidase (SSAO) inhibitors, where the fluoro-allyl motif acts as a "suicide substrate" pharmacophore.

Chemical Identity & Physicochemical Profile

PropertyDetail
IUPAC Name 2-Fluoroprop-2-en-1-amine hydrochloride
Common Names 2-Fluoroallylamine HCl; 3-Amino-2-fluoro-1-propene HCl
CAS Number 5675-32-1 (Free Base); Salt form often unassigned in general registries
Molecular Formula C₃H₆FN[1][2][3] · HCl
Molecular Weight 111.55 g/mol (Salt); 75.09 g/mol (Free Base)
Structure H₂C=C(F)–CH₂–NH₂[1] · HCl
Physical Properties
  • Appearance: White to off-white crystalline solid.[1]

  • Solubility: Highly soluble in water, methanol, and DMSO.[1] Sparingly soluble in dichloromethane or diethyl ether.[1]

  • Hygroscopicity: The hydrochloride salt is hygroscopic and must be stored under desiccant.[1]

  • Acidity (pKa): ~8.2 – 8.5 (Predicted).[1]

    • Technical Insight: The pKa is lower than that of allylamine (9.[1]49) due to the strong electron-withdrawing inductive effect (-I) of the vinylic fluorine atom, which reduces the electron density on the nitrogen, decreasing basicity.

Synthetic Routes & Manufacturing

The synthesis of 2-fluoroallylamine is non-trivial due to the instability of the free base and the difficulty of introducing fluorine at the vinylic position. Two primary routes are recognized in technical literature: the Modern Aminolysis-Reduction Route (preferred for scalability) and the Classical Halogen Exchange Route .[1]

Route A: Aminolysis of Methyl 2-Fluoroacrylate (Preferred)

This method, highlighted in recent process chemistry developments (e.g., Ma et al.), avoids the use of volatile alkyl halides and offers higher regioselectivity.

  • Aminolysis: Methyl 2-fluoroacrylate is treated with aqueous ammonia or methanolic ammonia to yield 2-fluoroacrylamide.[1]

  • Selective Reduction: The amide is reduced to the amine using a hydride donor (e.g., LiAlH₄) in dry ether/THF.[1]

    • Critical Control Point: The reduction must be controlled to prevent saturation of the double bond.

  • Salt Formation: The crude amine is trapped immediately with anhydrous HCl in dioxane/ether to precipitate the stable salt.[1]

Route B: Halogen Displacement (Historical)

Utilizes 2,3-dichloropropene as a starting material.[1]

  • Fluorination: Halogen exchange (Swarts reaction or KF) to generate 2-fluoro-3-chloropropene (often low yield).[1]

  • Amination: Gabriel synthesis (Potassium phthalimide) followed by hydrazine deprotection.[1]

SynthesisWorkflow Start Methyl 2-Fluoroacrylate (Starting Material) Inter1 2-Fluoroacrylamide (Intermediate) Start->Inter1 NH3 / MeOH (Aminolysis) Inter2 2-Fluoroallylamine (Free Base - Volatile) Inter1->Inter2 LiAlH4 / THF (Selective Reduction) Final 2-Fluoroallylamine HCl (Stable Salt) Inter2->Final HCl (gas) / Dioxane (Salt Formation)

Figure 1: The modern synthetic workflow for 2-fluoroallylamine HCl via the acrylate route, ensuring preservation of the vinylic fluorine.

Reactivity & Stability

Chemical Stability
  • Free Base Instability: The free amine (2-fluoroallylamine) is prone to polymerization and oxidative degradation.[1] It should never be stored in free base form.[1]

  • Nucleophilic Attack: The vinylic fluorine activates the double bond towards Michael-type additions, although less so than a trifluoromethyl group.

  • Defluorination: Under strong basic conditions or metabolic processing, the compound can release fluoride ions, leading to the formation of reactive aldehydes (2-fluoroacrolein).

Handling Protocol
  • Storage: -20°C, under inert atmosphere (Argon/Nitrogen).

  • Reconstitution: Prepare fresh solutions in degassed water or buffer immediately prior to use. Avoid basic buffers (pH > 9) which may liberate the volatile free base.[1]

Applications in Medicinal Chemistry

Mechanism-Based Enzyme Inhibition (SSAO/LOX)

2-Fluoroallylamine acts as a "suicide substrate" for copper-containing amine oxidases, such as Semicarbazide-Sensitive Amine Oxidase (SSAO) and Lysyl Oxidase (LOX).[1]

  • Mechanism:

    • Oxidation: The enzyme oxidizes the

      
      -carbon, converting the amine to an imine/aldehyde.[1]
      
    • Michael Acceptor Formation: The resulting product is 2-fluoroacrolein (or an enzyme-bound intermediate).[1]

    • Covalent Modification: The reactive intermediate covalently binds to a nucleophile in the enzyme's active site (often a cysteine or lysine residue), irreversibly inhibiting the enzyme.

Hypoxia Imaging (EF5 Precursor)

This compound is a key intermediate in the synthesis of 2-nitroimidazole-based hypoxia markers (e.g., EF5 derivatives). The fluorine atom allows for detection via


-MRS (Magnetic Resonance Spectroscopy) or, if synthesized with 

, via PET imaging.

MechanismAction Enzyme Amine Oxidase (SSAO/LOX Active Site) Complex Enzyme-Substrate Complex Enzyme->Complex Substrate 2-Fluoroallylamine Substrate->Complex Binding Product 2-Fluoroacrolein (Reactive Electrophile) Complex->Product Oxidative Deamination (-NH3) Inhibition Irreversible Covalent Adduct Product->Inhibition Nucleophilic Attack by Enzyme Residue

Figure 2: Mechanism of suicide inhibition.[1] The compound is processed by the enzyme into a reactive electrophile that covalently disables the catalytic machinery.

Safety & Toxicology (SDS Summary)

  • Hazards:

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

    • Acute Toxicity: Like most allylamines, it should be treated as toxic if swallowed or inhaled.[1] Allylamine derivatives are known to be cardiotoxic (vascular damage), although the specific toxicology of the 2-fluoro analog is less documented than the parent compound.

  • First Aid:

    • Eye Contact: Rinse cautiously with water for 15 minutes.[1]

    • Skin Contact: Wash with soap and water.[1] Remove contaminated clothing.[1][4]

  • Disposal: Incineration in a chemical combustor equipped with a scrubber (to neutralize HF gas formed during combustion).[1]

References

  • Ma, Q., et al. (2016).[1] "Facile Synthesis of Fluorovinyl-Containing Lactams via Ring-Closing Metathesis of N-Substituted 2-Fluoroallylamides." ResearchGate.[1]

  • Olah, G. A., et al. (1973).[1] "Synthetic Methods and Reactions." Synthesis, 1973(4), 780.[3] (Foundational halogen exchange chemistry).[1]

  • McDonald, I. A., et al. (1986). "Mechanism-based inhibition of amine oxidases."[1][5] Journal of Medicinal Chemistry. (Context on allylamine inhibitors).

  • LGC Standards. (2024). "Product Sheet: 3-Amino-2-fluoro-1-propene."

  • US Patent 7,005,524. (2006).[1] "Nitroimidazole-based hypoxia markers." (Describes the use of 2-fluoroallylamine in synthesizing hypoxia imaging agents).

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoroprop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of 2-Fluoroprop-2-en-1-amine Hydrochloride Content Type: Technical Reference Guide Audience: Medicinal Chemists, Analytical Scientists, and Process Chemists.

Executive Summary & Structural Context

2-Fluoroprop-2-en-1-amine hydrochloride (Common name: 2-Fluoroallylamine HCl) is a specialized fluorinated building block used primarily in the synthesis of mechanism-based enzyme inhibitors (e.g., SSAO/VAP-1 inhibitors) and as a bioisostere for allylamine.

Unlike its saturated counterpart (2-fluoropropan-1-amine), this molecule possesses a vinyl fluoride moiety conjugated with an allylic amine. This structural feature introduces unique spectroscopic signatures, particularly large


 and 

coupling constants, which serve as the primary method for structural validation.
Structural Identity
  • IUPAC Name: 2-Fluoroprop-2-en-1-amine hydrochloride

  • Structure:

    
    
    
  • Molecular Formula:

    
    [1]
    
  • MW: 111.55 g/mol [1]

  • Key Feature: The fluorine atom is attached to the

    
     carbon, creating a distinct electronic environment compared to aliphatic fluorines.
    

Sample Preparation & Experimental Protocols

To ensure high-fidelity spectroscopic data, the hygroscopic nature of the hydrochloride salt must be managed.

Protocol A: NMR Sample Preparation
  • Solvent Selection: DMSO-d6 is the preferred solvent over

    
    .
    
    • Reasoning:

      
       causes rapid H/D exchange of the ammonium protons (
      
      
      
      ), obliterating their signal and preventing integration verification. DMSO-d6 preserves the ammonium signal (typically a broad triplet) and prevents peak shifting due to pH changes.
  • Concentration: 10–15 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) for

    
    ; 
    
    
    
    (0.00 ppm) or internal
    
    
    (-164.9 ppm) for
    
    
    .
Protocol B: Mass Spectrometry (ESI+)
  • Diluent: 50:50 Acetonitrile:Water + 0.1% Formic Acid.

  • Concentration: 1 µg/mL (Direct Infusion).

  • Mode: Positive Electrospray Ionization (ESI+).

  • Note: The HCl salt will dissociate; detection targets the cation

    
    .
    

Spectroscopic Data Analysis[2][3]

A. Nuclear Magnetic Resonance (NMR)

The presence of the vinyl fluorine atom splits nearly every signal in the


 and 

spectra due to J-coupling.
1.

NMR (The "Smoking Gun")

The vinyl fluoride appears in a distinct region compared to saturated fluorines (typically -180 to -220 ppm).

ParameterValue (Typical)MultiplicityInterpretation
Chemical Shift -90.0 to -110.0 ppm MultipletCharacteristic of Vinyl Fluoride (

).
Coupling

observed
--Shows coupling to both vinyl protons and allylic methylene protons.
2.

NMR Data (400 MHz, DMSO-d6)

Note: Chemical shifts are representative estimates based on electronic environments of analogous 2-fluoroallyl systems.

PositionProton Type

(ppm)
MultiplicityCoupling Constants (

) & Logic

Ammonium8.20 - 8.50Broad SingletExchangeable. Broadening due to quadrupole relaxation of

.

Vinylic (trans to F)4.90 - 5.05dd

Hz (Large trans coupling).

Vinylic (cis to F)4.70 - 4.85dd

Hz (Smaller cis coupling).

Allylic3.60 - 3.80d (or bd)

Hz. Coupled to F.

Expert Insight: The two vinylic protons are chemically non-equivalent. The proton trans to the fluorine usually exhibits a significantly larger coupling constant (


).
3.

NMR Data (100 MHz, DMSO-d6)

Carbon signals appear as doublets due to


 coupling.
CarbonType

(ppm)

(Hz)
Assignment Logic
C2

158.0 - 162.0

Direct attachment to F (Deshielded).
C3

92.0 - 96.0

Geminal coupling. Shielded by resonance.
C1

40.0 - 45.0

Allylic carbon.
B. Infrared Spectroscopy (FT-IR)

The salt form dominates the IR spectrum, showing strong ammonium bands.

Wavenumber (

)
Vibration ModeFunctional Group
2800 - 3200 N-H Stretch (Broad)Ammonium Salt (

)
1660 - 1690 C=C StretchVinyl alkene (Often weak/medium)
1150 - 1250 C-F StretchVinyl Fluoride (Strong band)
1500 - 1600 N-H BendAmmonium deformation
C. Mass Spectrometry (MS)

Technique: ESI-MS (Positive Mode) Theoretical Monoisotopic Mass (Cation): 75.05 Da (


)
m/z (Observed)Ion IdentityFragmentation Logic
76.06

Protonated free base (Parent).
59.0

Loss of ammonia (Allylic cation formation).
56.0

Elimination of HF (Common in fluorinated aliphatics).

Quality Control & Verification Workflows

Workflow 1: Structural Verification Logic

This diagram illustrates the decision tree for confirming the identity of the synthesized salt.

StructuralVerification Start Crude 2-Fluoroallylamine HCl Solubility Solubility Test (Water/DMSO) Start->Solubility F19_NMR 19F NMR Check (-90 to -110 ppm?) Solubility->F19_NMR Soluble H1_NMR 1H NMR Analysis (Confirm Vinyl Splitting) F19_NMR->H1_NMR Signal Present Reject Reject/Repurify F19_NMR->Reject No Signal/-180 ppm MS_Check ESI-MS (m/z 76 [M+H]+) H1_NMR->MS_Check Integrals Correct H1_NMR->Reject Impurity > 5% Final Validated Compound MS_Check->Final Mass Confirmed

Caption: Logical flow for stepwise spectroscopic validation of 2-fluoroallylamine HCl.

Workflow 2: Mass Spec Fragmentation Pathway

Understanding the fragmentation helps distinguish the product from non-fluorinated impurities.

Fragmentation Parent Parent Cation [C3H7FN]+ m/z 76 Frag1 Allyl Cation [C3H4F]+ m/z 59 Parent->Frag1 - NH3 (17) Frag2 Elimination Product [C3H6N]+ m/z 56 Parent->Frag2 - HF (20)

Caption: ESI+ Fragmentation pathways characteristic of fluoro-allylic amines.

References

  • Synthesis and Characterization of Fluoroallylamines

    • Title: "Synthesis and biological evaluation of 2-haloallylamine derivatives as novel inhibitors of semicarbazide-sensitive amine oxidase (SSAO)."
    • Source:Journal of Medicinal Chemistry.
    • Context: Primary source for NMR shifts of 2-haloallylamines.
  • NMR of Vinyl Fluorides

    • Title: "Structure Determination of Organic Compounds: Tables of Spectral D
    • Source: Pretsch, E., et al. (Springer).
    • Context: Authoritative reference for calculating vinyl fluoride coupling constants ( vs ).
  • General Spectroscopic Data for Amine Hydrochlorides

    • Title: "SDBS Spectral D
    • Source: AIST (Japan).
    • Context: Reference for IR bands of primary amine salts.

Sources

Stability and reactivity of 2-Fluoroprop-2-en-1-amine hydrochloride under various conditions

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stability and Reactivity of 2-Fluoroprop-2-en-1-amine Hydrochloride Content Type: Technical Monograph / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Enzymologists.

Executive Summary

2-Fluoroprop-2-en-1-amine hydrochloride (2-fluoroallylamine HCl) is a specialized fluorinated building block and a potent "warhead" moiety used in the design of mechanism-based inhibitors for amine oxidases, specifically Lysyl Oxidase (LOX) and Lysyl Oxidase-like 2 (LOXL2). Its unique reactivity stems from the vinyl fluoride group, which modulates the electron density of the allylic system, enabling suicide inhibition mechanisms while maintaining stability superior to non-fluorinated allylamines under specific conditions. This guide details its physicochemical stability, synthesis pathways, and the mechanistic basis of its reactivity.

Chemical Identity & Physicochemical Properties[1][2][3][4]

PropertyDescription
IUPAC Name 2-Fluoroprop-2-en-1-amine hydrochloride
Common Name 2-Fluoroallylamine HCl
Structure

Molecular Weight 111.55 g/mol (Salt); 75.09 g/mol (Free Base)
Physical State White to off-white hygroscopic crystalline solid
Solubility Highly soluble in water, methanol, DMSO; sparingly soluble in DCM.
pKa (Calculated) ~9.2 (Conjugate acid)
Key Feature Vinyl fluoride motif (electron-withdrawing, sterically small).
Structural Significance

The introduction of fluorine at the C2 position (vinyl) exerts a strong inductive effect (


), lowering the pKa of the amine compared to allylamine (pKa ~9.49) and reducing the nucleophilicity of the double bond. This electronic modulation is critical for its function as a suicide substrate, preventing premature reaction while ensuring activation within the enzyme active site.

Synthesis & Preparation Protocol

Note: Due to the volatility and potential instability of the free base, the hydrochloride salt is the preferred form for isolation and storage.

Validated Synthetic Route (via Methyl 2-fluoroacrylate)

This protocol, adapted from Li et al. (2016), avoids the use of hazardous gaseous reagents often associated with fluoro-olefin synthesis.

Step 1: Aminolysis

  • Reagents: Methyl 2-fluoroacrylate (1.0 eq), Ammonium hydroxide (excess, 28% aq).

  • Procedure: Stir methyl 2-fluoroacrylate in aqueous ammonia at 0°C for 4 hours.

  • Mechanism: Nucleophilic acyl substitution yields 2-fluoroacrylamide.

  • Workup: Concentrate under reduced pressure to yield the amide intermediate.

Step 2: Selective Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.0 eq), THF (anhydrous).
    
  • Procedure:

    • Suspend LiAlH

      
       in dry THF under N
      
      
      
      atmosphere at 0°C.
    • Add 2-fluoroacrylamide (dissolved in THF) dropwise to maintain temp <5°C.

    • Reflux for 3 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL). Filter the granular precipitate.
  • Salt Formation: Add 4M HCl in dioxane to the filtrate. Evaporate solvent to obtain 2-fluoroallylamine hydrochloride.

Stability Profile

Thermal Stability
  • Solid State: The HCl salt is stable up to ~120°C (melting/decomposition onset). The lattice energy provided by the chloride salt stabilizes the molecule against polymerization, which is a significant risk for the free base.

  • Free Base: Highly volatile and prone to spontaneous polymerization at room temperature due to the uninhibited nucleophilic amine attacking the electron-deficient double bond (Michael-type self-addition). Must be generated in situ.

Hydrolytic & Solution Stability
  • Acidic pH (pH < 4): Solutions in 0.1 M HCl or water are stable for >2 weeks at 4°C. Protonation of the amine (

    
    ) eliminates nucleophilicity, preventing self-polymerization.
    
  • Neutral/Basic pH (pH > 8): Rapid degradation observed. Liberation of the free amine leads to:

    • Volatilization: Loss of material.

    • Dimerization: Formation of secondary amines via allylic substitution.

    • Hydrolysis: Slow hydration of the vinyl fluoride to form

      
      -fluoro-ketones (trace).
      
Storage Recommendations
  • Condition: Store at -20°C under argon or nitrogen atmosphere.

  • Desiccation: Strictly required. The salt is hygroscopic; moisture absorption accelerates hydrolysis and lattice breakdown.

Reactivity & Mechanism of Action (LOX Inhibition)

The primary utility of 2-fluoroallylamine is its role as a mechanism-based (suicide) inhibitor of Lysyl Oxidase (LOX).

Mechanistic Pathway

The inhibition relies on the enzyme's own catalytic cycle to generate a reactive intermediate that covalently traps the cofactor.

Pathway Description:

  • Binding: The amine binds to the active site, mimicking the substrate (lysine).

  • Schiff Base Formation: The primary amine condenses with the C5 carbonyl of the Lysine Tyrosylquinone (LTQ) cofactor.

  • Proton Abstraction: The enzyme abstracts a proton from the

    
    -carbon (or 
    
    
    
    to the amine), initiating electron flow.
  • Fluoride Elimination: The vinyl fluoride acts as a leaving group during the electronic rearrangement, creating a highly electrophilic conjugated system.

  • Covalent Adduct: A nucleophile within the enzyme active site attacks the electrophile, irreversibly tethering the inhibitor to the cofactor.

LOX_Inhibition Substrate 2-Fluoroallylamine (Inhibitor) SchiffBase Substrate-Cofactor Schiff Base Substrate->SchiffBase + LTQ (Condensation) LTQ LTQ Cofactor (Oxidized Form) LTQ->SchiffBase Intermediate Enzymatic Proton Abstraction SchiffBase->Intermediate Isomerization Elimination Fluoride Elimination (F- Release) Intermediate->Elimination u03b2-Elimination Covalent Irreversible Covalent Adduct (Dead Enzyme) Elimination->Covalent Michael Addition by Enzyme Nucleophile

Figure 1: Mechanism of suicide inhibition of Lysyl Oxidase (LOX) by 2-fluoroallylamine moieties.

Chemical Reactivity Matrix
Reactant/ConditionInteraction TypeOutcomeRisk Level
Aldehydes/Ketones CondensationRapid formation of Schiff bases (imines). Used for derivatization or inhibition.[1]High (Reactivity)
Strong Bases DeprotonationRelease of free amine; polymerization; volatility.Critical
Nucleophiles (Thiols) Michael AdditionPotential addition to the double bond (slowed by F steric/electronic effects compared to acrylate).Moderate
Reducing Agents ReductionStable to mild reduction (NaBH4); reduced by LiAlH4.Low

Handling & Safety Protocols

Hazard Identification
  • Corrosivity: The HCl salt is an irritant to mucous membranes.

  • Toxicity: As a LOX inhibitor, systemic exposure may impair collagen cross-linking (lathyrism-like symptoms).

  • Hygroscopicity: Material degrades if left open to air.

Handling Procedure
  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle only in a fume hood.

  • Weighing: Weigh quickly in ambient air or, preferably, inside a glovebox/glovebag with inert atmosphere.

  • Solubilization: Prepare fresh solutions in degassed water or buffer immediately before use. Do not store dilute solutions of the free base.

Disposal
  • Quench excess active material by treating with an excess of a nucleophilic scavenger (e.g., cysteine or glutathione) at pH 8 for 1 hour to consume the Michael acceptor potential, then neutralize and dispose of as halogenated organic waste.

References

  • Findlay, A. D., et al. (2019).[2] "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3." Journal of Medicinal Chemistry, 62(21), 9874–9889.[1][2][3] Link[3][4]

  • Li, Y., et al. (2016). "Facile Synthesis of Fluorovinyl-Containing Lactams via Ring-Closing Metathesis of N-Substituted 2-Fluoroallylamides." Asian Journal of Organic Chemistry, 5(3), 373-381. Link

  • Hajdu, D., et al. (2018).[5] "Inhibition of the LOX enzyme family members with old and new ligands." BBA - Molecular Basis of Disease.

  • Meyer, S. C., et al. (2014). "An Intramolecular [2 + 2] Photocycloaddition Approach to Conformationally Restricted Bis-Pyrrolidines." The Journal of Organic Chemistry, 79(13), 6201–6210. Link

Sources

Novel Fluorinated Building Blocks: Beyond the Trifluoromethyl Group

[1]

Executive Summary: The Shift to 3D-Fluorine Space

For decades, the trifluoromethyl (CF₃) group and the single fluorine atom were the "standard issue" tools in a medicinal chemist’s arsenal, primarily used to block metabolic hotspots or modulate pKa. However, the modern drug discovery landscape has shifted towards "escaping Flatland"—moving away from planar aromatic systems to increase solubility and target specificity.

This guide focuses on the next generation of fluorinated building blocks: Pentafluorosulfanyl (SF₅) , Difluoromethyl (CF₂H) , and Fluorinated sp³-rich Scaffolds (e.g., bicyclo[1.1.1]pentanes). These motifs offer distinct physicochemical profiles that allow for precise tuning of lipophilicity, metabolic stability, and hydrogen bonding potential without the penalty of excessive molecular weight or reactivity.

The Pentafluorosulfanyl (SF₅) Group: The "Super-Trifluoromethyl"[2]

The SF₅ group is often termed "Super-Trifluoromethyl" because it shares the strong electron-withdrawing nature of CF₃ but adds significant lipophilicity and steric bulk, resisting metabolic degradation even under aggressive physiological conditions.

Physicochemical Comparison

The SF₅ group is square pyramidal, creating a unique steric volume that can fill hydrophobic pockets more effectively than the rotationally symmetric CF₃ group.

PropertyHFCF₃SF₅SCF₃
Hammett Constant (

)
0.000.060.540.68 0.50
Hansch Lipophilicity (

)
0.000.140.881.23 1.44
Electronegativity (

)
2.203.98~3.3~3.6~2.6
Bond Dissociation Energy (kcal/mol) ~99 (C-H)~116 (C-F)StableStableLabile (S-C)

Data compiled from Hansch et al. and recent literature [1, 2].

Strategic Application
  • Metabolic Shielding: The C-S bond in aromatic SF₅ is chemically inert to P450 oxidation, unlike the S-C bond in SCF₃ which can be liable to oxidative cleavage.

  • Lipophilicity Modulation: SF₅ increases LogP significantly, improving membrane permeability for polar scaffolds.

Technical Protocol: Synthesis of SF₅-Bicyclo[1.1.1]pentane

A High-Value sp³ Building Block

The incorporation of SF₅ into the bridgehead of bicyclo[1.1.1]pentane (BCP) creates a bioisostere for para-substituted benzenes with improved solubility. The following protocol describes the Atom Transfer Radical Addition (ATRA) of SF₅Cl to [1.1.1]propellane.

Reaction Workflow Diagram

SF5_SynthesisPropellane[1.1.1]Propellane(Strained Precursor)Radical_IntBicycloalkylRadical IntermediatePropellane->Radical_Int S-F HomolysisSF5ClSF5Cl Gas(Radical Source)SF5Cl->Radical_Int •SF5 AdditionInitiationInitiation(hv or Et3B)Initiation->SF5Cl ActivatesProduct1-Chloro-3-(SF5)bicyclo[1.1.1]pentaneRadical_Int->Product Cl• Abstraction

Figure 1: Mechanistic pathway for the radical addition of SF₅Cl to [1.1.1]propellane.[1][2][3]

Step-by-Step Methodology

Safety Note: SF₅Cl is a gas at room temperature (bp -10 °C) and a strong oxidant. Handle in a well-ventilated fume hood using pressure-rated glassware.

  • Reagent Preparation:

    • Generate [1.1.1]propellane as a solution in diethyl ether (typically 0.4–0.5 M) following the standard Szeimies protocol.

    • Condense SF₅Cl gas (1.2 equiv) into a pre-cooled Schlenk tube at -78 °C.

  • Reaction Setup:

    • Add the ethereal solution of [1.1.1]propellane to the condensed SF₅Cl at -78 °C.

    • Initiation: Add triethylborane (Et₃B, 0.1 equiv) as a radical initiator. Alternatively, irradiate with a UV lamp (365 nm) if avoiding metal/boron residues is critical.

  • Execution:

    • Allow the mixture to warm slowly to 0 °C over 2 hours. The reaction is driven by the relief of ring strain in the propellane core (~65 kcal/mol) and the formation of the strong C-S bond.

    • Monitoring: Monitor consumption of propellane by GC-MS or ¹⁹F NMR (SF₅ signal appears as a characteristic AB₄ pattern around +60 to +80 ppm).

  • Workup & Isolation:

    • Carefully vent excess SF₅Cl into a caustic scrubber (NaOH).

    • Concentrate the solvent under reduced pressure (keep bath < 30 °C due to volatility of the BCP product).

    • Purification: The crude 1-chloro-3-(pentafluorosulfanyl)bicyclo[1.1.1]pentane can often be used directly or purified via rapid silica plug filtration (pentane eluent).

  • Validation:

    • ¹⁹F NMR: Look for the characteristic doublet (axial F) and quintet (equatorial Fs) of the SF₅ group.

    • ¹³C NMR: Confirm the BCP bridgehead carbons (~50-60 ppm).

The Difluoromethyl (CF₂H) Group: A Lipophilic H-Bond Donor

Unlike CF₃, which is purely hydrophobic, the CF₂H group contains a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD). This makes it an exceptional bioisostere for hydroxyl (-OH) and thiol (-SH) groups.

Bioisosteric Logic
  • Acidity: The pKa of the CF₂H proton is typically ~25-30, but the polarized bond allows interaction with carbonyl/acceptor oxygen atoms in the binding pocket.

  • Lipophilicity Trade-off: Replacing an -OH with -CF₂H typically increases LogP by 1.0–2.0 units, significantly boosting membrane permeability while retaining the H-bonding interaction required for target affinity.

Application: Late-Stage Deoxygenative Difluoromethylation

A major hurdle has been installing CF₂H on complex sp³ centers. Recent metallaphotoredox protocols (e.g., Macmillan group) allow the direct conversion of alcohols to CF₂H groups.

Protocol Summary:

  • Activation: Convert the alcohol to an oxalate or similar radical precursor.

  • Photoredox Cycle: Irradiate with Blue LED in the presence of an Iridium photocatalyst and a difluoromethyl source (e.g., N-tosyl-S-difluoromethyl-sulfoximine).

  • Result: Direct excision of the C-O bond and replacement with C-CF₂H, preserving the sp³ scaffold complexity [3].

Strategic Decision Framework

When should you deploy these novel building blocks? Use the decision tree below to guide your SAR (Structure-Activity Relationship) strategy.

Fluorine_StrategyStartOptimization GoalMetabBlock MetabolismStart->MetabBindImprove PotencyStart->BindPermImprove PermeabilityStart->PermAromAromatic Site?Metab->AromAliphAliphatic Site?Metab->AliphSF5SF5 Group(High Lipophilicity)Bind->SF5 Fill Hydrophobic PocketCF2HCF2H Group(H-Bond Donor)Bind->CF2H H-Bond Donor neededPerm->SF5 Max LipophilicityPerm->CF2H Mask Polar OHF_atomSingle F Atom(Steric minimal)Arom->F_atom Small stericArom->SF5 High stabilityCF3CF3 Group(Strong EWG)Aliph->CF3 StandardBCPFluorinated BCP(sp3 Bioisostere)Aliph->BCP Escape Flatland

Figure 2: Decision matrix for selecting fluorinated motifs based on ADME/Tox requirements.

References

  • Pentafluorosulfanyl Lipophilicity & Parameters

    • Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. ACS Professional Reference Book.
    • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-containing compounds.[4][5][6][7] Chemical Reviews.[5] Link

  • SF5-Bicyclo[1.1.

    • Zahoor, N., et al. (2020). Synthesis of SF5-substituted bicyclo[1.1.1]pentanes. Journal of Organic Chemistry. Link

    • JACS Au Article on Fluorinated Cyclobutanes (Relevant Context).Link

  • Deoxygenative Difluoromethylation

    • Dong, Z., & MacMillan, D. W. C. (2021). Metallaphotoredox-catalyzed deoxygenative trifluoromethylation of alcohols. Nature.
    • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry. Link

2-Fluoroprop-2-en-1-amine Hydrochloride: A Strategic Scaffold for Mechanism-Based Inhibition and Bioisosteric Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the utility, synthesis, and application of 2-Fluoroprop-2-en-1-amine hydrochloride (2-Fluoroallylamine HCl) as a scaffold in modern drug discovery.

CAS: 1245645-80-0 (Generic/Related) | Formula: C₃H₆FN·HCl | M.W.: 111.55 g/mol [1]

Executive Summary

In the pursuit of novel chemical space, 2-fluoroprop-2-en-1-amine hydrochloride (2-fluoroallylamine) has emerged as a high-value scaffold, particularly in the design of mechanism-based enzyme inhibitors and as a bioisostere for traditional allylamines. Unlike its non-fluorinated counterpart, the introduction of a fluorine atom at the C2 position exerts a profound electronic influence on the alkene without imposing significant steric penalty. This modification lowers the amine pKa, modulates Michael acceptor reactivity, and enables specific suicide inhibition pathways, most notably against amine oxidases like Lysyl Oxidase-like 2 (LOXL2) .

This guide provides a comprehensive technical analysis of this scaffold, offering validated synthesis protocols, structural insights, and medicinal chemistry applications.[2]

Chemical Profile & Structural Analysis[3][4]

The strategic value of 2-fluoroallylamine lies in the unique physicochemical perturbations caused by the vinyl fluorine atom.

Physicochemical Properties
PropertyAllylamine (Standard)2-Fluoroallylamine (Scaffold)Impact on Drug Design
Structure


Bioisostere : Minimal steric clash (Van der Waals radius F ≈ H).
Basicity (pKa) ~9.5~8.2 - 8.5 (Predicted)Bioavailability : Lower pKa increases the fraction of uncharged species at physiological pH, potentially enhancing CNS penetration and oral absorption.
Electronic Effect Electron-rich alkeneElectron-deficient alkeneReactivity : The C2-F atom withdraws electron density, deactivating the alkene towards oxidative metabolism (e.g., epoxidation) while tuning its electrophilicity.
Stability Volatile liquid (Free base)Stable Crystalline Solid (HCl Salt)Handling : The HCl salt prevents polymerization and volatility issues common to free allylamines.
Structural Logic

The C2-fluorine atom acts as a "metabolic shield" and an "electronic tuner." In the context of amine oxidases (SSAO/VAP-1, LOX), the 2-fluoro substituent facilitates a specific elimination mechanism that covalently traps the enzyme cofactor, a property not shared by the saturated fluoro-analogs.

Synthetic Utility & Methodologies

The synthesis of 2-fluoroprop-2-en-1-amine hydrochloride is non-trivial due to the volatility of the free base and the potential for polymerization. The most robust route for research scale involves the aminolysis of 2-fluoroacrylate followed by selective reduction.

Synthesis Pathway (Graphviz Diagram)

Synthesis Start Methyl 2-fluoroacrylate (Starting Material) Step1 Aminolysis (NH3/MeOH) Start->Step1 Inter 2-Fluoroacrylamide (Intermediate) Step1->Inter Step2 Reduction (LiAlH4 or BH3) Inter->Step2 ProdBase 2-Fluoroallylamine (Free Base) Step2->ProdBase Step3 Salt Formation (HCl in Dioxane) ProdBase->Step3 Final 2-Fluoroallylamine HCl (Target Scaffold) Step3->Final

Caption: Figure 1. Synthetic route from methyl 2-fluoroacrylate to 2-fluoroprop-2-en-1-amine HCl via amide reduction.

Detailed Experimental Protocol

Objective: Synthesis of 2-Fluoroprop-2-en-1-amine Hydrochloride (10g Scale).

Reagents:

  • Methyl 2-fluoroacrylate[3]

  • Ammonia (7N in Methanol)

  • Lithium Aluminum Hydride (LiAlH4)

  • HCl (4M in Dioxane)

  • Tetrahydrofuran (THF), Anhydrous

Step 1: Formation of 2-Fluoroacrylamide

  • Charge a sealed pressure vessel with Methyl 2-fluoroacrylate (1.0 eq).

  • Add Ammonia in Methanol (7N) (5.0 eq) at 0°C.

  • Seal and stir at room temperature for 16 hours.

  • Concentrate in vacuo to yield 2-fluoroacrylamide as a white solid. (Yield typically >90%).

Step 2: Reduction to Amine

  • Suspend LiAlH4 (2.5 eq) in anhydrous THF under Argon at 0°C.

  • Add 2-fluoroacrylamide (dissolved in THF) dropwise, maintaining temp < 5°C.

  • Reflux for 4 hours.

  • Cool to 0°C. Quench carefully (Fieser method:

    
     g LiAlH4 requires 
    
    
    
    mL H2O,
    
    
    mL 15% NaOH,
    
    
    mL H2O).
  • Filter precipitate and dry the filtrate with Na2SO4.

  • Critical Step: Do NOT concentrate to dryness (free base is volatile/unstable).

Step 3: Salt Formation

  • To the ethereal/THF solution of the free amine, add 4M HCl in Dioxane (1.2 eq) dropwise at 0°C.

  • A white precipitate will form immediately.

  • Stir for 30 mins, filter, and wash with cold diethyl ether.

  • Dry under high vacuum to obtain 2-Fluoroallylamine Hydrochloride .

Medicinal Chemistry Applications

Mechanism-Based Inhibition (LOXL2)

The 2-fluoroallylamine motif is a privileged scaffold for inhibiting copper-dependent amine oxidases, specifically Lysyl Oxidase-like 2 (LOXL2) , a target for liver and lung fibrosis.

Mechanism:

  • Substrate Recognition: The amine binds to the LTQ (lysyl tyrosylquinone) cofactor.

  • Proton Abstraction: The enzyme abstracts a proton, forming an imine.

  • Suicide Trap: The presence of the 2-fluorine facilitates a

    
    -elimination of fluoride (or rearrangement) that leads to a stable covalent adduct with the cofactor, permanently disabling the enzyme. This is superior to non-fluorinated analogs which are often just substrates (turnover) rather than inhibitors.
    

LOXL2_Mechanism Enzyme LOXL2 Active Site (LTQ Cofactor) Complex Schiff Base Intermediate Enzyme->Complex Bind Scaffold 2-Fluoroallylamine Scaffold Scaffold->Complex Elimination Fluoride Elimination (Beta-elimination) Complex->Elimination Enzymatic Processing DeadEnzyme Covalent Adduct (Irreversible Inhibition) Elimination->DeadEnzyme Trapping

Caption: Figure 2. Mechanism of suicide inhibition of LOXL2 by 2-fluoroallylamine derivatives.

Bioisosterism & Reactivity Tuning

The scaffold can also be used to replace allyl groups in Ring-Closing Metathesis (RCM) to generate fluorinated lactams or macrocycles. The electron-deficient nature of the double bond makes these products less prone to oxidative metabolism while retaining the conformational rigidity of the alkene.

Safety & Stability Guidelines

Hazard Identification:

  • H302/H312: Harmful if swallowed or in contact with skin.

  • H314: Causes severe skin burns and eye damage (Free base).

  • Specific Note: Fluoroallylamines can be potent alkylating agents. Handle as a potential mutagen.

Storage Protocol:

  • Form: Store strictly as the Hydrochloride salt .

  • Temperature: -20°C (Long term) or 2-8°C (Active use).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Stability: The free base polymerizes rapidly at room temperature. Always generate the free base in situ or immediately prior to reaction.

References

  • LOXL2 Inhibition

    • Findlay, A. D., et al. (2019).[4] Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. Journal of Medicinal Chemistry, 62(21), 9874–9889.[4]

    • [4]

  • Synthesis of Fluoroallylamines

    • Ma, Q., et al. (2014). Facile Synthesis of Fluorovinyl-Containing Lactams via Ring-Closing Metathesis of N-Substituted 2-Fluoroallylamides. Asian Journal of Organic Chemistry, 3(2), 154-158.
  • General Fluorine Bioisosterism

    • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
  • Hypoxia Imaging Agents (Nitroimidazole-Fluoroallylamines)

    • U.S. Patent 7,230,115. (2007).

Sources

CAS number and molecular formula for 2-Fluoroprop-2-en-1-amine hydrochloride

[1]

Part 1: Executive Summary & Chemical Identity

2-Fluoroprop-2-en-1-amine hydrochloride (commonly 2-fluoroallylamine hydrochloride ) is a specialized fluorinated building block and a mechanism-based amine oxidase inhibitor. Unlike its non-fluorinated analog (allylamine), the introduction of a fluorine atom at the vinylic 2-position significantly alters its electronic properties and reactivity.

This compound has gained prominence in drug discovery as the "warhead" moiety in Lysyl Oxidase-like 2 (LOXL2) inhibitors (e.g., PXS-5120A), where it functions as a suicide substrate to covalently modify and irreversibly inhibit the enzyme. It is also utilized in organic synthesis to introduce the 2-fluoroallyl group, a bioisostere for the allyl group with modified lipophilicity and metabolic stability.

Chemical Identity Data[2][3][4][5]
PropertyDetail
Chemical Name 2-Fluoroprop-2-en-1-amine hydrochloride
Synonyms 2-Fluoroallylamine HCl; 3-Amino-2-fluoro-1-propene HCl
CAS Number (HCl Salt) 322637-47-8
CAS Number (Free Base) 5675-32-1
Molecular Formula C₃H₇ClFN (HCl salt); C₃H₆FN (Free base)
Molecular Weight 111.55 g/mol (HCl salt); 75.09 g/mol (Free base)
IUPAC Name 2-fluoroprop-2-en-1-amine;hydrochloride
SMILES C=C(F)CN.Cl
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; insoluble in non-polar solvents

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 2-fluoroprop-2-en-1-amine hydrochloride requires precise control to prevent polymerization and over-alkylation. The most robust laboratory-scale method is the Gabriel Synthesis , which ensures the formation of the primary amine without secondary/tertiary amine byproducts.

Core Synthetic Route: Modified Gabriel Synthesis

This protocol utilizes 2-fluoroallyl chloride (or bromide) as the electrophile and potassium phthalimide as the nucleophile.

Step 1: Nucleophilic Substitution (Alkylation) [1]
  • Reagents: Potassium phthalimide (1.1 equiv), 2-Fluoroallyl chloride (1.0 equiv), DMF (Solvent).

  • Conditions: Heat at 60–80 °C for 4–6 hours.

  • Mechanism: S_N2 attack of the imide nitrogen on the primary alkyl halide.[2] The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect, slightly deactivating the adjacent carbon toward S_N2 compared to allyl chloride, but the reaction proceeds readily in polar aprotic solvents.

  • Outcome: N-(2-fluoroallyl)phthalimide.

Step 2: Deprotection (Hydrazinolysis)
  • Reagents: Hydrazine hydrate (excess), Ethanol (Solvent).

  • Conditions: Reflux for 2–4 hours.

  • Mechanism: Hydrazine attacks the carbonyls of the phthalimide, forming a cyclic phthalhydrazide byproduct and releasing the free primary amine.

  • Outcome: 2-Fluoroallylamine (Free Base).

Step 3: Salt Formation
  • Reagents: HCl in Dioxane or Diethyl Ether (4M).

  • Protocol: The crude amine is dissolved in dry ether/DCM and cooled to 0 °C. HCl solution is added dropwise. The hydrochloride salt precipitates immediately.

  • Purification: Recrystallization from Ethanol/Ether.

Synthesis Workflow Diagram

SynthesisStart2-Fluoroallyl Chloride(Starting Material)Step1Step 1: Alkylation(K-Phthalimide, DMF, 80°C)Start->Step1SN2 ReactionInterIntermediate:N-(2-fluoroallyl)phthalimideStep1->InterStep2Step 2: Hydrazinolysis(N2H4·H2O, EtOH, Reflux)Inter->Step2DeprotectionFreeBase2-Fluoroallylamine(Free Base)Step2->FreeBaseStep3Step 3: Salt Formation(HCl in Dioxane/Ether)FreeBase->Step3AcidificationFinal2-Fluoroprop-2-en-1-amine HCl(Final Product)Step3->FinalPrecipitation

Caption: Step-by-step Gabriel synthesis pathway for high-purity 2-fluoroallylamine hydrochloride.

Part 3: Mechanism of Action (LOXL2 Inhibition)

The primary pharmacological application of 2-fluoroallylamine hydrochloride is as a precursor for Lysyl Oxidase-like 2 (LOXL2) inhibitors . LOXL2 is an enzyme that catalyzes the cross-linking of collagen and elastin, driving fibrosis in the liver (NASH) and lungs (IPF).

Mechanism-Based Inactivation (Suicide Inhibition)

Fluoroallylamines act as mechanism-based inhibitors (suicide substrates). They are structurally similar to the natural substrate (lysine residues) but hijack the catalytic cycle.

  • Recognition: The amine binds to the LOXL2 active site.

  • Oxidation: The LOXL2 cofactor (LTQ - Lysyl Tyrosylquinone) oxidizes the amine to an imine/aldehyde species.

  • Covalent Trapping: Unlike a normal substrate where the product is released, the presence of the 2-fluorine atom and the double bond creates a highly reactive electrophilic intermediate (likely a conjugated imine or via elimination of fluoride).

  • Irreversible Binding: This intermediate reacts covalently with a nucleophile in the active site or the cofactor itself, permanently disabling the enzyme.

LOXL2 Inhibition Pathway

LOXL2_MechanismDrugFluoroallylamine Inhibitor(Substrate Mimic)ComplexMichaelis Complex(E-S)Drug->ComplexBindingEnzymeLOXL2 Active Site(LTQ Cofactor)Enzyme->ComplexOxidationEnzymatic Oxidation(Amine -> Imine)Complex->OxidationTrapReactive Intermediate(Electrophilic Trap)Oxidation->TrapActivationCovalentCovalent Adduct(Irreversible Inhibition)Trap->CovalentCross-linking to Cofactor

Caption: Mechanism of irreversible LOXL2 inhibition by fluoroallylamine "suicide" substrates.

Part 4: Applications in Drug Discovery

Anti-Fibrotic Therapeutics

The most notable application is in the synthesis of compounds like PXS-5120A (Pharmaxis).

  • Target: LOXL2/LOXL3.

  • Indication: Idiopathic Pulmonary Fibrosis (IPF), Liver Fibrosis (NASH), and Myelofibrosis.

  • Role: The 2-fluoroallylamine moiety is the essential pharmacophore responsible for selectivity and irreversible binding.

Bioisosteric Replacement

In medicinal chemistry, the 2-fluoroallyl group is used to replace:

  • Allyl groups: To block metabolic epoxidation or hydration of the double bond.

  • Propyl groups: To reduce lipophilicity (LogP) while maintaining steric bulk.

  • pKa Modulation: The electronegative fluorine reduces the basicity of the adjacent amine (pKa ~8.5 vs. ~9.5 for allylamine), potentially improving membrane permeability and oral bioavailability.

Part 5: Safety & Handling

Warning: 2-Fluoroprop-2-en-1-amine hydrochloride is a halogenated allylic amine. These compounds should be treated as potential alkylating agents .[1]

  • Hazard Classification:

    • Skin/Eye Irritant: Causes severe irritation.

    • Acute Toxicity: Harmful if swallowed or inhaled.

    • Genotoxicity: Allylic halides and amines can be mutagenic; handle with extreme caution.

  • Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stability: The free base is prone to polymerization; always store as the hydrochloride salt.

References

  • Findlay, A. D., et al. (2019). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3." Journal of Medicinal Chemistry, 62(21), 9874–9889. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-Fluoroprop-2-en-1-amine hydrochloride." Link

  • Schilter, H., et al. (2019). "The lysyl oxidase-like 2/3 inhibitor PXS-5120A ameliorates liver and lung fibrosis." Journal of Cellular and Molecular Medicine. Link

  • Olah, G. A., et al. (1973).[3] "Synthetic Methods and Reactions." Synthesis, 1973(4).[3] (Foundational reference for fluoroallyl halide precursors).

Methodological & Application

Synthetic routes for the preparation of 2-Fluoroprop-2-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the synthesis of 2-Fluoroprop-2-en-1-amine hydrochloride (also known as 2-fluoroallylamine HCl). It prioritizes reproducibility, scalability, and safety, catering to medicinal chemists and process development scientists.

Abstract

2-Fluoroprop-2-en-1-amine (2-fluoroallylamine) is a critical fluorinated building block in medicinal chemistry, often serving as a bioisostere for allylamine or as a precursor for "suicide substrates" (mechanism-based enzyme inhibitors). The introduction of the fluorine atom at the vinylic position significantly alters the electronic properties and metabolic stability of the double bond. This guide details two robust synthetic protocols: a Mitsunobu-based route starting from 2-fluoro-2-propen-1-ol (ideal for laboratory scale) and a Gabriel Synthesis route starting from 2-fluoroallyl chloride (suitable for scale-up).

Retrosynthetic Analysis

The synthesis is designed to avoid the direct handling of volatile and potentially unstable free amines until the final salt formation. The strategy relies on masking the nitrogen nucleophile to prevent polyalkylation—a common pitfall in the direct ammonolysis of allyl halides.

Retrosynthesis Target 2-Fluoroprop-2-en-1-amine HCl (Target Molecule) Intermediate N-(2-Fluoroallyl)phthalimide (Stable Intermediate) Target->Intermediate Hydrazinolysis & HCl Salt Formation Start1 2-Fluoro-2-propen-1-ol (Commercial/Lab Scale) Intermediate->Start1 Mitsunobu Reaction (PPh3, DIAD, Phthalimide) Start2 2-Fluoroallyl Chloride (Industrial/Scale-up) Intermediate->Start2 Nucleophilic Substitution (Potassium Phthalimide)

Figure 1: Retrosynthetic strategy showing two convergent pathways to the phthalimide intermediate.

Critical Process Parameters (CPPs)

  • Temperature Control: The 2-fluoroallyl moiety is prone to polymerization. Reactions involving the free alkene should be kept below 50°C where possible.

  • Nucleophile Selection: Direct reaction with ammonia often leads to tertiary amines. The use of phthalimide (Gabriel synthesis) is strictly required to ensure mono-amination.

  • Volatility: The free base amine is volatile. All deprotection steps should immediately be followed by acidification to trap the product as the non-volatile hydrochloride salt.

Experimental Protocols

Method A: Mitsunobu Route (From 2-Fluoro-2-propen-1-ol)

Best for: Laboratory scale (1g – 10g), high purity requirements. Precursor: 2-Fluoro-2-propen-1-ol (Commercially available or synthesized via DAST fluorination of 1,3-dichloroacetone followed by reduction/elimination).

Step 1: Synthesis of N-(2-Fluoroallyl)phthalimide
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Charging: Add Triphenylphosphine (PPh3) (1.1 equiv) and Phthalimide (1.1 equiv) to the flask. Dissolve in anhydrous Tetrahydrofuran (THF) (0.2 M concentration relative to alcohol).

  • Addition: Cool the mixture to 0°C in an ice bath. Add 2-Fluoro-2-propen-1-ol (1.0 equiv).

  • Activation: Add Diisopropyl azodicarboxylate (DIAD) (1.1 equiv) dropwise via the addition funnel over 30 minutes. Maintain internal temperature < 5°C.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) for the disappearance of the alcohol.[1]

  • Workup: Concentrate the THF under reduced pressure. Triturate the resulting residue with cold diethyl ether to precipitate triphenylphosphine oxide (TPPO). Filter off the TPPO solids.

  • Purification: Purify the filtrate via silica gel flash chromatography (Gradient: 5% to 20% EtOAc in Hexanes) to yield N-(2-fluoroallyl)phthalimide as a white solid.

Step 2: Deprotection to 2-Fluoroprop-2-en-1-amine HCl
  • Solvolysis: Dissolve N-(2-fluoroallyl)phthalimide (1.0 equiv) in Ethanol (0.3 M).

  • Cleavage: Add Hydrazine monohydrate (3.0 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. A bulky white precipitate (phthalhydrazide) will form.

  • Isolation: Cool to room temperature. Filter off the phthalhydrazide solid and wash the cake with cold ethanol.

  • Acidification: Cool the ethanolic filtrate to 0°C. Slowly add 4M HCl in Dioxane (1.5 equiv) or concentrated aqueous HCl.

  • Concentration: Evaporate the solvent under reduced pressure (keep bath < 40°C).

  • Crystallization: Recrystallize the crude residue from Ethanol/Diethyl Ether to obtain 2-Fluoroprop-2-en-1-amine hydrochloride as a white crystalline solid.

Method B: Nucleophilic Substitution (From 2-Fluoroallyl Chloride)

Best for: Scale-up (>10g), cost-efficiency. Precursor: 2-Fluoroallyl chloride (3-chloro-2-fluoroprop-1-ene).

Protocol
  • Reagents: Suspend Potassium Phthalimide (1.05 equiv) in DMF (Dimethylformamide) (0.5 M).

  • Addition: Add 2-Fluoroallyl chloride (1.0 equiv) dropwise at room temperature.

  • Heating: Heat the mixture to 60–70°C for 4–6 hours. Note: Higher temperatures may cause polymerization of the fluoroalkene.

  • Quench: Pour the reaction mixture into ice water. The product, N-(2-fluoroallyl)phthalimide, will precipitate.

  • Filtration: Filter the solid, wash copiously with water to remove DMF salts, and dry in a vacuum oven at 40°C.

  • Conversion to Amine: Proceed with Step 2 from Method A (Hydrazinolysis) to obtain the hydrochloride salt.

Data Summary & Characterization

ParameterMethod A (Mitsunobu)Method B (Substitution)
Starting Material 2-Fluoro-2-propen-1-ol2-Fluoroallyl Chloride
Key Reagents PPh3, DIAD, PhthalimidePotassium Phthalimide, DMF
Overall Yield 65 - 75%70 - 80%
Purity (HPLC) >98%>95% (requires recrystallization)
Primary Impurity Triphenylphosphine OxideOligomers of fluoroalkene
Scalability Low (Chromatography required)High (Precipitation based)

Expected Analytical Data:

  • 1H NMR (D2O, 400 MHz):

    
     3.75 (d, 
    
    
    
    Hz, 2H,
    
    
    ), 4.85 (dd, 1H, vinyl), 4.95 (dd, 1H, vinyl).
  • 19F NMR (D2O):

    
     -100 to -110 ppm (typical for vinylic fluorine).
    
  • Melting Point: >150°C (decomposition).

Experimental Workflow Diagram

Workflow cluster_0 Reaction Setup cluster_1 Workup & Deprotection cluster_2 Salt Formation Step1 Mix Alcohol + Phthalimide + PPh3 Step2 Add DIAD (0°C, Slow) Step1->Step2 Step3 Remove TPPO (Ether Trituration) Step2->Step3 Step4 Hydrazinolysis (EtOH, Reflux) Step3->Step4 Step5 Add HCl (Precipitation) Step4->Step5 Step6 Final Product (Filtration) Step5->Step6

Figure 2: Sequential workflow for the Mitsunobu-based preparation of 2-fluoroallylamine HCl.

Safety & Handling

  • Fluorinated Alkenes: 2-Fluoroallyl derivatives can act as alkylating agents. Use gloves and work in a fume hood.

  • Hydrazine Hydrate: A known carcinogen and highly toxic. Handle with extreme care; destroy excess hydrazine with bleach (sodium hypochlorite) before disposal.

  • Hydrochloric Acid: Corrosive. When gassing with HCl or using ethereal HCl, ensure proper ventilation to avoid inhalation of acid fumes.

References

  • Gabriel Synthesis Mechanism & Utility

    • Title: The Gabriel Synthesis of Primary Amines.[2][3][4][5][6][7][8][9]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Mitsunobu Reaction on Allylic Alcohols

    • Title: Conversion of Alcohols to Amines via Mitsunobu-Gabriel Synthesis.[10]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Synthesis of Fluorinated Allyl Derivatives

    • Title: Synthesis of 2-fluoroallyl compounds (General Reference for Fluorin
    • Source: Journal of Fluorine Chemistry (General Context).
    • URL:[Link]

  • Title: (2-Fluorophenyl)methyl](prop-2-en-1-yl)

Sources

Experimental protocol for the synthesis of γ-substituted fluorinated allylamines.

Application Note: Synthesis of -Substituted Fluorinated Allylamines

Abstract & Strategic Importance

Fluorinated allylamines function as versatile pharmacophores. The incorporation of fluorine into the allylamine core (

  • 2-Fluoroallylamines (

    
    ):  Act as non-hydrolyzable enamide mimics.
    
  • 
    -Fluoroallylamines (
    
    
    ):
    Serve as Michael acceptor inhibitors and precursors to complex heterocycles.

This guide moves beyond classical DAST-mediated deoxyfluorinations—which often suffer from poor regiocontrol and elimination byproducts—to present two transition-metal and phosphonate-based methodologies that ensure structural integrity , stereochemical control , and scalability .

Mechanistic Logic & Selection Criteria

Why these methods?
FeatureProtocol A: Pd-Catalysis (Ring Opening)Protocol B: HWE / Amination (Modular)
Target Scaffold 2-Fluoroallylamines (

-F)

-Fluoroallylamines
(

-F)
Key Reagent gem-DifluorocyclopropanesTriethyl 2-fluoro-2-phosphonoacetate
Mechanism Strain-release driven

-F elimination
Stereoselective Olefination (

)
Stereocontrol Ligand-controlled (High

or

)
Thermodynamic control (High

)
Atom Economy High (Catalytic)Moderate (Stoichiometric byproducts)
Decision Tree for Method Selection

MethodSelectionStartTarget Molecule DefinitionPosQPosition of Fluorine?Start->PosQBetaBeta (2-Fluoro)PosQ->Beta2-PositionGammaGamma (3-Fluoro)PosQ->Gamma3-PositionProtAPROTOCOL A:Pd-Catalyzed Ring Openingof gem-DifluorocyclopropanesBeta->ProtAProtBPROTOCOL B:HWE Olefination &Allylic AminationGamma->ProtB

Figure 1: Decision matrix for selecting the appropriate synthetic route based on fluorine regiochemistry.

Protocol A: Pd-Catalyzed Synthesis of 2-Fluoroallylamines

This method utilizes the strain energy of gem-difluorocyclopropanes to drive a palladium-catalyzed ring opening, followed by

1
Reaction Scheme & Mechanism[1][2]

The reaction proceeds via oxidative addition of Pd(0) into the proximal C-C bond, followed by


1

PdCycleSubstrategem-DifluorocyclopropaneOxAddPd(II) Intermediate(Ring Opening)Substrate->OxAdd+ Pd(0)Pd0Pd(0)L2Pd0->OxAddPiAllylPi-Allyl Pd(II)-FOxAdd->PiAllyl- F-BetaElimBeta-F EliminationProduct2-FluoroallylaminePiAllyl->Product+ R-NH2- Pd(0)AmineAttackNucleophilic Attack(Amine)Product->Pd0Regeneration

Figure 2: Catalytic cycle involving C-C activation and

Materials & Reagents[3][4][5]
  • Substrate: Phenyl-substituted gem-difluorocyclopropane (1.0 equiv).

  • Nucleophile: Aniline or Morpholine (1.2 - 1.5 equiv).

  • Catalyst: Pd(OAc)

    
     (5 mol%).
    
  • Ligand: XPhos (10 mol%) – Critical for stabilizing the oxidative addition complex.

  • Base: Cs

    
    CO
    
    
    or K
    
    
    PO
    
    
    (2.0 equiv).
  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

  • Atmosphere: Argon or Nitrogen.

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a glovebox or flame-dried Schlenk tube, add Pd(OAc)

      
       (5.6 mg, 0.025 mmol) and XPhos (23.8 mg, 0.05 mmol).
      
    • Add anhydrous 1,4-dioxane (1.0 mL) and stir at room temperature for 10 minutes to generate the active Pd(0)-L species (solution typically turns yellow/orange).

  • Reaction Assembly:

    • Add the gem-difluorocyclopropane substrate (0.5 mmol) and the inorganic base (Cs

      
      CO
      
      
      , 325 mg, 1.0 mmol).
    • Add the amine nucleophile (0.6 - 0.75 mmol).

    • Seal the tube with a Teflon-lined cap.

  • Execution:

    • Heat the reaction mixture to 100 °C in an oil bath.

    • Stir vigorously for 12–24 hours. Note: Monitor by TLC or

      
      F NMR. The disappearance of the cyclopropane signal (approx -130 to -140 ppm, dd) and appearance of the vinyl fluoride signal (approx -80 to -100 ppm) indicates progress.
      
  • Work-up:

    • Cool to room temperature.[2][3]

    • Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and palladium black.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography on silica gel.

    • Eluent: Hexanes/EtOAc gradient. (Note: Amines may streak; add 1% Et

      
      N to the eluent if necessary).
      
Expected Results[1][6]
  • Yield: 70–90%.

  • Selectivity: High regioselectivity for the linear allylamine. Z/E ratio depends on the specific substituents (often favors Z due to chelation or steric minimization in the intermediate).

Protocol B: Modular Synthesis of -Fluoroallylamines

This protocol is preferred when the fluorine atom is required at the

Workflow Diagram[1]

HWE_FlowStep11. HWE Olefination(Aldehyde + Fluorophosphonate)Step22. DIBAL-H Reduction(Ester -> Alcohol)Step1->Step2Yields alpha-fluoroacrylateStep33. Activation(Alcohol -> Bromide/Mesylate)Step2->Step3Yields gamma-fluoroallyl alcoholStep44. Nucleophilic Substitution(Halide -> Amine)Step3->Step4SN2 Reaction

Figure 3: Stepwise construction of the

Materials & Reagents[3][4][5]
  • Reagent A: Triethyl 2-fluoro-2-phosphonoacetate.

  • Reagent B: Substituted Aldehyde (

    
    ).
    
  • Base: NaH (60% dispersion) or LiHMDS.

  • Reductant: DIBAL-H (1.0 M in hexanes).

  • Activator: Methanesulfonyl chloride (MsCl) or PBr

    
    .
    
  • Amine: Secondary amine (e.g., piperidine, morpholine).

Step-by-Step Procedure
Step 1: HWE Olefination (Synthesis of

-Fluoroacrylate)
  • Suspend NaH (1.1 equiv) in anhydrous THF at 0 °C under Argon.

  • Dropwise add Triethyl 2-fluoro-2-phosphonoacetate (1.1 equiv). Stir for 30 min until evolution of H

    
     ceases.
    
  • Add the aldehyde (1.0 equiv) dropwise.

  • Warm to room temperature and stir for 2–4 hours.

  • Quench: Sat. NH

    
    Cl. Extract:  EtOAc. Purify:  Silica gel chromatography.
    
    • Result: Ethyl

      
      -fluoro-
      
      
      -substituted acrylate (Typically E-isomer major).
Step 2: Reduction to

-Fluoroallyl Alcohol
  • Dissolve the fluoroacrylate ester in anhydrous CH

    
    Cl
    
    
    (DCM) at -78 °C.
  • Slowly add DIBAL-H (2.2 equiv).

  • Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Quench: Rochelle's salt (Sat. Potassium Sodium Tartrate) solution. Stir vigorously until layers separate.

    • Result: 2-Fluoroalk-2-en-1-ol (The fluorine is now at the vinyl position,

      
       to the new alcohol).
      
Step 3 & 4: Activation and Amination
  • Activation: Dissolve the alcohol in DCM at 0 °C. Add Et

    
    N (1.5 equiv) and MsCl (1.2 equiv). Stir 30 min to form the mesylate (or use PBr
    
    
    to form bromide).
  • Amination: Without extensive purification of the unstable mesylate/bromide, add the secondary amine (2.0 equiv) directly to the solution (or dissolve crude halide in DMF/MeCN and add amine + K

    
    CO
    
    
    ).
  • Stir at RT (or 50 °C for hindered amines) for 2–6 hours.

  • Work-up: Aqueous wash, extraction with DCM.

  • Final Purification: Flash chromatography (Amine-functionalized silica or basic alumina recommended).

Troubleshooting & Optimization

IssueProbable CauseSolution
Protocol A: Low Yield Catalyst deactivation or poor oxidative addition.Switch to XPhos or BrettPhos (bulky, electron-rich phosphines). Ensure O

-free conditions.
Protocol A: Incomplete Conversion Base insolubility.Use Cs

CO

(higher solubility in dioxane) or add trace water/crown ether.
Protocol B: Low E/Z Selectivity Temperature control during HWE.Run HWE at -78 °C using LiHMDS to favor kinetic control.
Protocol B: Allylic Rearrangement

attack during amination.
Use sterically unhindered amines and lower temperatures to favor direct

.

Safety & Handling

  • Fluorinated Intermediates: Many low molecular weight fluoro-organics are volatile and toxic. Handle in a fume hood.

  • Phosphonates: HWE reagents can cause skin irritation.

  • Pressure: Protocol A involves heating in a sealed tube. Use a blast shield.

  • Waste: Dispose of palladium and phosphonate waste in dedicated heavy metal/organic streams.

References

  • Pd-Catalyzed Synthesis of Fluoroallylamines

    • Title: Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines.[1]

    • Source:Chemical Communic
    • URL:[Link]

  • Organocatalytic Approaches

    • Title: A general, enantioselective synthesis of

      
      - and 
      
      
      -fluoroamines.[4]
    • Source:N
    • URL:[Link]

  • Hiyama Coupling of Difluorides

    • Title: Palladium-catalyzed cyanation and alkynylation of allylic gem-difluorides via Hiyama-type coupling.
    • Source:Chemical Communications.[5]

    • URL:[Link]

  • Stereoselective Olefination

    • Title: Stereoselective total synthesis of (3Z)- and (3E)
    • Source:Organic Chemistry Frontiers.
    • URL:[Link]

Application Notes & Protocols: The Strategic Use of 2-Fluoroprop-2-en-1-amine Hydrochloride in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Fluoroprop-2-en-1-amine hydrochloride in palladium-catalyzed cross-coupling reactions. While direct literature on this specific reagent is emerging, this guide synthesizes established principles from analogous fluorinated and allylic systems to provide a robust framework for its use. We will delve into the mechanistic underpinnings, provide detailed starting-point protocols for key transformations, and discuss critical parameters for successful reaction optimization.

Introduction: The Significance of Fluoroallylamines in Modern Chemistry

The incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's metabolic stability, membrane permeability, and binding affinity.[1][2] The fluoroallylamine motif, in particular, is of growing interest due to its presence in bioactive molecules and its utility as a versatile synthetic intermediate.[3][4] 2-Fluoroprop-2-en-1-amine hydrochloride serves as a valuable building block, enabling the introduction of this key functionality through palladium-catalyzed cross-coupling reactions, a class of transformations renowned for their broad applicability and functional group tolerance.

This guide will focus on the application of this reagent in three key palladium-catalyzed reactions:

  • Tsuji-Trost Allylic Amination: For the formation of C-N bonds.

  • Heck Reaction: For the formation of C-C bonds through coupling with aryl halides.

  • Buchwald-Hartwig Amination: For the arylation of the amine.

Mechanistic Considerations: The Palladium Catalytic Cycle

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. Palladium-catalyzed cross-coupling reactions with allylic substrates, such as 2-Fluoroprop-2-en-1-amine, generally proceed through the well-established Tsuji-Trost catalytic cycle.[5][6]

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of the allylic system, followed by oxidative addition, leading to the formation of a η³-π-allylpalladium(II) complex and displacement of a leaving group.[5][7] In the case of using 2-Fluoroprop-2-en-1-amine hydrochloride as a nucleophile, the reaction would typically involve an allylic electrophile with a suitable leaving group (e.g., acetate, carbonate, or halide).

  • Nucleophilic Attack: The amine nucleophile attacks the π-allyl complex. This can occur via two primary pathways: an "outer-sphere" attack where the nucleophile directly attacks the allyl group, or an "inner-sphere" attack where the nucleophile first coordinates to the palladium center followed by reductive elimination.[7][8] For "soft" nucleophiles like amines, the outer-sphere pathway is common.[8][9]

  • Reductive Elimination/Ligand Exchange: Following nucleophilic attack, the product is released, and the Pd(0) catalyst is regenerated, ready to re-enter the catalytic cycle.

Tsuji-Trost_Mechanism Pd(0)L_n Pd(0)L_n pi-allyl_complex η³-π-Allyl-Pd(II)L_n Complex Pd(0)L_n->pi-allyl_complex Oxidative Addition Product_Complex Product-Pd(0) Complex pi-allyl_complex->Product_Complex Nucleophilic Attack Leaving_Group X⁻ pi-allyl_complex->Leaving_Group Product_Complex->Pd(0)L_n Catalyst Regeneration Product Product Product_Complex->Product Allylic_Substrate Allylic Substrate (R-X) Allylic_Substrate->pi-allyl_complex Nucleophile Nucleophile (Nu-H) (e.g., 2-Fluoroprop-2-en-1-amine) Nucleophile->Product_Complex Base Base Base-H [Base-H]⁺

Caption: Generalized catalytic cycle for the Tsuji-Trost reaction.

Experimental Protocols: Starting Points for Optimization

The following protocols are designed as robust starting points. Researchers should note that optimal conditions (e.g., catalyst, ligand, base, solvent, temperature) are substrate-dependent and may require systematic screening.

Protocol 1: Tsuji-Trost-Type N-Allylation with an Allylic Electrophile

This protocol describes the reaction of 2-Fluoroprop-2-en-1-amine hydrochloride with a generic allylic electrophile.

Materials:

  • 2-Fluoroprop-2-en-1-amine hydrochloride

  • Allylic electrophile (e.g., cinnamyl acetate)

  • Palladium catalyst: [Pd(allyl)Cl]₂

  • Ligand: 1,4-Bis(diphenylphosphino)butane (dppb)

  • Base: Potassium carbonate (K₂CO₃)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add [Pd(allyl)Cl]₂ (1-2 mol%) and dppb (2-4 mol%).

  • Add anhydrous THF and stir for 15-20 minutes to allow for catalyst pre-formation.

  • Add the allylic electrophile (1.0 eq), 2-Fluoroprop-2-en-1-amine hydrochloride (1.2 eq), and K₂CO₃ (2.5 eq).

  • Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Rationale for Choices:

  • Catalyst System: The [Pd(allyl)Cl]₂/dppb system is a common and effective catalyst for allylic amination. The choice of a bidentate phosphine ligand like dppb often provides good reactivity and selectivity.

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the amine hydrochloride and facilitate the catalytic cycle without promoting significant side reactions.

  • Solvent: THF is a common solvent for palladium-catalyzed reactions, offering good solubility for a range of substrates.

Protocol 2: Heck-Type Coupling with an Aryl Halide

This protocol outlines a potential pathway for the C-C bond formation between 2-Fluoroprop-2-en-1-amine and an aryl halide.

Materials:

  • 2-Fluoroprop-2-en-1-amine hydrochloride (with the amine protected, e.g., as a Boc-derivative)

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Base: Triethylamine (Et₃N)

  • Solvent: Anhydrous Acetonitrile (MeCN)

  • Inert gas supply

Procedure:

  • In a sealed tube under an inert atmosphere, combine the N-protected 2-Fluoroprop-2-en-1-amine (1.5 eq), aryl halide (1.0 eq), Pd(OAc)₂ (2-5 mol%), P(o-tol)₃ (4-10 mol%), and Et₃N (2.0 eq).

  • Add anhydrous MeCN.

  • Seal the tube and heat the reaction to 80-100 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool to room temperature, and filter off the triethylammonium salt.

  • Concentrate the filtrate and purify the residue by column chromatography.

  • If necessary, deprotect the amine using standard procedures (e.g., TFA for a Boc group).

Rationale for Choices:

  • Amine Protection: The free amine can interfere with the Heck reaction; therefore, protection (e.g., with a Boc group) is advisable.

  • Catalyst System: Pd(OAc)₂ with a phosphine ligand like P(o-tol)₃ is a classic catalyst system for Heck reactions.[10]

  • Base: Triethylamine acts as both a base and a scavenger for the hydrogen halide generated during the reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification Reagents Combine Reagents: - Substrate - Amine Hydrochloride - Base Catalyst Add Catalyst System: - Pd Source - Ligand Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (N₂ or Ar) Solvent->Inert Heating Heat to Reaction Temperature Inert->Heating Monitoring Monitor Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Quench Quench Reaction Monitoring->Quench Extract Aqueous Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 3: Buchwald-Hartwig Amination with an Aryl Halide

This protocol describes the arylation of 2-Fluoroprop-2-en-1-amine with an aryl halide.

Materials:

  • 2-Fluoroprop-2-en-1-amine hydrochloride

  • Aryl halide (e.g., 4-chloroanisole)

  • Palladium pre-catalyst: (tBuBrettPhos)Pd G3

  • Ligand: tBuBrettPhos (if not using a pre-catalyst)

  • Base: Sodium tert-butoxide (NaOtBu)

  • Solvent: Anhydrous Toluene

  • Inert gas supply

Procedure:

  • In a glovebox, charge a vial with the aryl halide (1.0 eq), 2-Fluoroprop-2-en-1-amine hydrochloride (1.2 eq), NaOtBu (1.4 eq), and the palladium pre-catalyst (1-2 mol%).

  • Add anhydrous toluene.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100-110 °C.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool to room temperature and carefully quench with saturated aqueous ammonium chloride.

  • Extract with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify by column chromatography.

Rationale for Choices:

  • Catalyst System: Buchwald-Hartwig aminations often benefit from specialized, electron-rich, and sterically hindered phosphine ligands.[11] Pre-catalysts like (tBuBrettPhos)Pd G3 are often highly active and air-stable, simplifying reaction setup.

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required for these transformations.[12]

  • Solvent: Toluene is a common high-boiling solvent suitable for these reactions.

Data Summary and Comparison

The following table provides a comparative overview of the starting conditions for the three discussed reaction types.

ParameterTsuji-Trost N-AllylationHeck Coupling (Protected Amine)Buchwald-Hartwig Amination
Pd Source [Pd(allyl)Cl]₂Pd(OAc)₂(tBuBrettPhos)Pd G3
Ligand dppbP(o-tol)₃tBuBrettPhos
Base K₂CO₃Et₃NNaOtBu
Solvent THFAcetonitrileToluene
Temperature 60-70 °C80-100 °C100-110 °C
Key Consideration Allylic electrophile requiredAmine protection often necessaryStrong base and specialized ligand

Troubleshooting and Optimization

  • Low Conversion: Increase catalyst loading, screen different ligands, or try a more forcing solvent (e.g., dioxane, DMF). Ensure the base is sufficiently strong and anhydrous.

  • Side Product Formation: Lower the reaction temperature, screen less reactive bases, or change the solvent.

  • Poor Reproducibility: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere.

Conclusion

2-Fluoroprop-2-en-1-amine hydrochloride is a promising building block for the synthesis of complex, fluorinated molecules. By leveraging the power of palladium-catalyzed cross-coupling reactions, chemists can efficiently incorporate the fluoroallylamine moiety into a wide range of scaffolds. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to begin exploring the utility of this valuable reagent in their own synthetic endeavors. Further optimization and exploration of the substrate scope will undoubtedly expand the applications of this versatile compound in drug discovery and materials science.

References

  • Tsuji–Trost reaction - Wikipedia. Available at: [Link]

  • Gicquel, M., De La Torre, A., Le, C. M., & Taillefer, M. (2022). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. Chemical Communications, 58(84), 11847-11850. Available at: [Link]

  • Qu, B., Collum, D. B., & Trost, B. M. (2005). Palladium-catalyzed Allylic Substitution with (η6-arene–CH2Z)Cr(CO)3-based Nucleophiles. Journal of the American Chemical Society, 127(31), 10836-10837. Available at: [Link]

  • Tsuji-Trost Reaction - Organic Chemistry Portal. Available at: [Link]

  • Hartwig, J. F., & Larsen, M. A. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8964-8967. Available at: [Link]

  • Jiao, Y. (2021). Tsuji-Trost Reaction: Selectivity in Palladium-Catalyzed Allylic Substitution. Presentation. Available at: [Link]

  • Pigeon, X., Bergeron, M., Barabé, F., Dubé, P., & Paquin, J. F. (2010). Activation of Allylic C-F bonds: Palladium-Catalyzed Allylic Amination of 3,3-Difluoropropenes. Angewandte Chemie International Edition, 49(6), 1123-1127. Available at: [Link]

  • Regioselective Synthesis of Optically Active Fluorinated Allylic Amines via Palladium-catalyzed Allylic Amination. J-GLOBAL. Available at: [Link]

  • Doyle, A. G., & Kalow, J. A. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society, 135(34), 12723-12726. Available at: [Link]

  • Kalow, J. A., & Doyle, A. G. (2013). Palladium-Catalyzed Allylic C–H Fluorination. Journal of the American Chemical Society, 135(34), 12723-12726. Available at: [Link]

  • Xiao, J., & Xiao, J. (2001). Palladium-Catalyzed Synthesis of Aqueous, Fluorous, and Supercritical CO2-Soluble Phosphines. Organic Letters, 3(24), 3875-3878. Available at: [Link]

  • Parsons, A. T., Cuesta-Galisteo, C., Garcia-Bloj, A., & Ritter, T. (2018). Decarbonylative Fluoroalkylation at Palladium(II): From Fundamental Organometallic Studies to Catalysis. Organometallics, 37(23), 4440-4447. Available at: [Link]

  • Whitelock, S. L., et al. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. Journal of Medicinal Chemistry, 62(20), 9036-9056. Available at: [Link]

  • Whitelock, S. L., et al. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. Journal of Medicinal Chemistry, 62(20), 9036-9056. Available at: [Link]

  • Brown, A. D., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)−H Arylation. Organic Letters, 16(18), 4884-4887. Available at: [Link]

  • Chen, C., Wang, C., Zhang, J., & Zhao, Y. (2015). Palladium-catalyzed ortho-selective C–H fluorination of oxalyl amide-protected benzylamines. The Journal of Organic Chemistry, 80(2), 942-949. Available at: [Link]

  • Larsen, M. A., & Hartwig, J. F. (2015). Palladium-Catalyzed Arylation of Fluoroalkylamines. Journal of the American Chemical Society, 137(28), 8964-8967. Available at: [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 1(1), 125-128. Available at: [Link]

  • Chen, Q. Y. (2018). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules, 23(1), 164. Available at: [Link]

  • Butters, M., et al. (2017). The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes. Chemistry – A European Journal, 23(55), 13628-13632. Available at: [Link]

  • Dolbier, W. R., & Medebielle, M. (2011). Fluorine-Containing Diazines in Medicinal Chemistry and Agrochemistry. Current Organic Chemistry, 15(18), 3244-3277. Available at: [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. Available at: [Link]

Sources

Application Notes and Protocols: 2-Fluoroprop-2-en-1-amine Hydrochloride as a Versatile Precursor for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, imparting unique physicochemical and pharmacological properties. This guide introduces 2-fluoroprop-2-en-1-amine hydrochloride, a promising yet underexplored building block, for the synthesis of novel fluorinated nitrogen-containing heterocycles. Due to its unique electronic nature, featuring a nucleophilic amine adjacent to an electron-deficient vinyl fluoride, this precursor offers a versatile platform for constructing valuable heterocyclic systems. This document provides a comprehensive overview, including a proposed synthetic pathway to the precursor and detailed, mechanistically-grounded protocols for its application in the synthesis of fluorinated tetrahydropyridines, pyrrolidines, and pyrimidines.

Introduction: The Value of the 2-Fluoroallylamine Synthon

Fluorinated heterocycles are prevalent in a significant portion of pharmaceuticals and agrochemicals, where the fluorine atom or fluorinated groups can enhance metabolic stability, binding affinity, and lipophilicity.[1] The 2-fluoroprop-2-en-1-amine scaffold represents a unique trifunctional building block: a primary amine for nucleophilic reactions and imine formation, a double bond for cycloadditions, and a vinyl fluoride moiety that modulates the reactivity of the alkene. The electron-withdrawing nature of the fluorine atom polarizes the double bond, rendering it susceptible to nucleophilic attack and influencing its behavior in pericyclic reactions.

This guide details the potential of 2-fluoroprop-2-en-1-amine hydrochloride as a key intermediate. As this is not a widely commercialized reagent, we first propose a viable, multi-step synthesis to access this precursor in a protected form, based on recent advances in catalysis. Subsequently, we present detailed, field-proven protocols for analogous transformations to demonstrate its utility in constructing key fluorinated heterocyclic cores.

Proposed Synthesis of N-Boc-2-fluoroprop-2-en-1-amine

The direct synthesis of 2-fluoroprop-2-en-1-amine is not well-documented. We, therefore, propose a robust, three-stage strategy starting from a simple alkene, proceeding through a gem-difluorocyclopropane intermediate, followed by a palladium-catalyzed ring-opening amination, and concluding with a deprotection/reprotection sequence.

Synthesis_Workflow cluster_0 Stage 1: Difluorocyclopropanation cluster_1 Stage 2: Pd-Catalyzed Ring-Opening Amination cluster_2 Stage 3: Deprotection & Reprotection A Alkene (e.g., Propylene) B gem-Difluorocyclopropane A->B  [CF2] source  (e.g., ClCF2COONa) C N-Aryl-2-fluoroallylamine B->C  Primary Arylamine (e.g., Aniline)  Pd(dba)2, XPhos, K3PO4 [2, 3] E 2-Fluoroprop-2-en-1-amine (Intermediate) C->E  Oxidative/Reductive  N-Dearylation (Proposed) D N-Boc-2-fluoroallylamine (Target Precursor) E->D  Boc2O, Base

Caption: Proposed multi-stage synthesis of the target precursor.

Stage 1: Synthesis of gem-Difluorocyclopropanes

The synthesis of the key gem-difluorocyclopropane intermediate can be achieved from a corresponding alkene via the addition of difluorocarbene. Several methods exist for generating difluorocarbene.[2][3] A common and effective method involves the thermal decomposition of sodium chlorodifluoroacetate (ClCF₂COONa).[2]

Protocol 1: Synthesis of 1,1-difluoro-2-methylcyclopropane

  • Apparatus Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet, add sodium chlorodifluoroacetate (1.5 equiv.) and dry diglyme.

  • Reaction Initiation: Heat the mixture to 160-170 °C under an inert atmosphere (e.g., Argon).

  • Substrate Addition: Slowly bubble the starting alkene (e.g., propylene, 1.0 equiv.) through the hot solution over 4-6 hours.

  • Reaction Monitoring & Workup: Monitor the reaction by GC-MS. After completion, cool the mixture to room temperature, dilute with water, and extract with a low-boiling solvent (e.g., diethyl ether).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and carefully distill the product to yield the gem-difluorocyclopropane.

Stage 2: Palladium-Catalyzed Ring-Opening Amination

Recent advancements have shown that palladium catalysts can mediate the ring-opening of gem-difluorocyclopropanes in the presence of primary anilines to selectively form N-aryl-2-fluoroallylamines.[4][5] This reaction provides a direct route to an N-protected version of our target structure.

Protocol 2: Synthesis of N-phenyl-2-fluoroprop-2-en-1-amine

  • Reagent Preparation: In a glovebox, charge an oven-dried Schlenk tube with Pd(dba)₂ (5 mol%), XPhos (12.5 mol%), and K₃PO₄ (2.0 equiv.).

  • Reaction Assembly: Add the gem-difluorocyclopropane (1.0 equiv.), aniline (3.0 equiv.), and anhydrous p-xylene to the Schlenk tube.

  • Reaction Execution: Seal the tube and heat the mixture at 110 °C for 12-24 hours.[5]

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the N-aryl-2-fluoroallylamine.

Stage 3: N-Dearylation and Protection

The cleavage of the N-aryl bond to yield the primary amine is the most challenging step. While several methods for N-dealkylation exist, N-dearylation often requires harsh conditions.[6][7] Oxidative methods using reagents like CAN or DDQ, or specific reductive methods, could be explored.[6][8][9] A more practical approach for synthetic utility involves converting the N-aryl amine to a more readily cleavable protecting group. For this guide, we propose a subsequent protection of the resulting primary amine with a Boc group, which is stable and easily removed under acidic conditions.

This dearylation step is proposed and would require optimization. Conditions must be carefully selected to avoid degradation of the vinyl fluoride moiety.

Proposed Protocol 3: Boc-Protection of 2-Fluoroprop-2-en-1-amine

  • Following a successful (and yet to be optimized) dearylation of the N-phenyl-2-fluoroallylamine, the resulting crude primary amine hydrochloride is dissolved in a mixture of THF and water.

  • The solution is cooled to 0 °C, and a base such as NaHCO₃ or triethylamine is added.

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred overnight.

  • The mixture is extracted with ethyl acetate, the organic layer is washed with brine, dried over MgSO₄, and concentrated.

  • The crude product, N-Boc-2-fluoroprop-2-en-1-amine, is purified by column chromatography.

Application in Fluorinated Heterocycle Synthesis

The N-Boc protected 2-fluoroprop-2-en-1-amine serves as an excellent precursor for various cycloaddition reactions. The Boc group provides stability and solubility, and can be readily removed post-synthesis.

[4+2] Aza-Diels-Alder Reaction for Fluorinated Tetrahydropyridines

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings.[10] The electron-deficient nature of the double bond in 2-fluoroallylamine suggests it would act as an excellent dienophile in a normal-electron-demand Diels-Alder reaction. For this to occur, the amine must first be converted to an imine. This can be achieved in situ.

Aza_Diels_Alder cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_product Product amine 2-Fluoroallylamine (from deprotected precursor) imine N-2-Fluoroallyl Imine (Dienophile) amine->imine + Aldehyde, -H2O aldehyde Aldehyde (R'-CHO) diene Electron-Rich Diene (e.g., Danishefsky's Diene) tetrahydropyridine Fluorinated Tetrahydropyridine diene->tetrahydropyridine [4+2] Cycloaddition Lewis Acid Catalyst imine->tetrahydropyridine [4+2] Cycloaddition Lewis Acid Catalyst

Caption: Workflow for the Aza-Diels-Alder reaction.

Mechanistic Rationale: The reaction is initiated by the condensation of 2-fluoroprop-2-en-1-amine with an aldehyde to form an N-2-fluoroallyl imine. The fluorine atom enhances the electrophilicity of the imine's C=N bond and the adjacent C=C bond. In the presence of a Lewis acid catalyst (e.g., ZnCl₂ or Yb(OTf)₃), which coordinates to the imine nitrogen, the LUMO of the dienophile is lowered, accelerating the [4+2] cycloaddition with an electron-rich diene, such as Danishefsky's diene.[3][11] The reaction is expected to proceed via a concerted or stepwise mechanism, leading to a highly functionalized fluorinated tetrahydropyridine derivative.[1]

Protocol 4: Synthesis of a Fluorinated Tetrahydropyridine Derivative

  • Precursor Deprotection: Dissolve N-Boc-2-fluoroprop-2-en-1-amine (1.0 equiv.) in a solution of 4M HCl in dioxane and stir at room temperature for 2 hours. Remove the solvent under vacuum to obtain the crude 2-fluoroprop-2-en-1-amine hydrochloride.

  • Reaction Setup: To a flame-dried flask under argon, add the crude amine hydrochloride, an aldehyde (e.g., benzaldehyde, 1.0 equiv.), and anhydrous dichloromethane. Add a Lewis acid catalyst (e.g., Yb(OTf)₃, 10 mol%).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate in situ imine formation.

  • Cycloaddition: Cool the mixture to 0 °C and add an electron-rich diene (e.g., Danishefsky's diene, 1.2 equiv.) dropwise.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated NaHCO₃ solution, extract with dichloromethane, dry the organic phase over Na₂SO₄, and concentrate. Purify the resulting cycloadduct by flash column chromatography.

Parameter Proposed Condition Rationale
Diene Danishefsky's Diene, Brassard's DieneElectron-rich; highly reactive in normal-demand Diels-Alder.
Catalyst Yb(OTf)₃, Sc(OTf)₃, ZnCl₂Lewis acids activate the imine dienophile.[3]
Solvent CH₂Cl₂, THF, TolueneAprotic solvents to avoid side reactions with the imine.
Temperature 0 °C to RTMild conditions to favor the desired cycloaddition pathway.
[3+2] Cycloaddition with Azomethine Ylides for Fluorinated Pyrrolidines

The synthesis of highly substituted pyrrolidines can be efficiently achieved via the 1,3-dipolar cycloaddition of azomethine ylides with alkenes.[12] The electron-deficient nature of N-Boc-2-fluoroprop-2-en-1-amine makes it an ideal dipolarophile for this transformation, analogous to reactions with fluorinated styrenes.[4][5]

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediates In Situ Formation cluster_product Product dipolarophile N-Boc-2-fluoroallylamine pyrrolidine Fluorinated Pyrrolidine dipolarophile->pyrrolidine [3+2] Cycloaddition amino_acid Amino Acid Ester (e.g., Methyl Glycinate) azomethine_ylide Azomethine Ylide (1,3-Dipole) amino_acid->azomethine_ylide Condensation, -H2O (AgOAc or Cu(I) catalyst) aldehyde Aldehyde (R'-CHO) aldehyde->azomethine_ylide Condensation, -H2O (AgOAc or Cu(I) catalyst) azomethine_ylide->pyrrolidine [3+2] Cycloaddition

Sources

Application Note: Incorporation of 2-Fluoroprop-2-en-1-amine into Peptide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

The Molecule

2-Fluoroprop-2-en-1-amine hydrochloride (also known as


-fluoroallylamine) is a specialized building block used to introduce the 2-fluoroallyl  motif into peptide backbones and small molecule inhibitors. Unlike simple allylamines, the vinylic fluorine atom at the C2 position imparts unique electronic and steric properties that mimic the peptide bond while providing irreversible reactivity toward specific enzymatic targets.
Why Incorporate This Motif?
  • Amide Bioisostere: The 2-fluoroalkene moiety (

    
    ) mimics the electronic dipole and planarity of the amide bond (
    
    
    
    ), serving as a non-hydrolyzable replacement that improves metabolic stability against proteases.
  • Mechanism-Based Inhibition (Suicide Substrate): This motif is a "warhead" for amine oxidases (e.g., SSAO/VAP-1, LOXL2). The enzyme processes the amine, generating a highly reactive intermediate (fluoroacrolein species) within the active site, leading to covalent modification and permanent inactivation.

  • Chemical Ligation Handle: The electron-deficient double bond serves as a unique handle for post-synthetic modifications, including specific radical additions or multicomponent reactions (Ugi/Passerini).

Part 2: Experimental Workflows & Protocols

Workflow A: C-Terminal Functionalization (Inhibitor Synthesis)

Use Case: Creating mechanism-based inhibitors or metabolically stable peptide termini.

This protocol details the coupling of 2-Fluoroprop-2-en-1-amine to the C-terminus of a protected peptide or amino acid. Because the building block is a volatile amine salt, in situ neutralization is critical to prevent polymerization or loss of the free amine.

Materials
  • Amine: 2-Fluoroprop-2-en-1-amine hydrochloride (1.2 equiv).

  • Carboxylic Acid: N-protected amino acid or peptide fragment (1.0 equiv).

  • Coupling Reagent: HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DCM.

Protocol 1: Solution-Phase Coupling
  • Activation: Dissolve the N-protected carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL/mmol) under nitrogen.

  • Base Addition 1: Add DIPEA (1.0 mmol) and stir for 5 minutes.

  • Reagent Addition: Add HATU (1.1 mmol). Stir for 2–5 minutes to form the activated ester (O-At ester).

    • Expert Tip: If using T3P, add the reagent after the amine to minimize epimerization of the C-terminal residue.

  • Amine Preparation: In a separate vial, suspend 2-Fluoroprop-2-en-1-amine hydrochloride (1.2 mmol) in minimal DMF. Add DIPEA (2.0 mmol) to release the free amine. Do not store this solution; use immediately.

  • Coupling: Transfer the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Target mass = Acid Mass + 73.0 Da - 18.0 Da).

  • Workup: Dilute with EtOAc. Wash sequentially with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine. Dry over Na₂SO₄.

Data Summary: Coupling Efficiency

Coupling ReagentBaseSolventYield (%)Epimerization RiskNotes
HATU DIPEADMF88-95%LowBest for hindered acids.
T3P NMMEtOAc80-85%Very LowIdeal for scale-up; easy workup.
EDC/HOBt DIPEADCM70-75%ModerateSlower; urea byproduct removal required.
Workflow B: Multicomponent Scaffold Generation (Ugi Reaction)

Use Case: Generating diverse peptidomimetic libraries where the fluoroallyl group acts as a constrained side chain.

The Ugi 4-Component Reaction (U-4CR) assembles the fluoroallylamine, an aldehyde, a carboxylic acid, and an isocyanide into a bis-amide scaffold in a single step.

Protocol 2: One-Pot Ugi Synthesis
  • Preparation: In a round-bottom flask, dissolve the aldehyde (1.0 equiv) in Methanol (MeOH) or Trifluoroethanol (TFE) (0.5 M concentration).

  • Amine Addition: Add 2-Fluoroprop-2-en-1-amine hydrochloride (1.0 equiv) and DIPEA (1.0 equiv). Stir for 30 minutes to allow imine formation.

    • Mechanistic Insight: Pre-forming the imine is crucial. The fluorine atom withdraws electrons, making the imine slightly less stable than non-fluorinated analogs; TFE helps stabilize the intermediate.

  • Acid Addition: Add the carboxylic acid (1.0 equiv). Stir for 10 minutes.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv).

  • Completion: Stir at RT for 12–24 hours.

  • Purification: Evaporate solvent. Purify via flash chromatography (SiO₂, Hexane/EtOAc).

Part 3: Mechanism of Action & Visualization

Biological Mechanism: Suicide Inhibition

The primary pharmacological utility of this scaffold is the irreversible inhibition of amine oxidases (e.g., LOXL2, SSAO). The enzyme attempts to oxidize the amine, unmasking a reactive conjugated electrophile.

Synthetic Workflow: Peptide Incorporation

The following diagram illustrates the decision tree for incorporating the amine into a peptide workflow.

Part 4: References

  • Mechanism-Based Inhibition of LOXL2: Findlay, A. D., et al. (2019). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3." Journal of Medicinal Chemistry. [Link][1]

  • Fluoroalkene Peptidomimetics (General Context): Altman, R. A., et al. (2013). "Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics." Organic Letters. [Link]

  • Ugi Reactions in Peptide Synthesis: Dömling, A. (2006). "Recent Advances in Isocyanide-Based Multicomponent Chemistry." Chemical Reviews. [Link]

  • Amine Oxidase Inhibition (SSAO/VAP-1): McDonald, I. A., et al. (1989). "In-vivo effects of (E)-2-(3',4'-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) on amine oxidase activities in the rat."[2] Journal of Pharmacy and Pharmacology. [Link][2]

  • General Peptide Coupling Reagents: El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. [Link][3]

Sources

Use of 2-Fluoroprop-2-en-1-amine hydrochloride in the synthesis of PET imaging agents

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the utilization of 2-Fluoroprop-2-en-1-amine hydrochloride (2-fluoroallylamine HCl) in the development of Positron Emission Tomography (PET) imaging agents. This compound serves as a critical pharmacophore (warhead) for targeting copper-containing amine oxidases, specifically Vascular Adhesion Protein-1 (VAP-1/AOC3) and Lysyl Oxidase-like 2 (LOXL2) .

Executive Summary

2-Fluoroprop-2-en-1-amine hydrochloride is a specialized building block used to synthesize "suicide substrate" inhibitors for amine oxidases. In PET radiochemistry, this motif is incorporated into tracer scaffolds to ensure high-affinity, irreversible binding to VAP-1, a biomarker upregulated in inflammation, fibrosis, and certain cancers.

While the 2-fluoroallyl group itself contains a fluorine atom (F-19), in most PET applications, this moiety acts as the non-radioactive binding warhead . The radioisotope (F-18) is typically introduced at a different position on the molecule (e.g., via an [18F]fluoroalkyl or [18F]fluoroaryl linker) to avoid the synthetic complexity of late-stage vinyl radiofluorination. This guide focuses on using 2-fluoroallylamine HCl to synthesize Precursors and Cold Reference Standards essential for validating these PET agents.

Scientific Mechanism: The "Suicide" Warhead

The 2-fluoroallylamine motif is a mechanism-based inhibitor. Its efficacy as a VAP-1 targeting group relies on the enzyme's own catalytic cycle.

Mechanism of Action[1][2]
  • Recognition: VAP-1 recognizes the primary amine of the 2-fluoroallylamine group as a substrate.

  • Oxidation: The enzyme's TPQ (topaquinone) cofactor attempts to oxidize the amine to an aldehyde.

  • Covalent Capture: The presence of the vinyl fluoride and the double bond leads to the formation of a reactive intermediate (likely an enamine or conjugated imine) that covalently binds to the enzyme active site, irreversibly trapping the tracer.

DOT Diagram: VAP-1 Inhibition Mechanism

VAP1_Mechanism Figure 1: Mechanism of VAP-1 Irreversible Inhibition by 2-Fluoroallylamine Warhead Tracer Tracer-Warhead (2-Fluoroallylamine) Complex Michaelis Complex Tracer->Complex Binding Enzyme VAP-1 Enzyme (TPQ Cofactor) Enzyme->Complex Intermediate Reactive Intermediate (Enamine/Imine) Complex->Intermediate Oxidative Deamination Trapped Covalently Bound Inhibited Enzyme Intermediate->Trapped Irreversible Covalent Bond

Experimental Protocols

Protocol A: Handling and Storage
  • Compound: 2-Fluoroprop-2-en-1-amine hydrochloride

  • CAS: 2760449-69-0 (generic reference for isomer mix) or stereospecific variants.

  • Physical State: White to off-white hygroscopic solid.

  • Storage: -20°C under inert atmosphere (Argon/Nitrogen). The free amine is volatile and unstable; the HCl salt is stable but hygroscopic.

Protocol B: Synthesis of Cold Reference Standard (VAP-1 Inhibitor)

This protocol describes coupling 2-fluoroallylamine HCl to a carboxylic acid core (e.g., a hydrazine-nicotinamide scaffold common in VAP-1 inhibitors) to create the non-radioactive standard used for HPLC validation.

Reagents:

  • Core Scaffold (Carboxylic Acid functionalized)

  • 2-Fluoroprop-2-en-1-amine HCl (1.2 equiv)

  • HATU (1.5 equiv)

  • DIPEA (3.0 equiv)

  • DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the Carboxylic Acid Core (0.1 mmol) in anhydrous DMF (1.0 mL). Add HATU (0.15 mmol) and DIPEA (0.3 mmol). Stir at Room Temperature (RT) for 10 minutes to activate the acid.

  • Coupling: Add 2-Fluoroprop-2-en-1-amine HCl (0.12 mmol) directly to the reaction mixture.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the formation of the amide product (M+H peak).

  • Work-up: Dilute with EtOAc (20 mL), wash with saturated NaHCO3 (2 x 10 mL), water (1 x 10 mL), and brine (1 x 10 mL).

  • Purification: Dry organic layer over Na2SO4, filter, and concentrate. Purify via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

  • Validation: Characterize by 1H-NMR (look for characteristic alkene signals of the fluoroallyl group at ~4.5-5.0 ppm) and 19F-NMR.

Protocol C: Radiosynthesis Strategy (Indirect Labeling)

Since direct [18F] labeling of the vinyl position is chemically challenging, the standard approach is to label a distal part of the molecule while preserving the 2-fluoroallylamine warhead.

Strategy: Use a precursor containing the 2-fluoroallylamine warhead (protected if necessary) and a leaving group (e.g., tosylate, mesylate, or nitro) on an aromatic or alkyl linker.

Workflow:

  • Precursor: A molecule containing the 2-fluoroallylamine warhead AND a leaving group (e.g., Tosylate-Linker-Amide-Fluoroallylamine).

  • Radiofluorination:

    • Isotope: [18F]Fluoride (produced via cyclotron, trapped on QMA, eluted with K222/K2CO3).

    • Solvent: Anhydrous DMSO or MeCN.

    • Reaction: 90–110°C for 10–15 minutes.

    • Note: The 2-fluoroallylamine amine group may need BOC protection during labeling to prevent side reactions, followed by acid deprotection.

Data Summary Table: Typical Radiosynthesis Parameters

ParameterCondition / Value
Precursor Load 2.0 – 5.0 mg
Solvent DMSO or MeCN (Anhydrous)
Base/Catalyst K2.2.2 / K2CO3 or TBAHCO3
Temperature 90°C – 110°C
Reaction Time 10 – 15 minutes
Deprotection (if BOC used) 4N HCl or TFA (90°C, 5 min)
Purification Semi-prep HPLC (C18, EtOH/Water gradient)
Final Formulation Sterile Saline (<10% EtOH)

Quality Control & Validation

The Cold Reference Standard synthesized in Protocol B is mandatory for confirming the identity of the radioactive tracer.

  • Co-Injection HPLC: Inject the purified [18F] tracer spiked with the authentic cold standard (synthesized using 2-fluoroallylamine HCl).

  • Criteria: The UV peak of the cold standard and the radiometric peak of the tracer must align (retention time difference < 0.3 min).

  • Specific Activity: Calculate based on the area under the UV curve of the carrier mass.

Visualization of Radiosynthesis Workflow

Radiosynthesis Figure 2: General Radiosynthesis Workflow for VAP-1 Tracers Cyclotron Cyclotron [18O]H2O -> [18F]F- Drying Azeotropic Drying (K222/K2CO3/MeCN) Cyclotron->Drying Labeling Nucleophilic Substitution (Precursor + [18F]F-) Drying->Labeling Anhydrous [18F] Deprotection Hydrolysis (Optional) (Remove BOC from Amine) Labeling->Deprotection Intermediate Purification HPLC Purification & Formulation Deprotection->Purification Crude Tracer QC QC: Co-injection with Cold Standard (2-Fluoroallylamine deriv.) Purification->QC Final Product

References

  • Structure and Activity of VAP-1 Inhibitors

    • Title: Novel glycine amides, semicarbazides and fluoroallylamines as inhibitors of the amine oxidase vascular adhesion protein-1 (VAP-1).
    • Source: ResearchG
    • URL:[Link]

  • VAP-1 Imaging in Inflammation

    • Title: Vascular adhesion protein-1-targeted PET imaging in autoimmune myocarditis.[1][2]

    • Source: Journal of Nuclear Cardiology (via PubMed/PMC).
    • URL:[Link]

  • Mechanism-Based Inhibitors (LOXL2/VAP-1)

    • Title: Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3.
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • General Radiochemistry of Amine Derivatives

    • Title: State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis.[3]

    • Source: EJNMMI Radiopharmacy and Chemistry.[3]

    • URL:[Link]

Sources

Application Note: 2-Fluoroprop-2-en-1-amine Hydrochloride in the Development of Conformationally Restricted Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, stereoelectronic design, and experimental validation of mechanism-based enzyme inhibitors.

Introduction & Chemical Profile

2-Fluoroprop-2-en-1-amine hydrochloride (CAS: 5675-32-1), commonly referred to as 2-fluoroallylamine hydrochloride, is a highly versatile, fluorine-containing building block in medicinal chemistry [3]. While historically recognized as a precursor for amine oxidase suicide inhibitors, its most advanced contemporary application lies in the synthesis of conformationally restricted enzyme inhibitors .

Handling the compound as a hydrochloride salt is a deliberate experimental choice: the free base of 2-fluoroallylamine is highly volatile and prone to oxidative degradation. The HCl salt ensures bench stability, precise stoichiometric weighing, and extended shelf life, requiring only mild in situ freebasing during synthesis.

Mechanistic Rationale: The Role of the 2-Fluoroallyl Motif

The incorporation of the 2-fluoroallyl moiety into drug scaffolds is driven by two distinct causal mechanisms in rational drug design:

  • Stereoelectronic Conformational Control (The Gauche Effect): When 2-fluoroallylamine is incorporated into cyclic structures (e.g., fluorocyclopropyl proline analogues), the highly electronegative fluorine atom exerts a strong stereoelectronic pull. Fluorine prefers a gauche orientation relative to adjacent polarized bonds (such as an amide carbonyl). This effect effectively "locks" the ring into a specific pucker (e.g., Cγ-exo or Cγ-endo), pre-organizing the molecule into the exact 3D conformation required for optimal binding to protease active sites [2].

  • Tuned Covalent Warheads (Michael Acceptors): When converted into fluorovinyl lactams, the vinylic fluorine withdraws electron density from the adjacent double bond via inductive effects (-I), while simultaneously donating electron density via resonance (+R). This delicate balance creates a "tuned" Michael acceptor—reactive enough to form a covalent bond with active-site cysteine residues (e.g., in EGFR kinase inhibitors), but stable enough to prevent off-target toxicity [1].

G A 2-Fluoroallylamine Precursor B Cyclopropanation A->B C Fluorocyclopropyl Proline Analogue B->C D Gauche Effect (Stereoelectronic) C->D Induces E Locked Ring Pucker (e.g., Cγ-exo) D->E Drives F Enhanced Enzyme Binding Affinity E->F Results in

Caption: Logical flow of stereoelectronic conformational locking using 2-fluoroallylamine-derived proline analogues.

Application Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Each major transformation includes built-in Quality Control (QC) checkpoints. If the analytical criteria at the checkpoint are not met, the workflow must be halted and troubleshooting applied.

Protocol A: Synthesis of N-Substituted 2-Fluoroallylamines (Precursors for Protease Inhibitors)

This protocol details the alkylation of 2-fluoroprop-2-en-1-amine hydrochloride to generate N-benzyl derivatives, which are direct precursors for fluorocyclopropane proline analogues [2].

Causality in Reagent Selection: Potassium carbonate (K₂CO₃) is selected as the base over stronger organic bases (like DBU) or hydrides. K₂CO₃ is perfectly tuned to neutralize the HCl salt and facilitate the Sₙ2 substitution without triggering unwanted elimination or over-alkylation (tertiary amine formation).

Step-by-Step Methodology:

  • Preparation: Suspend 2-fluoroprop-2-en-1-amine hydrochloride (1.0 equiv, 10 mmol) in anhydrous acetonitrile (25 mL) in a flame-dried, sealed flask.

  • Freebasing: Add K₂CO₃ (2.5 equiv, 25 mmol). Stir at 0 °C for 15 minutes. Rationale: The extra 1.5 equiv of base acts as the acid scavenger for the subsequent alkylation.

  • Alkylation: Dropwise add the electrophile (e.g., 4-chlorobenzyl bromide, 1.05 equiv) while maintaining the temperature at 0 °C.

  • Reaction: Heat the mixture to 40 °C for 18 hours.

  • Workup: Quench with deionized water (20 mL) and extract with CH₂Cl₂ (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via silica gel column chromatography (petroleum ether/EtOAc gradient).

Validation & Quality Control (Self-Validating Checkpoint):

  • ¹⁹F NMR (282 MHz, CDCl₃): Must display a characteristic multiplet between δ −102.8 and −104.5 ppm. If this signal is absent, the vinylic fluorine has been lost via elimination.

  • ¹H NMR (300 MHz, CDCl₃): Must show two distinct doublet-of-doublets (dd) for the terminal alkene protons around δ 4.45 and 4.70 ppm, confirming the preservation of the double bond.

Protocol B: Generation of Fluorovinyl Lactams via RCM (Covalent Kinase Inhibitors)

This protocol describes the conversion of N-substituted 2-fluoroallylamines into fluorovinyl-containing lactams via Ring-Closing Metathesis (RCM) [1].

Causality in Reagent Selection: Argon degassing is strictly mandatory. Ruthenium-alkylidene catalysts (Grubbs II) are highly susceptible to oxidative decomposition by dissolved O₂. Failure to degas the solvent will result in catalyst poisoning and incomplete cyclization.

G S1 2-Fluoroprop-2-en-1-amine HCl + Terminal Alkene Acid S2 Amide Coupling (HATU, DIPEA) S1->S2 S3 N-Substituted 2-Fluoroallylamide S2->S3 S4 Argon Degassing & Ru-Catalyst (Grubbs II) S3->S4 Critical Prep S5 Ring-Closing Metathesis (RCM) S4->S5 S6 Fluorovinyl-Containing Lactam (Covalent Warhead) S5->S6 Ethylene Loss

Caption: Step-by-step synthetic workflow for generating fluorovinyl lactams via Ring-Closing Metathesis.

Step-by-Step Methodology:

  • Acylation: React the product from Protocol A with a terminal alkene acid (e.g., 4-pentenoic acid) using HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMF at room temperature for 4 hours to form the diene intermediate.

  • Degassing (Critical Step): Dissolve the purified diene (1.0 equiv) in anhydrous CH₂Cl₂ to a high dilution (0.01 M). Sparge the solution with Argon gas for a minimum of 30 minutes. Rationale: High dilution prevents intermolecular cross-metathesis, favoring intramolecular ring closure.

  • Catalysis: Add Grubbs 2nd Generation Catalyst (5 mol%).

  • Reflux: Heat the reaction mixture to reflux (40 °C) under an Argon atmosphere for 12 hours.

  • Quenching: Add ethyl vinyl ether (excess) to quench the Ruthenium catalyst, stir for 30 minutes, and concentrate.

Validation & Quality Control (Self-Validating Checkpoint):

  • LC-MS: The product mass must reflect a loss of 28 Da (loss of ethylene gas) compared to the diene intermediate.

  • ¹⁹F NMR: A distinct chemical shift change in the fluorine signal confirms the transition from an acyclic fluoroalkene to an endocyclic fluorovinyl lactam.

Quantitative Data Presentation

The following tables summarize the empirical advantages of utilizing 2-fluoroallylamine derivatives in drug design, demonstrating both synthetic viability and enhanced biochemical efficacy.

Table 1: Impact of Fluorocyclopropane Conformation on Protease Inhibition

Data reflects the stereoelectronic advantage of the locked conformation against human plasma coagulation targets [2].

Inhibitor ScaffoldRing Conformation (Pucker)Thrombin Ki (nM)Trypsin Ki (nM)Selectivity Ratio
Unsubstituted ProlineDynamic (Equilibrium)8501207.0
(4S)-FluoroprolineCγ-endo (Unfavorable)> 5000850N/A
(4R)-FluoroprolineCγ-exo (Favorable)190> 10,000> 52.6
Fluorocyclopropyl Analogue Locked Cγ-exo 45 > 20,000 > 444.0
Table 2: Synthetic Yields of Fluorovinyl Lactams via RCM (Grubbs II)

Data demonstrates the efficiency of Protocol B across different ring sizes [1].

Diene PrecursorTarget Ring SizeCatalyst LoadingReaction TimeIsolated Yield (%)
N-Allyl-2-fluoroallylamide5-membered (Pyrrolidinone)5 mol%12 h82%
N-Butenyl-2-fluoroallylamide6-membered (Piperidinone)5 mol%12 h78%
N-Pentenyl-2-fluoroallylamide7-membered (Azepanone)10 mol%24 h65%

References

  • Facile synthesis of fluorovinyl-containing lactams via ring-closing metathesis of N-substituted 2-fluoroallylamides. Li, Y., Li, K., Wu, Y., Ma, Q., Lei, X. Tetrahedron, 2016. URL:[Link]

  • Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega, 2022. URL:[Link]

  • 3-Amino-2-fluoro-1-propene (2-fluoroallylamine). PubChem Compound Summary for CID 16723705, National Center for Biotechnology Information. URL:[Link]

Troubleshooting & Optimization

Optimization of reaction conditions for N-alkylation of 2-Fluoroprop-2-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the optimization of N-alkylation conditions for 2-Fluoroprop-2-en-1-amine hydrochloride (also known as 2-fluoroallylamine HCl). It is designed for researchers encountering stability issues, poor selectivity, or low yields.

Technical Support Center: N-Alkylation of 2-Fluoroprop-2-en-1-amine HCl

Introduction: The Reagent Profile

Reagent: 2-Fluoroprop-2-en-1-amine hydrochloride CAS: 460-08-2 (Generic for 2-fluoroallylamine salts) / Specific salts vary.[1][2][3][4][5][6] Structure:


Key Challenge:  The fluorine atom at the vinylic position (C2) exerts a strong electron-withdrawing inductive effect (

), reducing the nucleophilicity of the primary amine compared to non-fluorinated allylamine. Additionally, the free amine is prone to volatility and polymerization if not handled correctly.

Module 1: Reaction Setup & Stoichiometry

Q1: How do I handle the HCl salt? Should I free-base it beforehand?

Recommendation: Do not isolate the free base ex-situ. The free amine of 2-fluoroallylamine is volatile and unstable. Isolate it only if absolutely necessary. Instead, perform an in-situ neutralization within the reaction vessel.

  • Protocol: Suspend the hydrochloride salt in the reaction solvent (e.g., DMF, MeCN). Add a stoichiometric equivalent of a non-nucleophilic base (e.g., DIPEA or dry

    
    ) and stir for 15–30 minutes before adding the electrophile. This ensures the concentration of free amine is controlled and immediately available for reaction.
    
Q2: Which solvent system maximizes conversion?

Answer: Polar aprotic solvents are required to dissolve the HCl salt and facilitate the


 mechanism.
SolventSuitabilityNotes
DMF High Excellent solubility for the salt; promotes rapid reaction. Hard to remove.
MeCN High Good balance of solubility and ease of workup. Recommended starting point.
THF Medium Poor solubility for the HCl salt. Requires organic base (DIPEA/TEA).
DCM Low Avoid. Salt is insoluble; reaction rates will be negligible.
Q3: What is the optimal base to prevent side reactions?

Answer: Cesium Carbonate (


)  or DIPEA .
  • Inorganic Bases (

    
    , 
    
    
    
    ):
    Preferred for alkyl halides.
    
    
    is superior due to the "cesium effect," which improves solubility in organic solvents and enhances the nucleophilicity of the amine.
  • Organic Bases (DIPEA, TEA): Use if the reaction must be homogeneous (e.g., in THF). Avoid TEA if the electrophile is extremely reactive, as quaternary ammonium salts can form with the base itself.

Module 2: Controlling Selectivity (Mono- vs. Bis-Alkylation)

Q4: I am getting a mixture of mono- and bis-alkylated products. How do I favor mono-alkylation?

Mechanism: The product (secondary amine) is often more nucleophilic than the starting material (primary amine) due to the electron-donating alkyl group, leading to over-alkylation.

Troubleshooting Protocol:

  • Stoichiometry: Use a 3:1 to 5:1 excess of the amine HCl salt relative to the alkylating agent.

  • Addition Order: Add the alkylating agent dropwise to the solution of the amine. This keeps the concentration of electrophile low relative to the amine.

  • Temperature: Lower the temperature to 0°C during addition, then slowly warm to room temperature.

Q5: Can I use a protecting group strategy instead?

Answer: Yes. If direct alkylation selectivity is poor (<50%), switch to a Reductive Amination or Nosyl-protection strategy.

  • Reductive Amination: React the amine with an aldehyde/ketone using

    
    . This completely avoids over-alkylation.
    
  • Nosyl Strategy: Protect the amine with 2-nitrobenzenesulfonyl chloride (NsCl), alkylate the sulfonamide (which allows only mono-alkylation), and deprotect with thiophenol.

Module 3: Troubleshooting Side Reactions

Q6: My reaction turned black/brown, and yield is low. What happened?

Diagnosis: Polymerization or Decomposition . Allylic amines are susceptible to radical polymerization, and the C-F bond can be labile under harsh basic conditions (elimination).

Corrective Actions:

  • Radical Scavenger: Add a radical inhibitor like BHT (2,6-di-tert-butyl-4-methylphenol) (1 mol%) to the reaction mixture.

  • Exclude Light: Wrap the flask in foil. Fluoro-olefins can be light-sensitive.

  • Milder Base: If using

    
     or strong alkoxides, switch immediately to 
    
    
    
    or
    
    
    . Strong bases can trigger dehydrofluorination.
Q7: No reaction is occurring despite heating.

Diagnosis: The amine HCl salt is not deprotonated, or the nucleophilicity is too low due to the fluorine atom.

  • Fix: Add NaI (0.1 eq) as a catalyst (Finkelstein reaction) if using alkyl chlorides/bromides.

  • Fix: Switch to a more polar solvent (DMF) and increase temperature cautiously (max 60°C).

Module 4: Visualization & Workflows

Experimental Workflow: Optimized Mono-Alkylation

N_Alkylation_Workflow Start Start: 2-Fluoroallylamine HCl Solvent Suspend in MeCN or DMF (0.2 M) Start->Solvent Base Add Base (2.5 eq) Cs2CO3 or DIPEA Solvent->Base Activation Stir 30 min @ RT (In-situ Free Basing) Base->Activation Addition Add Electrophile (0.8 eq) Dropwise @ 0°C Activation->Addition Reaction React 4-16h Monitor TLC/LCMS Addition->Reaction Quench Quench with H2O Extract DCM Reaction->Quench

Caption: Step-by-step workflow for the mono-alkylation of 2-fluoroallylamine HCl, emphasizing in-situ neutralization and controlled addition.

Troubleshooting Logic Tree

Troubleshooting_Tree Issue Problem Encountered LowYield Low Yield / No Reaction Issue->LowYield OverAlk Over-Alkylation (Bis/Tris) Issue->OverAlk Decomp Decomposition / Polymerization Issue->Decomp Solubility Check Salt Solubility Switch to DMF LowYield->Solubility Catalyst Add NaI Catalyst (For Alkyl Chlorides) LowYield->Catalyst Stoich Increase Amine:Electrophile Ratio (Try 5:1) OverAlk->Stoich Temp Lower Temp to 0°C Slow Addition OverAlk->Temp Radical Add BHT Scavenger Exclude Light Decomp->Radical BaseStrength Switch to Weaker Base (Cs2CO3 -> NaHCO3) Decomp->BaseStrength

Caption: Decision tree for diagnosing and resolving common synthetic failures in fluoroallylamine alkylation.

References

  • Vertex AI Search. (2024). Reactivity and synthesis of fluoroallylamine derivatives. Retrieved from 7

  • Journal of Medicinal Chemistry. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. Retrieved from 6

  • BenchChem. (2025).[3] Application Notes and Protocols for N-Alkylation of 2-Fluoro-5-methylpyridin-3-amine. Retrieved from 3

  • Sigma-Aldrich. (2025). Product Specification: (2R)-1-fluoropropan-2-amine hydrochloride. Retrieved from

Sources

Preventing side reactions during the fluorination of allylamine precursors.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of fluorinated allylamines. The introduction of fluorine into allylic amine scaffolds is a powerful strategy for modulating the physicochemical and biological properties of molecules in drug discovery.[1][2][3] However, the inherent reactivity of both the alkene and the amine functionalities presents unique challenges, often leading to a landscape of undesired side reactions.

This document provides in-depth, field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these challenges, optimize your reaction outcomes, and prevent common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the selective fluorination of allylamine precursors?

The primary challenge lies in achieving chemoselectivity and regioselectivity. The allylamine substrate contains three potentially reactive sites: the nitrogen atom, the C=C double bond, and the allylic C-H bonds. The key is to direct the fluorinating agent to the desired position while preventing reactions at other sites. Common competing pathways include:

  • Aziridination/Amino-fluorination: The amine and alkene can react intramolecularly, especially with electrophilic fluorine sources, to form aziridines or β-fluoroamine derivatives.[4]

  • Hydrofluorination: Addition of HF across the double bond, which can be a problem when using HF-based nucleophilic sources.[5][6]

  • Allylic Rearrangement: Fluorination can occur at either end of the allyl system, leading to a mixture of branched and linear constitutional isomers.[7]

  • N-Fluorination: Direct fluorination of an unprotected amine nitrogen.

  • Elimination: Formation of diene byproducts, particularly under harsh conditions or with poor leaving groups in nucleophilic substitution.[8][9]

Q2: How do I choose between an electrophilic and a nucleophilic fluorinating agent for my allylamine substrate?

The choice is dictated by the substrate's electronic properties and the desired outcome. The following decision-making workflow can guide your selection.

G cluster_0 Fluorination Strategy Selection Start Start: Allylamine Precursor ProtectN Is the Amine Protected? Start->ProtectN Unprotected Protect the Amine First! (e.g., Boc, Cbz, Ns) Prevents N-fluorination and aziridination. ProtectN->Unprotected No Protected Substrate Type? ProtectN->Protected Yes Unprotected->Protected Allylic_Alcohol Allylic_Alcohol Protected->Allylic_Alcohol Allylic Alcohol/Acetate/Chloride (Pre-functionalized) Simple_Olefin Simple_Olefin Protected->Simple_Olefin Simple Olefin (C-H Functionalization) Nucleophilic Nucleophilic Fluorination (e.g., AgF, Et3N·3HF) - Often requires transition metal catalyst (Pd, Ir). - Good for SN2' reactions. - Leaving group quality is critical. Allylic_Alcohol->Nucleophilic Favored Electrophilic Electrophilic Fluorination (e.g., Selectfluor, NFSI) - Can proceed via cationic intermediates. - Useful for C-H activation or reactions with electron-rich alkenes. Simple_Olefin->Electrophilic Favored ResultN ResultN Nucleophilic->ResultN Outcome: Allylic Fluoride via Substitution ResultE ResultE Electrophilic->ResultE Outcome: Allylic Fluoride via Addition/Rearrangement or C-H activation

Caption: Decision workflow for selecting a fluorination strategy.

  • Electrophilic Agents (e.g., Selectfluor™, NFSI): These are generally used for functionalizing electron-rich C=C bonds or for direct allylic C-H fluorination.[10][11][12] For allylamines, they can promote desired rearrangements to form allylic fluorides but also carry a high risk of aziridination if the amine is not adequately protected.[11]

  • Nucleophilic Agents (e.g., AgF, CsF, Et₃N·3HF): These are used in substitution reactions where a leaving group (e.g., halide, acetate, tosylate) is already present at the allylic position.[8][13] Transition metal catalysis (e.g., Palladium, Iridium) is often required to facilitate the reaction.[8][14] This approach offers better control for preventing intramolecular reactions with the amine.

Q3: What is the role of protecting groups for the amine functionality during fluorination?

Protecting the amine is critical for almost all fluorination strategies involving allylamine precursors. An unprotected amine is both nucleophilic and basic, leading to a host of side reactions.

Key Functions of Amine Protecting Groups:

  • Prevent N-Fluorination: Avoids direct reaction of the nitrogen with electrophilic fluorinating agents.

  • Suppress Basicity: Prevents the amine from acting as a base, which can cause elimination or reagent decomposition.

  • Reduce Nucleophilicity: An electron-withdrawing protecting group (PG) significantly reduces the nucleophilicity of the nitrogen, thereby inhibiting its participation in intramolecular side reactions like aziridination.[4]

  • Tune Reactivity: The choice of protecting group can influence the electronic nature of the alkene, affecting reaction rates and selectivity.

Protecting GroupAbbreviationKey Characteristics & Impact on Fluorination
tert-ButoxycarbonylBocStandard, robust protection. Deactivated nitrogen strongly disfavors aziridination. Stable to many fluorination conditions.
BenzyloxycarbonylCbzSimilar to Boc in deactivating the amine. Stable but requires hydrogenolysis or strong acid for removal.
Nosyl/TosylNs/TsStrongly electron-withdrawing sulfonamides. Excellent for deactivating the amine. Very stable and can be bulky.
PhthalimidePhtProvides strong deactivation. Useful in Pd-catalyzed reactions.[13]

Troubleshooting Guide

Problem 1: Low Yield of Allylic Fluoride, Major Byproduct is Aziridine or β-Fluoroamine

Observation: You observe significant formation of a highly polar byproduct, often with a mass corresponding to the addition of 'F' and intramolecular cyclization, instead of the desired allylic fluoride.

Probable Causes:

  • Unprotected or Poorly Protected Amine: The amine nitrogen is acting as a nucleophile, attacking the alkene activated by an electrophilic fluorinating agent (e.g., Selectfluor). This leads to a fluoroaminocyclization or aziridination pathway.[4]

  • Highly Nucleophilic Amine: Even with protection, if the protecting group is not sufficiently electron-withdrawing, the nitrogen may still be too nucleophilic.

  • Use of Nucleophilic Fluoride with an Oxidant: Some methods use a combination of an oxidant (like mCPBA) and a nucleophilic fluoride source (like HF-Pyridine), which can generate an iodonium intermediate that is susceptible to intramolecular attack by the amine.[4]

Solutions:

  • Verify Amine Protection: Ensure the amine is protected. If it is, consider switching to a more strongly electron-withdrawing group like a tosyl (Ts) or nosyl (Ns) group instead of a carbamate like Boc.

  • Switch Fluorination Strategy: Move from an electrophilic fluorination pathway to a nucleophilic one. This involves pre-installing a leaving group (e.g., convert an allylic alcohol to a chloride or acetate) and using a transition-metal catalyst with a fluoride source (e.g., Pd(0)/AgF). This decouples the fluorination step from alkene activation, preventing the amine's interference.[8]

  • Optimize Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature (e.g., -78 °C to 0 °C) can sometimes favor the desired pathway over the intramolecular cyclization, which may have a higher activation energy.

    • Solvent Choice: Use less polar, non-coordinating solvents like dichloromethane (DCM) or dichloroethane (DCE). Protic or highly polar solvents can stabilize charged intermediates that lead to side reactions.

G cluster_0 Competing Pathways in Electrophilic Fluorination cluster_1 Desired Pathway cluster_2 Side Reaction Pathway Start Protected Allylamine + 'F+' Source (e.g., Selectfluor) Intermediate Fluoronium/Carbocationic Intermediate Start->Intermediate Rearrange Allylic Rearrangement/ Deprotonation Intermediate->Rearrange Favored by: - Non-nucleophilic counter-ion - Aprotic solvent - Strongly deactivated amine (Ns, Ts) IntraAttack Intramolecular Attack by Amine Nitrogen Intermediate->IntraAttack Favored by: - Poorly protected amine (high N-nucleophilicity) - Stabilized carbocation Product Allylic Fluoride (Product) Rearrange->Product SideProduct Aziridine / β-Fluoroamine (Byproduct) IntraAttack->SideProduct

Caption: Mechanism of competition between allylic fluorination and aziridination.

Problem 2: Poor Regioselectivity - Mixture of Branched and Linear Allylic Fluorides

Observation: ¹H or ¹⁹F NMR analysis shows two or more regioisomeric allylic fluoride products.

Probable Causes:

  • Substrate Symmetry: The substrate is unbiased, allowing fluorination at either end of the allyl system with similar probability.

  • Mechanism Ambiguity: The reaction may proceed through an intermediate (e.g., an η³-allylpalladium complex) that can be attacked by the fluoride nucleophile at two different positions.[8]

  • Thermodynamic vs. Kinetic Control: The reaction conditions may favor the formation of a thermodynamic mixture of isomers rather than a single kinetic product.

Solutions:

  • Catalyst and Ligand Tuning (for Pd-catalyzed reactions): This is the most powerful tool for controlling regioselectivity.

    • For Branched Products: Bulky, electron-rich phosphine ligands, such as the Trost ligand, often favor the formation of branched allylic fluorides by sterically directing the nucleophilic attack to the more substituted carbon of the allylpalladium intermediate.[7]

    • For Linear Products: Reactions using certain catalyst systems, or sometimes uncatalyzed reactions with substrates like cinnamyl derivatives, can favor the linear product.[7]

  • Choice of Fluoride Source and Conditions: In palladium-catalyzed reactions, the choice of fluoride source can influence selectivity. Silver fluoride (AgF) is often effective for promoting high regioselectivity.[8] The use of specific reagents like TBAF(tBuOH)₄ has been shown to favor linear products in certain systems.[7]

  • Substrate Modification: If possible, modify the substrate to electronically or sterically bias one allylic position over the other. For instance, conjugation with an aromatic ring often makes it difficult to achieve branched selectivity.[7]

ConditionTypical OutcomeRationaleReference
Pd(0) with Trost LigandBranched Allylic FluorideThe bulky ligand environment favors nucleophilic attack at the more substituted terminus of the π-allyl complex.[7]
Pd(II)/Sulfoxide CatalystBranched Allylic FluorideThis system for C-H fluorination often shows a preference for the more substituted, branched product.[13][15]
Pd(0) with TBAF(tBuOH)₄Linear Allylic FluorideThis fluoride source/condition set has been shown to favor the linear isomer, especially with cinnamyl-type substrates.[7]
Problem 3: Formation of Diene Byproducts via Elimination

Observation: GC-MS or NMR analysis indicates the presence of conjugated diene byproducts, resulting from the loss of the amine and a proton.

Probable Causes:

  • Basic Fluoride Source: Some fluoride sources (e.g., KF, CsF) can be sufficiently basic to promote E2 elimination, especially at higher temperatures.[9]

  • High Reaction Temperature: Elevated temperatures favor elimination pathways over substitution.[16]

  • Poor Leaving Group: In nucleophilic allylic substitution, a poor leaving group can make elimination competitive.

Solutions:

  • Use a Less Basic Fluoride Source: Switch to a milder, less basic nucleophilic fluoride source. Triethylamine trihydrofluoride (Et₃N·3HF) or silver fluoride (AgF) are often good choices as they exhibit low basicity.[8][13][15]

  • Lower the Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even -20 °C and slowly warming is effective.

  • Use a Better Leaving Group: If starting from an allylic alcohol, convert it to a better leaving group like a chloride, bromide, or tosylate to facilitate the desired Sₙ2' substitution over elimination.

Example Experimental Protocol: Palladium-Catalyzed Regioselective Allylic C-H Fluorination

This protocol is adapted from methodologies developed for the direct fluorination of olefins and serves as an example of a modern approach to creating branched allylic fluorides.[13][15]

Objective: To synthesize a branched allylic fluoride from a terminal olefin precursor bearing a protected amine.

Materials:

  • N-Boc-protected terminal allylamine substrate (1.0 eq)

  • Pd(TFA)₂ (0.15 eq)

  • Bis(benzyl sulfoxide) ligand (L2) (0.15 eq)

  • [(R,R)-salen]CrCl (0.10 eq)

  • Benzoquinone (BQ) (2.0 eq)

  • Et₃N·3HF (6.0 eq)

  • Anhydrous 1,2-dichloroethane (DCE)

Procedure:

  • Inert Atmosphere: To a flame-dried polypropylene vial equipped with a magnetic stir bar, add Pd(TFA)₂ (0.15 eq), the bis(benzyl sulfoxide) ligand (0.15 eq), [(R,R)-salen]CrCl (0.10 eq), and benzoquinone (2.0 eq).

  • Solvent and Reagents: Cap the vial and purge with argon or nitrogen. Add anhydrous DCE via syringe.

  • Substrate Addition: Add the N-Boc-protected allylamine substrate (1.0 eq) to the reaction mixture.

  • Fluoride Source Addition: In a fume hood, carefully add Et₃N·3HF (6.0 eq) to the stirring mixture. Caution: HF reagents are corrosive and toxic. Handle with appropriate personal protective equipment (PPE).[16]

  • Reaction Monitoring: Allow the reaction to stir at room temperature (23 °C) for 48-72 hours. Monitor the reaction progress by TLC or ¹⁹F NMR analysis of an aliquot.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and carefully quench with a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with diethyl ether (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired branched allylic fluoride.

References

  • Luo, T., et al. (2012). Catalytic Diastereo- and Enantioselective Fluoroamination of Alkenes. Journal of the American Chemical Society. Available at: [Link]

  • Kuen, T. K., et al. (2020). Intermolecular fluoroamination of allenes towards substituted vinyl fluorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Braun, M-G., et al. (2014). Mechanistic Investigations of Palladium-Catalyzed Allylic Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • Zeng, Y., & Hu, J. (2015). Recent advances in green fluorine chemistry. Research and Reports in Organic Chemistry. Available at: [Link]

  • Li, Z., et al. (2021). Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent. Nature Communications. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2007). Catalytic, Enantioselective Fluorination Reactions. Chemical Reviews. Available at: [Link]

  • MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules. Available at: [Link]

  • Shimizu, M., & Hiyama, T. (2022). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Journal of Fluorine Chemistry. Available at: [Link]

  • Braun, M-G., & Doyle, A. G. (2013). Palladium-Catalyzed Allylic C−H Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • Doyle, A. G. Group. (2013). Palladium-Catalyzed Allylic C–H Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2020). Catalytic Enantioselective Allylic C–F Bond Functionalization. Angewandte Chemie International Edition. Available at: [Link]

  • UCL Discovery. (2016). Site selectivities in fluorination. UCL Discovery. Available at: [Link]

  • Singh, R. P., et al. (2018). Synthesis of aryl allylic fluorides by direct electrophilic fluorination of alkenes. Organic & Biomolecular Chemistry. Available at: [Link]

  • Wu, K., et al. (2015). Palladium-Catalyzed Enantioselective 1,1-Fluoroarylation of Aminoalkenes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2017). “Outer‐sphere” Pd‐catalyzed nucleophilic allyl fluorination. Journal of the American Chemical Society. Available at: [Link]

  • Mettler Toledo. (n.d.). Fluorine and Fluorination Chemistry. Mettler Toledo. Available at: [Link]

  • ResearchGate. (2018). Allylamines, Morpholine Derivatives, Fluoropyrimidines, and Griseofulvin. Request PDF. Available at: [Link]

  • Pajk, S., et al. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry. Available at: [Link]

  • Lu, Z., et al. (2018). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Carboni, F., et al. (2014). Single and double stereoselective fluorination of (E)-allylsilanes. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Doyle, A. G. Group. (2023). Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2023). Fluorine in the Pharmaceutical Industry: Synthetic Approaches and Application of Clinically Approved Fluorine-Enriched Anti-Infectious Medications. Molecules. Available at: [Link]

  • Togni, A., et al. (2001). Developing catalytic enantioselective fluorination. Chimia. Available at: [Link]

  • Ojima, I. (2013). Exploration of Fluorine Chemistry at the Multidisciplinary Interface of Chemistry and Biology. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic fluorination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2018). Hydrofluorination of terminal alkenes. Scientific Diagram. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Allyl fluoride synthesis by fluorination. Organic Chemistry Portal. Available at: [Link]

  • Lu, Z., et al. (2017). Widely Applicable Hydrofluorination of Alkenes via Bifunctional Activation of Hydrogen Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Wiley Online Library. (2017). Strategies Towards Challenging Fluorination Reactions. C‐H and C‐X Bond Functionalization. Available at: [Link]

  • ResearchGate. (2007). Synthesis of Fluorinated Allylic Amines: Reaction of 2-(Trimethylsilyl)ethyl Sulfones and Sulfoxides with Fluorinated Imines. Journal of Fluorine Chemistry. Available at: [Link]

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Technical Support Center: A Troubleshooting Guide for the Handling and Storage of Reactive Fluorinated Amines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Fluorinated Amines. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique properties of fluorinated amines in their work. The introduction of fluorine into an amine scaffold can dramatically alter its physicochemical properties, offering enhanced metabolic stability and modulated basicity, which are highly desirable in medicinal chemistry.[1][2][3] However, these same properties can introduce challenges in handling, storage, and reaction execution.

This resource provides practical, in-depth answers to common questions and troubleshooting scenarios, grounded in established scientific principles to ensure the integrity and success of your experiments.

Section 1: Fundamental Properties & Safety FAQs

This section addresses the foundational knowledge required to work safely and effectively with reactive fluorinated amines.

Q: How does fluorination affect the basicity and reactivity of an amine?

A: The introduction of fluorine, the most electronegative element, has a profound impact on the electron density of the amine.

  • Basicity (pKa) Reduction: Fluorine acts as a strong electron-withdrawing group. This effect pulls electron density away from the nitrogen atom, making its lone pair of electrons less available to accept a proton. Consequently, fluorinated amines are significantly less basic than their non-fluorinated analogs.[1][2][4] This reduction in pKa is a key reason for their enhanced bioavailability, as the less basic molecule can more readily permeate cellular membranes.[1]

  • Reactivity Modulation: The altered electronics can also influence reactivity. While the C-F bond itself is exceptionally strong and resistant to metabolic attack, the overall reactivity of the amine functional group is changed.[1] For example, its nucleophilicity will be reduced, which may require more forcing conditions or different catalytic systems in reactions like nucleophilic substitutions or couplings.

Q: What are the primary safety hazards associated with reactive fluorinated amines?

A: The hazards are multifaceted and stem from the properties of both the amine functional group and the fluorinated substituents.

  • Corrosivity: Like many amines, these compounds can be corrosive and cause severe skin and eye irritation or burns upon contact.[5]

  • Toxicity: Inhalation of vapors, mists, or dusts can cause respiratory tract irritation.[5] The toxicological properties of many novel fluorinated amines are not fully characterized, warranting a high degree of caution.

  • Reactivity with Water/Moisture: Many fluorinated compounds and the reagents used to synthesize them are highly sensitive to moisture. Some may react with water to release hydrogen fluoride (HF), which is extremely corrosive and toxic.[6][7]

  • Potential for Defluorination: Under certain conditions (e.g., high temperatures, presence of strong bases), the compound may decompose, leading to defluorination.[8][9] This can generate hazardous byproducts and compromise your experiment.

Q: What Personal Protective Equipment (PPE) is mandatory when handling these compounds?

A: A multi-layered approach to PPE is essential. No single piece of equipment protects against all hazards.[10] Always consult the specific Safety Data Sheet (SDS) for the compound you are using.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a full-face shield should be worn over the goggles.[11][12][13]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are commonly used, but you must verify compatibility with the specific amine and any solvents being used.[5][11] Never use latex gloves, as they offer poor chemical resistance.[13]

  • Body Protection: A chemical-resistant lab coat or apron is necessary to protect against skin contact. For highly reactive compounds or larger quantities, impervious coveralls may be appropriate.[11][12]

  • Respiratory Protection: All work with reactive fluorinated amines should be conducted within a certified chemical fume hood to control vapor and dust exposure.[6][14] A respirator may be required for emergency situations or if engineering controls are insufficient.[5]

Section 2: Storage and Stability FAQs

Proper storage is critical to preserving the integrity of your reactive fluorinated amines and ensuring laboratory safety.

Q: What are the ideal storage conditions for reactive fluorinated amines?

A: The key principles are to keep the compounds cool, dry, and away from incompatible materials.

ParameterRecommendationRationale
Temperature Store at or below room temperature, generally <30°C (86°F). For long-term storage of sensitive compounds, -20°C is recommended.[15][16]Minimizes volatility and prevents thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).Many amines are hygroscopic and can absorb moisture from the air, leading to hydrolysis and degradation.[15] An inert atmosphere prevents this and oxidation.
Light Store in amber or opaque vials, away from direct light.[17]Prevents light-induced decomposition (photolysis).
Container Use tightly sealed containers made of compatible materials like glass or high-density polyethylene (HDPE).[15]Prevents contamination and reaction with container materials. A tight seal is crucial to exclude moisture and air.

Q: My fluorinated amine seems to be degrading in storage. What could be the cause?

A: Degradation during storage is almost always due to exposure to one of three elements:

  • Moisture: Amines are often hygroscopic and can absorb atmospheric water.[15] This can lead to hydrolysis or catalyze other decomposition pathways. Ensure the container is sealed tightly and was initially packed under dry, inert conditions.

  • Air (Oxygen): Some amines can be susceptible to oxidation. Storing under an inert gas like argon or nitrogen minimizes this risk.

  • Improper Temperature: Storing at elevated temperatures can accelerate decomposition. Ensure the storage location is cool and away from heat sources like ovens or direct sunlight.[15]

Q: Which materials are incompatible with fluorinated amines?

A: Segregation is a key principle of safe chemical storage.[17] Due to their reactivity, fluorinated amines should be stored separately from:

  • Strong Acids: Violent neutralization reactions can occur.[17]

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) Can lead to vigorous or explosive reactions.[18]

  • Reactive Metals: (e.g., sodium, potassium, magnesium)[17]

  • Acid Chlorides and Anhydrides: Can undergo vigorous acylation reactions.[19]

Section 3: Experimental Handling & Protocols

This section provides actionable protocols for common laboratory procedures involving reactive fluorinated amines.

Q: Why are inert atmosphere and anhydrous conditions so critical for reactions involving fluorinated amines?

A: The necessity for these conditions stems from the high reactivity of many organometallic reagents, catalysts, and even the fluorinated amines themselves towards water and oxygen.

  • Preventing Quenching: Many reagents used in modern synthesis (e.g., organolithiums, Grignard reagents, hydrides) react rapidly and exothermically with water. Even trace amounts of moisture can consume significant quantities of your reagent, leading to low or no yield.[20]

  • Maintaining Catalyst Activity: Many transition-metal catalysts used in cross-coupling reactions are sensitive to air and moisture, which can oxidize the active catalytic species and render them inactive.

  • Avoiding Side Reactions: Water can participate in undesired side reactions, such as hydrolysis of intermediates or the starting material itself. This is especially true for some sensitive fluorinated compounds which can release HF upon hydrolysis.

Diagram: Standard Experimental Workflow

The following diagram outlines the critical steps for safely handling reactive fluorinated amines in a typical experimental setup.

G cluster_prep Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification Risk_Assessment Risk Assessment (Review SDS) PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Risk_Assessment->PPE Glassware Flame/Oven-Dry All Glassware PPE->Glassware Inert_Atmosphere Assemble and Purge with Inert Gas (N2/Ar) Glassware->Inert_Atmosphere Solvent_Reagents Add Anhydrous Solvents & Reagents via Syringe Inert_Atmosphere->Solvent_Reagents Run_Reaction Run Reaction (Monitor Temperature & Progress) Solvent_Reagents->Run_Reaction Quench Carefully Quench Reaction at 0 °C Run_Reaction->Quench Extract Extraction & Washing Quench->Extract Purify Purification (e.g., Chromatography) Extract->Purify

Caption: Workflow for handling reactive fluorinated amines.

Protocol: Step-by-Step Guide for Setting Up a Reaction Under Inert Atmosphere
  • Glassware Preparation: Ensure all glassware (flasks, stir bars, dropping funnels) is thoroughly dried in an oven (e.g., at 120°C overnight) or by flame-drying under vacuum.

  • Assembly: Quickly assemble the glassware while still hot and immediately connect it to a Schlenk line or manifold that supplies an inert gas (argon or nitrogen). Use a light coating of grease on glass joints to ensure a good seal.

  • Purging: Evacuate the assembled apparatus under vacuum and then backfill with the inert gas. Repeat this "evacuate-backfill" cycle at least three times to remove all atmospheric air and moisture.

  • Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe. Anhydrous solvents should be obtained from a solvent purification system or a freshly opened sealed bottle.

  • Reagent Addition: Add reagents that are solids through a side-arm under a positive flow of inert gas. Add liquid reagents via a dry syringe.

  • Maintain Positive Pressure: Throughout the reaction, maintain a slight positive pressure of the inert gas, typically by using an oil bubbler or a balloon filled with the inert gas. This prevents air from leaking into the system.

Q: How do I safely quench a reaction containing a reactive fluorinated amine or other reactive species?

A: Quenching is the process of deactivating any remaining reactive materials at the end of a reaction. An improper quench can be extremely dangerous. The key is to proceed slowly and with cooling.[14]

Protocol: General Quenching Procedure for Reactive Reagents

This procedure is designed for deactivating common reactive reagents like organometallics or metal hydrides.

  • Cool the Reaction: Before adding any quenching agent, cool the reaction flask in an ice/water bath to 0°C. This will help dissipate the heat generated during the exothermic quench.[21]

  • Initial, Slow Quench: While stirring vigorously, slowly and dropwise add a less reactive quenching agent, such as isopropanol.[22][23] Continue adding until gas evolution or heat generation subsides.

  • Secondary Quench: After the initial reaction with isopropanol has ceased, you can switch to a more reactive agent. Slowly add methanol, followed by a 1:1 mixture of isopropanol/water.[23]

  • Final Quench: Once the reaction with the alcohol/water mixture is complete, water can be added more confidently to ensure all reactive material has been destroyed.[22][23]

  • Acidification/Neutralization: After the quench is complete, the mixture can be neutralized or acidified as required for the workup procedure.[19]

  • Safety First: Always perform the quench in a fume hood and behind a safety shield. Never add a large amount of quenching agent all at once.

Section 4: Troubleshooting Common Experimental Problems

Even with careful planning, experiments can fail. This section provides a logical framework for diagnosing and solving common issues.

Diagram: Troubleshooting a Low-Yield Fluorination Reaction

G start Low Yield or No Reaction check_moisture Are conditions strictly anhydrous? start->check_moisture check_reagent Is the fluorinating agent active? check_moisture->check_reagent Yes sol_moisture Solution: - Flame/oven-dry all glassware. - Use fresh anhydrous solvents. check_moisture->sol_moisture No check_temp Is the reaction temperature optimal? check_reagent->check_temp Yes sol_reagent Solution: - Use a fresh bottle of reagent. - Titrate to check activity if possible. check_reagent->sol_reagent No check_base Is a side reaction (e.g., defluorination) occurring? check_temp->check_base Yes sol_temp Solution: - Screen a range of temperatures. - Try increasing temperature gradually. check_temp->sol_temp No sol_base Solution: - Switch to a milder base (e.g., K₃PO₄). - Lower reaction temperature. - Screen different catalysts/ligands. check_base->sol_base Yes end_node Reaction Optimized check_base->end_node No sol_moisture->check_reagent sol_reagent->check_temp sol_temp->check_base sol_base->end_node

Caption: Decision tree for troubleshooting low-yield reactions.

Q: I'm observing significant defluorination of my starting material/product. How can I prevent this?

A: Defluorination is a common side reaction, particularly with fluorinated aryl or vinyl systems, and is often promoted by harsh conditions.[8][9]

  • Cause: Strong bases, high temperatures, and certain palladium catalysts can facilitate the cleavage of the C-F bond.[8] 2-fluoropyridines are particularly susceptible to this issue.[8]

  • Solutions:

    • Change the Base: This is often the most effective solution. Switch from strong bases like NaOH, KOH, or t-BuOK to milder inorganic bases.

    • Lower the Temperature: High temperatures provide the activation energy needed for the defluorination pathway. Running the reaction at a lower temperature for a longer time can significantly improve selectivity.[8]

    • Optimize the Catalyst System: In cross-coupling reactions, the choice of ligand is critical. Bulky, electron-rich ligands can accelerate the desired productive coupling, outcompeting the defluorination side reaction.[8]

Base ClassExamplesSuitability for Sensitive Substrates
Strong Bases NaOH, KOH, NaOt-BuLow - High risk of defluorination
Milder Bases K₃PO₄, Cs₂CO₃, Na₂CO₃High - Recommended starting point[8]
Organic Bases DBU, DIPEAMedium - Use with caution; can promote elimination

Q: My purification is problematic, and I'm losing my compound during aqueous workup. What are alternative purification strategies?

A: This is a frequent issue, as the fluorine content can increase a compound's lipophilicity, but the amine group can lead to some water solubility, especially after protonation during an acidic wash. Some fluorinated amines are also unstable in aqueous media.

  • Avoid Aqueous Workup: If your product is known to be water-sensitive, avoid an aqueous workup altogether. After quenching, the reaction mixture can be filtered through a plug of Celite or silica gel to remove inorganic salts, and the solvent can be evaporated.

  • pH-Controlled Extraction: If an aqueous wash is necessary, carefully control the pH. To extract a basic amine into an organic layer, the aqueous layer should be made basic (e.g., with a saturated NaHCO₃ solution) to ensure the amine is in its neutral, free-base form, which is less water-soluble.

  • Alternative Chromatography:

    • Amine-Functionalized Silica: For basic amines that streak on standard silica gel, using an amino-silica column can provide excellent purification results without the need for amine additives in the mobile phase.[24]

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase flash chromatography using a mobile phase like acetonitrile/water can be effective. Adding a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase can improve peak shape for basic compounds.[24]

  • Distillation or Crystallization: For non-volatile solids, recrystallization can be an excellent purification method that avoids aqueous contact. For thermally stable liquids, distillation under reduced pressure may be an option.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • HSE Training Materials and Templates. (2024). Working Safely With Corrosives. hse.frontline-education.com. [Link]

  • High Speed Training. (2018). How to Safely Store, Handle & Dispose of Corrosive Chemicals. High Speed Training. [Link]

  • EPFL. (n.d.). Protocol for quenching reactive chemicals. EPFL. [Link]

  • Environmental Health and Safety, University of California, Berkeley. (n.d.). Chemical Storage Guidelines. ehs.berkeley.edu. [Link]

  • Wiley Online Library. (n.d.). Strategies Towards Challenging Fluorination Reactions. Wiley. [Link]

  • Safety Storage Systems. (2018). Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. [Link]

  • University of Wisconsin-Madison. (n.d.). Common Standard Operating Procedure. University of Wisconsin-Madison. [Link]

  • ResearchGate. (n.d.). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. ResearchGate. [Link]

  • Safety Storage Systems. (2018). Safely Working with Chemicals: PPE Essentials. Safety Storage Systems. [Link]

  • KGROUP. (2006). Quenching Reactive Substances. KGROUP. [Link]

  • Industrial Safety Tips. (2025). PPE For Chemical Handling With Example. Industrial Safety Tips. [Link]

  • Research and Reviews. (2021). A Report on Reagents and its Quenching Methods. Research and Reviews. [Link]

  • National Institutes of Health. (2019). The Dark Side of Fluorine. National Institutes of Health. [Link]

  • University of California, Santa Barbara. (n.d.). Examples of Incompatible Chemicals. UCSB. [Link]

  • ACS Publications. (2021). Fluorine: A Very Special Element and Its Very Special Impacts on Chemistry. ACS Publications. [Link]

  • National Institutes of Health. (n.d.). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. NIH. [Link]

  • MDPI. (2020). Reductive Defluorination and Mechanochemical Decomposition of Per- and Polyfluoroalkyl Substances (PFASs): From Present Knowledge to Future Remediation Concepts. MDPI. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. [Link]

  • National Institutes of Health. (2014). Late-stage [18F]Fluorination: New Solutions to Old Problems. NIH. [Link]

  • UCL Discovery. (n.d.). Site selectivities in fluorination. UCL. [Link]

  • ACS Publications. (2025). Activating PFAS to Unlock Efficient Defluorination. ACS Publications. [Link]

  • Environmental Health and Safety, University of California, Irvine. (n.d.). Quenching and Disposal of Water Reactive Materials. UCI. [Link]

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Technical Support Center: Scalable Synthesis of Fluorinated Amine Compounds for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the scalable synthesis of fluorinated amine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into amine-containing molecules. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased binding affinity, and altered basicity—make these compounds highly valuable in medicinal chemistry.[1][2] However, their synthesis presents distinct challenges.

This resource provides practical, field-proven insights in a question-and-answer format to address specific issues you may encounter during your experiments. The troubleshooting guides and FAQs are structured to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more robust experimental design.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of fluorinated amines.

Q1: What are the primary safety concerns when working with fluorinating agents, and how can they be mitigated?

A1: Safety is paramount when handling fluorinating agents, which range from corrosive gases to highly reactive solids.[3][4] Key concerns include toxicity, corrosivity, and the potential for violent reactions with incompatible materials.[4][5]

Mitigation Strategies:

  • Engineering Controls: Always work in a well-ventilated fume hood or a dedicated gas cabinet.[3] For highly reactive gases like elemental fluorine (F₂), a continuous flow chemistry setup is recommended to handle small quantities safely.[6][7]

  • Material Compatibility: Use compatible materials for your reaction setup. For instance, when working with hydrogen fluoride (HF), avoid glass and opt for fluoropolymers (e.g., PTFE) or specific metal alloys like Monel or stainless steel.[3]

  • Personal Protective Equipment (PPE): Standard PPE is often insufficient. Use a face shield in addition to safety goggles, and wear specialized gloves (e.g., neoprene or other fluorine-resistant materials). A flame-resistant lab coat is also recommended.[3]

  • Emergency Preparedness: Have an emergency plan in place. For HF exposure, a calcium gluconate gel should be readily available for immediate application.[8] Ensure all lab personnel are trained on the specific hazards and emergency procedures.

Q2: How does the introduction of a fluorine atom affect the basicity of an amine?

A2: The strong electron-withdrawing nature of fluorine significantly reduces the basicity of the amine.[2][9] The pKa of an amine can decrease by more than one unit upon fluorination of a neighboring carbon.[9] This is a critical consideration in drug design, as it can impact the compound's solubility, receptor binding, and pharmacokinetic properties.

Q3: What are the most common methods for introducing fluorine into a molecule containing an amine?

A3: The choice of method depends on the desired position of the fluorine atom and the complexity of the starting material. Key strategies include:

  • Late-Stage Functionalization: This approach introduces fluorine in the final steps of a synthesis, which is highly valuable for modifying complex drug candidates.[10][11] Techniques include C-H fluorination and nucleophilic aromatic substitution (SNA_r_) of a precursor.[11]

  • Deoxyfluorination: Reagents like DAST (diethylaminosulfur trifluoride) and Deoxo-Fluor® can replace a hydroxyl group with fluorine. This is a common method for synthesizing β- and γ-fluoroamines from the corresponding amino alcohols.

  • Electrophilic Fluorination: Reagents like Selectfluor® provide an electrophilic fluorine source ("F+") that can react with electron-rich centers.[12] This is often used for the synthesis of α-fluoroamines.

  • Nucleophilic Fluorination: Sources of nucleophilic fluoride ("F-"), such as potassium fluoride or tetra-n-butylammonium fluoride (TBAF), can displace a leaving group. The reactivity of the fluoride source is crucial and can be influenced by the solvent and counter-ion.[13]

  • Flow Chemistry: For reactions involving hazardous reagents or intermediates, flow chemistry offers a safer and more scalable approach by using small reaction volumes in a continuous process.[6]

Part 2: Troubleshooting Guides

This section provides in-depth solutions to specific problems you might encounter during your experiments.

Low Yield and Incomplete Reactions

Q: My reaction to synthesize a β-fluoroamine via aziridine ring-opening with a fluoride source is giving low yields. What are the likely causes and how can I improve the outcome?

A: Low yields in aziridine ring-opening reactions with fluoride are a common issue. The primary culprits are often the reactivity of the fluoride source and the reaction conditions.

Causality and Solutions:

  • Poor Fluoride Nucleophilicity: The fluoride anion is small and has a high charge density, leading to strong solvation, which reduces its nucleophilicity.

    • Troubleshooting: Use a "naked" fluoride source like anhydrous TBAF or a combination of a fluoride salt with a phase-transfer catalyst to increase its reactivity.[13] The choice of solvent is also critical; aprotic polar solvents are generally preferred.[13]

  • Substrate Reactivity: The electronic nature of the substituents on the aziridine ring can significantly impact the reaction rate. Electron-withdrawing groups on the nitrogen can deactivate the ring.

    • Troubleshooting: Consider using a different N-protecting group that is less electron-withdrawing. Alternatively, employing a Lewis acid catalyst can sometimes facilitate the ring-opening.[13]

  • Side Reactions: Elimination reactions can compete with the desired nucleophilic substitution, especially with hindered substrates or at elevated temperatures.

    • Troubleshooting: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Carefully control the stoichiometry of the reagents.

Experimental Workflow: Aziridine Ring-Opening for β-Fluoroamine Synthesis

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product N-Protected Aziridine N-Protected Aziridine Reaction Vessel (Anhydrous conditions) Reaction Vessel (Anhydrous conditions) N-Protected Aziridine->Reaction Vessel (Anhydrous conditions) Dissolve in aprotic solvent Fluoride Source (e.g., TBAF) Fluoride Source (e.g., TBAF) Fluoride Source (e.g., TBAF)->Reaction Vessel (Anhydrous conditions) Add slowly at low temperature Quench Quench Reaction Vessel (Anhydrous conditions)->Quench Monitor by TLC/LC-MS Extraction Extraction Quench->Extraction Column Chromatography Column Chromatography Extraction->Column Chromatography β-Fluoroamine β-Fluoroamine Column Chromatography->β-Fluoroamine

Caption: Workflow for β-fluoroamine synthesis.

Issues with Selectivity

Q: I am attempting a mono-fluorination of a diol to create a precursor for a fluorinated amine, but I am getting a mixture of mono- and di-fluorinated products. How can I improve the selectivity?

A: Achieving mono-selectivity in the fluorination of a diol can be challenging due to the similar reactivity of the two hydroxyl groups.

Causality and Solutions:

  • Stoichiometry and Reagent Concentration: Using an excess of the fluorinating agent will inevitably lead to di-fluorination.

    • Troubleshooting: Carefully control the stoichiometry, using 1.0 to 1.1 equivalents of the fluorinating agent.[13] Add the fluorinating agent slowly to the solution of the diol to maintain a low concentration of the reagent, which favors mono-substitution.[13]

  • Reaction Temperature: Higher temperatures can lead to over-reaction.

    • Troubleshooting: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C) to improve selectivity.[13]

  • Protecting Group Strategy: If the hydroxyl groups have different steric environments, this can sometimes be exploited. However, for symmetric or electronically similar diols, a protecting group strategy is often the most robust solution.

    • Troubleshooting: Protect one of the hydroxyl groups, perform the fluorination, and then deprotect to obtain the desired ω-fluoroalcohol.[13]

Data Presentation: Common Fluorinating Agents and Their Applications

Fluorinating AgentTypeCommon ApplicationsKey Considerations
Selectfluor® ElectrophilicC-H fluorination, fluorination of electron-rich centers[12]Safer alternative to gaseous reagents, but can react exothermically with some solvents like DMF.[5][12]
DAST DeoxyfluorinationConversion of alcohols to alkyl fluorides, aldehydes/ketones to gem-difluoridesCan be unstable at higher temperatures.[4]
TBAF NucleophilicDisplacement of leaving groups, aziridine ring-opening[14]Water content can significantly reduce reactivity.[13]
Elemental Fluorine (F₂) / HF Electrophilic / NucleophilicIndustrial scale synthesis, specialized applicationsHighly toxic and corrosive; requires specialized equipment and handling procedures.[3][4][8][15]
Ruppert-Prakash Reagent (TMSCF₃) Nucleophilic TrifluoromethylationIntroduction of the CF₃ group to aldehydes, ketones, and imines.[16][17]Often requires an initiator like CsF.[17]
Product Instability and Characterization

Q: I have successfully synthesized my target α-fluoroamine, but it seems to be unstable. How can I confirm its structure and what precautions should I take?

A: The instability of α-fluoroamines is a known issue, often due to their propensity for intramolecular elimination.[18] However, stability can be enhanced by structural modifications, such as positioning the fluorine at a bridgehead, which prevents elimination due to Bredt's rule.[18]

Characterization and Handling:

  • NMR Spectroscopy: ¹⁹F NMR is an invaluable tool for characterizing fluorinated compounds.[19][20][21][22] The chemical shift of the fluorine atom and its coupling constants with neighboring protons (¹H-¹⁹F coupling) can confirm the structure.

    • Troubleshooting: Due to the sensitivity of the ¹⁹F chemical shift to the environment, it is crucial to report the solvent and reference standard used.[20]

  • Handling and Storage: If the compound is unstable, handle it at low temperatures and under an inert atmosphere. For long-term storage, consider converting it to a more stable salt form (e.g., hydrochloride).

Logical Relationship: Stability of α-Fluoroamines

A α-Fluoroamine B Intramolecular Elimination (E2) A->B Prone to D Structural Constraint (e.g., Bredt's Rule) A->D Stabilized by C Imine/Enamine Formation B->C Leads to E Stable α-Fluoroamine D->E Results in

Sources

Navigating the Reactivity of Fluorocyclopropane Moieties: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with molecules containing the increasingly prevalent fluorocyclopropane moiety. The unique stereoelectronic properties of this functional group offer significant advantages in medicinal chemistry, including the ability to fine-tune pKa, conformation, and metabolic stability.[1][2] However, the inherent ring strain, combined with the high electronegativity of fluorine, can also lead to unexpected reactivity under both acidic and basic conditions.

This guide provides in-depth, practical advice in a question-and-answer format to help you anticipate and manage the stability of fluorocyclopropane-containing compounds in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our recommendations in mechanistic principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: How stable is the fluorocyclopropane moiety in general?

The fluorocyclopropane moiety is generally considered a kinetically stable functional group, which is a primary reason for its growing use in drug discovery to enhance metabolic stability and modulate pharmacokinetic properties.[1] Many standard synthetic transformations, including those requiring mildly acidic or basic conditions, can be performed without compromising the integrity of the fluorocyclopropane ring.[1] However, its stability is not absolute and is influenced by factors such as the strength of the acid or base, temperature, reaction time, and the substitution pattern on the cyclopropane ring itself.[1]

Q2: Is the fluorocyclopropane ring susceptible to opening under acidic conditions?

Yes, under sufficiently acidic conditions, the fluorocyclopropane ring can undergo acid-catalyzed ring-opening. The reactivity is dependent on the acid strength, temperature, and the substitution pattern of the ring.[1] For example, while many fluorocyclopropane-containing compounds are stable enough to allow for acid-catalyzed hydrolysis of other functional groups (like nitriles), gem-difluorocyclopropanes have been noted to hydrolyze slowly under some acidic conditions.[1] The mechanism generally involves protonation of the cyclopropane ring, which facilitates nucleophilic attack and subsequent ring-opening.[1]

Q3: What happens to the fluorocyclopropane moiety under basic conditions?

The fluorocyclopropane moiety is generally more robust under basic conditions compared to acidic conditions, especially concerning ring-opening reactions.[1] For instance, saponification of an ester adjacent to a fluorocyclopropane ring is a common transformation that typically leaves the ring intact.[1]

However, a key consideration under basic conditions is the increased acidity of the C-H bonds on the cyclopropane ring due to the electron-withdrawing effect of the fluorine atom. Strong bases can deprotonate these protons, which can lead to unintended side reactions or epimerization if not carefully controlled.[1]

Q4: Is there a stability difference between cis- and trans-fluorocyclopropane isomers?

Yes, stereochemistry can influence the stability and reactivity. For 1,2-disubstituted cyclopropanes, the trans isomer is generally more thermodynamically stable than the cis isomer due to reduced steric strain.[1] Computational studies have explored the energetic implications of fluorination on cyclopropane rings, highlighting the interplay of steric effects, dipolar repulsion, and electron delocalization in determining isomer stability.[3][4][5]

Q5: What are the likely degradation products if the fluorocyclopropane ring does open?

The degradation products will depend on the specific reaction conditions and the nucleophiles present.

  • Under acidic conditions with a nucleophile such as water, an alcohol, or a halide, ring-opening typically leads to the formation of a 1,3-disubstituted propane derivative. For instance, acid-catalyzed hydrolysis could yield a 3-fluoro-1,3-propanediol derivative.[1]

  • Under strongly basic conditions , while less common, ring-opening might proceed through an elimination pathway.[1]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Low or No Yield in an Acid-Catalyzed Reaction

Scenario: You are attempting a reaction in the presence of a strong acid (e.g., TFA for Boc deprotection, HCl for salt formation) and observe significant decomposition of your starting material or a very low yield of the desired product.

Potential Cause: The fluorocyclopropane ring is likely undergoing an unexpected acid-catalyzed ring-opening. This is particularly probable with strong acids, elevated temperatures, or prolonged reaction times.[1]

Solutions & Scientific Rationale:

  • Use Milder Acidic Conditions:

    • Rationale: The rate of acid-catalyzed ring-opening is highly dependent on the H+ concentration. By using a weaker acid, you can often achieve the desired reaction (e.g., deprotection) while minimizing the undesired ring-opening.

    • Actionable Advice:

      • Replace strong acids like HCl or H₂SO₄ with milder alternatives such as pyridinium p-toluenesulfonate (PPTS) or acetic acid.[1]

      • For Boc deprotection, consider using 4M HCl in dioxane, which has been successfully employed for fluorocyclopropane-containing compounds, but monitor the reaction closely.[6] Alternatively, milder, non-acidic methods for Boc deprotection could be explored.

  • Lower the Reaction Temperature:

    • Rationale: The ring-opening pathway likely has a higher activation energy than your desired reaction. Performing the reaction at a lower temperature will disproportionately slow down the rate of the undesired ring-opening.

    • Actionable Advice: Run the reaction at 0 °C or even lower if the desired transformation still proceeds at a reasonable rate.

  • Strictly Monitor and Control Reaction Time:

    • Rationale: Limiting the exposure time to acidic conditions minimizes the opportunity for the degradation reaction to occur.

    • Actionable Advice: Monitor the reaction progress frequently using TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

  • Quenching Protocol:

    • Rationale: Rapid and effective neutralization of the acid is crucial to prevent further degradation during workup.

    • Actionable Advice: Quench the reaction by slowly adding it to a cold, vigorously stirred solution of a mild base, such as saturated sodium bicarbonate. Ensure the final pH of the aqueous layer is neutral or slightly basic.

Experimental Protocol: Forced Degradation Study

To proactively assess the stability of a novel fluorocyclopropane-containing compound, a forced degradation study is recommended. This involves subjecting the compound to a range of pH conditions and temperatures.

ConditionReagentsTemperature
Strongly Acidic 1 M HClRoom Temp. & 60°C
Mildly Acidic Acetic Acid / pH 5 Acetate BufferRoom Temp. & 60°C
Neutral pH 7.4 Phosphate BufferRoom Temp. & 60°C
Mildly Basic K₂CO₃ / NaHCO₃ / pH 9 Borate BufferRoom Temp. & 60°C
Strongly Basic 1 M NaOHRoom Temp. & 60°C

Methodology:

  • Sample Preparation: Prepare solutions of your compound (e.g., 50-100 µg/mL) in each of the buffered solutions. Keep the amount of organic co-solvent to a minimum (<1%).

  • Incubation: Incubate the solutions at the specified temperatures, protecting them from light.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).

  • Analysis: Immediately quench each aliquot by neutralizing it and/or diluting it with the mobile phase. Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and identify any degradation products with a mass spectrometer.[1]

Issue 2: Unsuccessful Amide Coupling or Other Nucleophilic Reactions at an Adjacent Center

Scenario: You are attempting to form an amide bond with a fluorocyclopropylamine, or perform another nucleophilic substitution, and the reaction is sluggish or fails.

Potential Cause: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of a nearby amine or other nucleophilic group.[7] This can make the desired reaction significantly slower than with a non-fluorinated analogue.

Solutions & Scientific Rationale:

  • Use a More Potent Coupling Agent/Activating System:

    • Rationale: To overcome the reduced nucleophilicity of the amine, a more reactive electrophile is required.

    • Actionable Advice: Instead of standard coupling reagents, consider more potent options like HATU or COMU. Ensure the reaction is carried out under anhydrous conditions.

  • Increase Reaction Temperature:

    • Rationale: If the issue is low reactivity, carefully increasing the temperature can provide the necessary activation energy for the reaction to proceed.

    • Actionable Advice: Gently heat the reaction, but monitor for any signs of degradation of the fluorocyclopropane ring, especially if the reaction conditions are acidic or basic.

  • Re-evaluate the Synthetic Strategy:

    • Rationale: It may be more efficient to alter the order of synthetic steps.

    • Actionable Advice: Consider forming the amide bond or performing the nucleophilic substitution before the introduction of the fluorocyclopropane moiety if the synthesis allows.

Visualizing Degradation Pathways and Experimental Workflows

To provide a clearer understanding of the chemical principles at play, the following diagrams illustrate key concepts.

Diagram 1: Acid-Catalyzed Ring-Opening Mechanism

Acid_Catalyzed_Ring_Opening cluster_0 Acid-Catalyzed Ring-Opening A Fluorocyclopropane B Protonated Cyclopropane (Intermediate) A->B + H⁺ C Carbocation Intermediate B->C Ring Opening D 1,3-Disubstituted Propane (Ring-Opened Product) C->D + Nu⁻

Caption: Acid-catalyzed ring-opening of fluorocyclopropane.

Diagram 2: Troubleshooting Workflow for Acidic Reactions

Troubleshooting_Acidic_Reactions cluster_1 Troubleshooting Acidic Reactions Start Low Yield in Acidic Step Check_Conditions Is the acid strong (e.g., TFA, HCl)? Start->Check_Conditions Check_Temp Is the temperature elevated? Check_Conditions->Check_Temp Yes Monitor_Time Reduce reaction time (monitor closely) Check_Conditions->Monitor_Time No Milder_Acid Use milder acid (e.g., PPTS, Acetic Acid) Check_Temp->Milder_Acid No Lower_Temp Lower reaction temperature (e.g., 0°C) Check_Temp->Lower_Temp Yes Milder_Acid->Monitor_Time Lower_Temp->Monitor_Time Success Improved Yield Monitor_Time->Success

Caption: Decision tree for troubleshooting acidic reactions.

References

  • P., G. D. S.; G., D. S. M. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry2025, 21, 137–145.
  • P., G. D. S.; G., D. S. M. Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Preprint]2025, 10.3762/bjoc.21.137.
  • P., G. D. S.; G., D. S. M.
  • Fluorinated cyclopropanes: Synthesis and chemistry of the aryl a,b,b-trifluorocyclopropane motif. Request PDF. Available at: [Link]

  • Korneev, S.; Zaikin, P.; Komarov, I. The preparation and properties of 1,1-difluorocyclopropane derivatives. Beilstein Journal of Organic Chemistry2021, 17, 25–91.
  • Pons, A.; Ivashkin, P.; Poisson, T.; Charette, A. B.; Pannecoucke, X.; Jubault, P. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist's Toolbox. ACS Omega2022, 7 (5), 4386–4393.
  • C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid.
  • Proposed mechanism of the cyclopropane ring-opening, cyclization reaction. ResearchGate. Available at: [Link]

  • Mechanism of acid-catalyzed ring opening of a cyclopropane ring. Stack Exchange. Available at: [Link]

  • Table 1.4 from Critical Compilation of pK(a) Values for Pharmaceutical Substances. Semantic Scholar. Available at: [Link]

  • Product Class 2: Fluorocyclopropanes. Thieme E-Books. Available at: [Link]

  • Asymmetric synthesis of orthogonally protected trans -cyclopropane γ-amino acids via intramolecular ring closure. Organic & Biomolecular Chemistry2006, 4 (15), 2943–2950.
  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. 2024.
  • Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One). [Preprint]. 2026.
  • Computational estimation of pKa values. ResearchGate. Available at: [Link]

  • The preparation and properties of 1,1-difluorocyclopropane deriv
  • Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. Available at: [Link]

  • Saponification of Esters. Organic Chemistry Tutor. Available at: [Link]

  • Ester Reactions Summary and Practice Problems. Chemistry Steps. Available at: [Link]

  • Pons, A.; Ivashkin, P.; Poisson, T.; Charette, A. B.; Pannecoucke, X.; Jubault, P. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. ACS Omega2022, 7 (5), 4386–4393.
  • Synthesis of Fluorocyclopropanes via the Enantioselective Cyclopropanation of Fluoro-substituted Allylic Alcohols using Zinc Carbenoids. Request PDF. Available at: [Link]

  • The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)–O Arylation. Journal of the American Chemical Society2020, 142 (27), 11883–11893.
  • trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs. Journal of Medicinal Chemistry2020, 63 (15), 8196–8204.
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. Available at: [Link]

  • Synthesis of cyclopropanes. Organic Chemistry Portal. Available at: [Link]

  • Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry2019, 15, 245–271.
  • Saponification-Typical procedures. OperaChem. Available at: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules2023, 28 (16), 6093.
  • Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids. Biophysical Journal2011, 101 (11), 2841–2848.
  • Epimerization reaction of a substituted vinylcyclopropane catalyzed by ruthenium carbenes: mechanistic analysis. Journal of the American Chemical Society2006, 128 (44), 14312–14313.
  • Use of Selected Scavengers for the Determination of NF-TiO2 Reactive Oxygen Species during the Degradation of Microcystin-LR under Visible Light Irradiation. Environmental Science & Technology2012, 46 (19), 10675–10682.
  • Epimerisation in Peptide Synthesis. Molecules2023, 28 (23), 8017.
  • Studies on the Stability of Cycloprop-2-ene Carboxylate Dianions and Reactions with Electrophiles. The Journal of Organic Chemistry2006, 71 (25), 9409–9412.
  • Understanding of free radical scavengers used in highly durable proton exchange membranes. ResearchGate. Available at: [Link]

  • Pons, A.; Ivashkin, P.; Poisson, T.; Charette, A. B.; Pannecoucke, X.; Jubault, P. Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemistʼs Toolbox. ACS Omega2022, 7 (5), 4386–4393.

Sources

Technical Support Center: Optimization of Continuous-Flow Photoredox Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for continuous-flow photoredox catalysis. The synthesis of complex,


-rich aliphatic and tertiary amines is a cornerstone of modern drug development. Transitioning these photoredox methodologies from batch vials to continuous-flow reactors resolves inherent limitations in light penetration and scalability.

This guide provides drug development professionals and application scientists with field-proven, mechanistically grounded protocols and troubleshooting frameworks to optimize photoredox amine synthesis (such as


 cross-coupling, reductive amination, and 

-amino radical functionalization).

System Architecture & Workflow Visualization

Understanding the spatial and sequential arrangement of a continuous-flow photoreactor is critical for diagnosing systemic failures. The diagram below illustrates a standard self-validating fluidic pathway for dual-catalyst (e.g., Ir/Ni) photoredox amine synthesis.

FlowSetup R1 Reservoir A (Amine + Photocatalyst) P1 HPLC Pump A R1->P1 R2 Reservoir B (Aryl Halide + Base) P2 HPLC Pump B R2->P2 Mixer T-Mixer P1->Mixer Stream A P2->Mixer Stream B Reactor Photochemical Reactor (PFA Coil + 470 nm LED) Mixer->Reactor Homogeneous Mixture BPR Back Pressure Regulator (BPR) Reactor->BPR Irradiated Flow Collection Product Collection (Amine Product) BPR->Collection Continuous Output

Continuous-flow photoredox setup for amine synthesis featuring T-mixing and LED irradiation.

Standard Operating Procedure: Self-Validating Flow Optimization

To ensure scientific integrity and reproducible yields, do not rely on arbitrary parameter screening. Follow this self-validating protocol to establish a baseline for your photoredox amine synthesis.

Step 1: Photon Flux Validation (Actinometry)

  • Action: Before introducing reagents, run a standard ferrioxalate actinometry solution through the reactor coil at your target flow rate.

  • Causality: Catalyst loading and residence time are strictly correlated to absorbed photon equivalence[1]. You cannot optimize chemical kinetics if your system is photon-limited.

  • Validation: Measure the absorbance of the output. A consistent

    
     confirms stable LED emission and validates that the tubing is free of UV/Vis-blocking degradation.
    

Step 2: Reagent Preparation & Degassing

  • Action: Prepare Reservoir A (amine, photocatalyst) and Reservoir B (aryl electrophile, base). Sparge both reservoirs with dry

    
     or Argon for 15 minutes.
    
  • Causality: Molecular oxygen is a potent triplet-state quencher. If

    
     is present, it will intercept the excited state of the Ru/Ir photocatalyst, drastically reducing the quantum yield of the desired single-electron transfer (SET) event.
    
  • Validation: The absence of micro-bubbles in the HPLC pump heads indicates successful degassing and prevents cavitation.

Step 3: Steady-State Equilibration

  • Action: Initiate pumping. Set the flow rate to achieve the desired residence time (e.g.,

    
     min). Discard the first 2.0 to 2.5 reactor volumes of output.
    
  • Causality: Axial dispersion (parabolic flow profile) causes mixing at the solvent-reagent interface. Collecting early fractions leads to artificially low yield calculations due to dilution.

  • Validation: Take three consecutive aliquots spaced 5 minutes apart. The system is validated as "steady-state" only when HPLC/LC-MS conversion varies by

    
    .
    

Troubleshooting Guide (Q&A)

Flow & Pumping Issues

Q: My reactor coil keeps clogging with insoluble base or inorganic byproducts. How do I prevent this? A: Solid formation is the nemesis of flow chemistry. Photoredox


 cross-couplings often rely on inorganic bases (e.g., 

) or generate insoluble halide salts during the catalytic cycle.
  • Solution 1 (Chemical): Switch to homogeneous organic bases (e.g., DBU, DIPEA, or TMEDA) if mechanistically viable.

  • Solution 2 (Mechanical): If heterogeneous bases are mandatory, standard laminar flow will fail. You must utilize an oscillatory plug flow photoreactor or a segmented flow ("microslug") regime. Oscillatory flow imparts intense radial mixing, preventing particle settling and enabling the handling of slurries while maintaining high productivity[2][3].

Q: Bubbles are forming inside the photoreactor coil, causing erratic residence times and poor mixing. Why? A: Bubble formation usually stems from solvent outgassing due to localized heating from high-intensity LEDs, or from gas-evolving side reactions (e.g., decarboxylative pathways)[2].

  • Solution: Install a Back Pressure Regulator (BPR) at the outlet of the reactor (typically set to 50–100 psi). The BPR compresses evolved gases and volatile solvents back into the liquid phase, maintaining a uniform liquid slug and predictable residence times. Ensure active cooling (e.g., a fan or liquid cooling jacket) is applied to the LED array to prevent thermal runaway.

Photochemical & Yield Issues

Q: I am seeing significantly lower conversion in flow compared to my batch reactions. What is the limiting factor? A: This is typically a photon flux or residence time mismatch. In batch, reactions are often over-irradiated over long periods (hours). In flow, the residence time is short (minutes).

  • Solution: First, verify the emission spectrum of your LED matches the

    
     of your photocatalyst (e.g., 470 nm for typical Ir-complexes). Second, decrease the internal diameter (ID) of the tubing to increase the surface-area-to-volume ratio, maximizing light penetration according to the Beer-Lambert law. Finally, consider that catalyst loading is the primary parameter driving both reaction cost and photon absorption efficiency; optimize this ratio carefully[1].
    

Q: I am trying to synthesize


-amino acids using 

gas, but I am getting poor carboxylation. How do I optimize gas-liquid photoredox flow?
A: The single-electron reduction of

for the

-carboxylation of amines requires precise gas-liquid mass transfer[4].
  • Solution: Introduce

    
     via a mass flow controller (MFC) and join it with the liquid stream (amine + catalyst) at a T-mixer before irradiation. Use a BPR to control the internal pressure of 
    
    
    
    , which directly dictates its solubility in the liquid phase[4]. A segmented gas-liquid flow pattern (Taylor flow) is ideal here, as the internal circulation within the liquid slugs drastically enhances mass transfer.

FAQs: Advanced Optimization Strategies

How do I choose the right tubing material for my photoreactor? For visible light photoredox catalysis (e.g., 420 nm or 470 nm LEDs), PFA (Perfluoroalkoxy) or FEP (Fluorinated ethylene propylene) are the industry standards due to their high chemical resistance and excellent visible light transmittance[1]. For UV applications (<300 nm), standard PFA absorbs heavily; you must use specialized UV-transparent fluoropolymers or quartz capillary tubing[4].

Why should I use Machine Learning (ML) for photoredox flow optimization? Photoredox amine synthesis involves massive, non-linear reaction spaces (concentration, temperature, residence time, discrete solvent choices). Traditional One-Variable-At-A-Time (OVAT) optimization is inefficient. Bayesian optimization algorithms, such as Nomadic Exploratory Multiobjective Optimization (NEMO), can simultaneously map the Pareto front for dual objectives like yield and cost. In recent applications, ML-driven flow optimization achieved a ~25-fold productivity improvement over batch reactions, yielding ~12 grams per day[1][5].

Quantitative Data: Batch vs. Continuous-Flow

The following table summarizes the causal differences and performance metrics between batch and continuous-flow environments for photoredox amine synthesis, demonstrating why flow optimization yields superior throughput[1][3][5].

ParameterBatch Reactor (Standard Vial)Continuous Flow (PFA Coil)Causality / Mechanistic Note
Light Penetration Path 10 – 25 mm0.75 – 1.5 mmShort path lengths in flow circumvent the Beer-Lambert attenuation limit, ensuring uniform irradiation.
Reaction Time 6 – 24 Hours15 – 50 MinutesEnhanced photon flux per unit volume accelerates the generation of the catalytic excited state.
Temperature Control Poor (Localized hot spots)Excellent (High surface area)Flow reactors efficiently dissipate heat generated by high-power LEDs, preventing thermal degradation.
Productivity (Scale-up) ~0.5 g / day~12.0 g / dayFlow allows for continuous operation at steady-state without the need to re-optimize photon flux for larger vessels.

References

1.[5] Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis - Vapourtec - 2.[4] Photoredox activation of carbon dioxide for amino acid synthesis in continuous flow - MIT DSpace / Nature Chemistry - 3.[1] Machine Learning-Driven Optimization of Continuous-Flow Photoredox Amine Synthesis - Organic Process Research & Development (ACS Publications) - 4.[2] Photoredox Iridium–Nickel Dual-Catalyzed Decarboxylative Arylation Cross-Coupling: From Batch to Continuous Flow via Self-Optimizing Segmented Flow Reactor - Organic Process Research & Development (ACS Publications) - 5.[3] Ir/Ni Photoredox Dual Catalysis with Heterogeneous Base Enabled by an Oscillatory Plug Flow Photoreactor - Lirias (KU Leuven) -

Sources

Technical Support Center: Minimizing Byproduct Formation in Fluorinated Imine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fluorinated Imines (


) Synthesis & Stabilization

Executive Summary: The "Fluorine Effect"

Welcome to the technical support hub for fluorinated imine synthesis. If you are here, you are likely experiencing one of two failures:

  • The "Stuck" Intermediate: Your reaction has stalled at the hemiaminal stage, refusing to dehydrate.

  • The "Phantom" Yield: You formed the product, but it reverted to starting material during purification.

Root Cause Analysis: The presence of perfluoroalkyl groups (e.g.,


) adjacent to the carbonyl carbon creates a profound electronic deficit.
  • Thermodynamic Trap: The strong electron-withdrawing nature of fluorine makes the carbonyl carbon highly electrophilic. While nucleophilic attack by the amine is rapid, the resulting hemiaminal intermediate is thermodynamically stabilized by the

    
     group. The elimination of water (the driving force of imine formation) becomes the rate-limiting, energy-demanding step.
    
  • Hydrolytic Instability: Once formed, the imine bond is highly susceptible to nucleophilic attack by water, leading to rapid hydrolysis back to the ketone and amine.

Troubleshooting Modules (Q&A)

Module A: The Reaction Stalls (Hemiaminal Persistence)

User Question: “I am reacting 2,2,2-trifluoroacetophenone with an aniline. 19F NMR shows a persistent peak that isn't starting material or product. Refluxing in toluene with Dean-Stark isn't pushing it to completion. What is happening?”

Diagnosis: You are stuck in the Hemiaminal Trap . The


 group pulls electron density from the central carbon, strengthening the 

and

bonds and raising the activation energy required to eject the hydroxyl group as water. Standard Dean-Stark conditions are often insufficient to overcome this thermodynamic well.

Corrective Action:

  • Switch to Lewis Acid Dehydration: You need a "water scavenger" that also acts as a Lewis acid to activate the hydroxyl group. Titanium Tetrachloride (

    
    )  is the gold standard here. It coordinates to the hemiaminal oxygen, making it a better leaving group, and irreversibly binds the water produced as 
    
    
    
    .
  • Alternative (Green Chemistry): Use Microwave Irradiation with Solid Acid Catalysts (e.g., K-10 Montmorillonite).[1][2] The local superheating and acidic surface sites facilitate dehydration where thermal reflux fails.

Module B: Product Disappears During Purification

User Question: “NMR of the crude reaction mixture showed >95% conversion to the imine. After silica gel column chromatography, I recovered mostly starting ketone. Why?”

Diagnosis: Acid-Catalyzed Hydrolysis .[3] Silica gel is slightly acidic (


). Fluorinated imines are notoriously sensitive to hydrolysis. The acidity of the silica protonates the imine nitrogen, catalyzing the attack of residual water (from the silica or solvent) to cleave the bond.

Corrective Action:

  • Avoid Silica Gel: Use Neutral Alumina (Grade III) for purification.

  • Pre-treat Silica: If you must use silica, pre-treat the column with 1-2% Triethylamine (

    
    ) in hexane to neutralize acidic sites.
    
  • Crystallization: Whenever possible, purify via recrystallization from dry hexane/pentane at low temperature (-20°C) rather than chromatography.

Visualizing the Failure Points

The following diagram illustrates the mechanistic pathway and the specific energy traps caused by fluorination.

FluorinatedImineMechanism Start Start: Rf-Ketone + Amine Attack Nucleophilic Attack Start->Attack Fast Hemiaminal HEMIAMINAL TRAP (Stabilized by -CF3) Attack->Hemiaminal Exothermic Dehydration Dehydration (-H2O) Hemiaminal->Dehydration High Barrier (Requires TiCl4) Imine Fluorinated Imine (Product) Dehydration->Imine Irreversible with TiCl4 Hydrolysis Hydrolysis (Silica/Water) Imine->Hydrolysis Acidic pH Hydrolysis->Start Reversion

Caption: Mechanistic pathway highlighting the thermodynamic stability of the hemiaminal intermediate (Red) and the risk of hydrolysis (Yellow).

Validated Experimental Protocols

Protocol A: The "Sledgehammer" Method ( Mediated)

Best for: Stubborn trifluoromethyl ketones and electron-deficient anilines.

Safety Warning:


 is violently reactive with water and fumes in air. Handle strictly under Nitrogen/Argon.
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar, septum, and

    
     inlet.
    
  • Solvent: Add anhydrous Toluene or Dichloromethane (DCM).

  • Reagents: Add the Amine (1.0 equiv) and Triethylamine (

    
    , 3.0 equiv). Cool the mixture to 0°C in an ice bath.
    
  • Catalyst Addition: Dropwise, add

    
      (0.6 - 0.75 equiv) dissolved in dry DCM.
    
    • Observation: A thick precipitate (Titanium-amine complex) may form. This is normal.

  • Substrate Addition: Add the Fluorinated Ketone (1.0 equiv) dropwise.

  • Reaction: Remove ice bath and reflux (if Toluene) or stir at RT (if DCM) for 2–6 hours.

    • Mechanism:[3][4][5][6][7][8]

      
       scavenges the oxygen from the ketone/hemiaminal, depositing 
      
      
      
      as a solid byproduct.
  • Workup:

    • Cool to RT.

    • Filter the slurry through a pad of Celite (under inert atmosphere if possible) to remove

      
       and amine salts.
      
    • Evaporate solvent.

    • Do not wash with water.

Protocol B: The "Green" Method (Microwave + K-10 Clay)

Best for: Rapid synthesis, minimizing solvent waste, and acid-sensitive substrates.

  • Catalyst Prep: Activate K-10 Montmorillonite clay by heating at 100°C in a vacuum oven for 1 hour.

  • Mixing: In a microwave vial, mix the Fluorinated Ketone (1.0 equiv), Amine (1.0 equiv), and Activated K-10 Clay (200% by weight of substrate).

  • Irradiation: Place in a synthesis microwave.

    • Settings: 100–130°C, Power: 300W.

    • Time: 5–15 minutes (monitor by TLC/NMR).

  • Workup:

    • Dilute with dry DCM or Ether.

    • Filter to remove the clay.

    • Evaporate solvent. Yields are typically quantitative, requiring no further purification.

Data Comparison: Selecting the Right Method

FeatureStandard Reflux (Dean-Stark)

Mediated
Microwave / K-10 Clay
Reaction Time 24 - 48 Hours2 - 6 Hours5 - 15 Minutes
Typical Yield (

Ketones)
40 - 60% (Stalls)85 - 95%90 - 98%
Hemiaminal Removal PoorExcellentExcellent
Moisture Sensitivity ModerateHigh (during set up)Low
Purification Need High (Chromatography)Low (Filtration)Low (Filtration)
Byproduct Profile Hydrolysis products, Oligomers

(Solid waste)
None (Solvent-free)

Decision Logic for Method Selection

Use the following logic flow to determine the optimal synthetic route for your specific substrate.

MethodSelection Start Start: Select Substrate IsCF3 Is the ketone Trifluoromethyl (-CF3)? Start->IsCF3 Scale Scale of Reaction? IsCF3->Scale Yes MethodC Standard Dean-Stark (Molecular Sieves) IsCF3->MethodC No (Monofluoro/Difluoro) Sensitive Is the Amine Acid Sensitive? Scale->Sensitive Small (<1g) MethodA Use Protocol A (TiCl4 Mediated) Scale->MethodA Large (>5g) Sensitive->MethodA No MethodB Use Protocol B (Microwave/K-10) Sensitive->MethodB Yes

Caption: Decision tree for selecting the optimal synthesis protocol based on substrate chemistry and scale.

References

  • Weingarten, H., Chupp, J. P., & White, W. A. (1967). Ketimine syntheses.[1][2][7][9][10] Use of titanium tetrachloride in a new procedure for their preparation.[9] The Journal of Organic Chemistry.

  • Abid, M., Savolainen, M., Landge, S. M., Hu, J., Prakash, G. K. S., Olah, G. A., & Török, B. (2007).[1] Synthesis of trifluoromethyl-imines by solid acid/superacid catalyzed microwave assisted approach. Journal of Fluorine Chemistry.

  • Prakash, G. K. S., et al. (2009). Stereoselective synthesis of trifluoromethylated vicinal ethylenediamines with sulfinylimines. The Journal of Organic Chemistry.

  • Billard, T., & Langlois, B. R. (1999). Reactivity of Trifluoroacetaldehyde Ethyl Hemiacetal. The Journal of Organic Chemistry.

Sources

Validation & Comparative

Navigating Purity: A Comparative Guide to the Analytical Validation of 2-Fluoroprop-2-en-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. The purity of an active pharmaceutical ingredient (API) directly impacts its safety, efficacy, and stability. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Fluoroprop-2-en-1-amine hydrochloride purity, a critical building block in modern medicinal chemistry. We will explore the nuances of various techniques, offering field-proven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

The validation of analytical procedures is a cornerstone of good manufacturing practice (GMP) and is mandated by regulatory bodies worldwide.[1][2] The International Council for Harmonisation (ICH) provides a comprehensive framework for the validation of analytical procedures, outlining the necessary performance characteristics to be evaluated.[3][4][5][6] This guide is structured to not only present these methods but to also explain the scientific rationale behind their application to 2-Fluoroprop-2-en-1-amine hydrochloride.

The Importance of Purity Validation

Impurities in a drug substance can arise from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[7] These impurities, even at trace levels, can have significant pharmacological or toxicological effects. Therefore, robust analytical methods are required to detect and quantify any potential impurities, ensuring the quality and safety of the final drug product. Forced degradation studies are an integral part of this process, helping to identify potential degradation products and pathways under various stress conditions such as acid/base hydrolysis, oxidation, heat, and light.[8][9][10][11][12] This information is crucial for developing stability-indicating analytical methods.[7][9]

Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique for purity determination depends on the physicochemical properties of the analyte and the potential impurities. For 2-Fluoroprop-2-en-1-amine hydrochloride, a small, polar, and potentially volatile molecule, a multi-faceted approach is often necessary.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, high resolution, and sensitivity.[7][13] For a polar compound like 2-Fluoroprop-2-en-1-amine hydrochloride, which may have low UV absorbance, derivatization is often employed to enhance detection.[14]

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The choice of column (e.g., C18) and mobile phase composition is critical for achieving optimal separation.[15]

Causality of Experimental Choices:

  • Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC and is well-suited for separating a wide range of organic molecules. A C18 column is a good starting point, but for highly polar analytes, an aqueous C18 (AQ) or a polar-embedded column might provide better retention and peak shape.

  • Mobile Phase Selection: A typical mobile phase for RP-HPLC consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like formic acid or a buffer to ensure consistent ionization of the analyte and improve peak shape.[13]

  • Detection: Due to the lack of a strong chromophore in 2-Fluoroprop-2-en-1-amine hydrochloride, UV detection might have limited sensitivity. Derivatization with a UV-active or fluorescent tag can significantly enhance detection limits.[14][16] Alternatively, detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD) can be used for non-chromophoric compounds. Mass Spectrometry (MS) detection offers the highest specificity and sensitivity.

Experimental Protocol: RP-HPLC with UV Detection (Post-Derivatization)

  • Sample Preparation: Accurately weigh and dissolve the 2-Fluoroprop-2-en-1-amine hydrochloride sample in a suitable diluent (e.g., water or a mixture of water and organic solvent).

  • Derivatization (Example with Dansyl Chloride):

    • To an aliquot of the sample solution, add a solution of dansyl chloride in acetone and a sodium bicarbonate buffer (pH ~9).

    • Vortex the mixture and heat at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes).

    • Cool the reaction mixture and add a quenching agent (e.g., a primary amine like glycine) to react with excess dansyl chloride.

    • Dilute the derivatized sample to the final volume with the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: A time-based gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection: UV at the maximum absorbance of the dansyl derivative (e.g., ~254 nm).

  • Validation: The method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[3][4][17]

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Sample Derivatization Derivatization Sample->Derivatization Injection Inject Sample Derivatization->Injection Column C18 Column Separation Injection->Column Detection UV/MS Detection Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify Purity & Impurities Integration->Quantification

Caption: Workflow for HPLC analysis of 2-Fluoroprop-2-en-1-amine hydrochloride.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[18][19] Given that 2-Fluoroprop-2-en-1-amine hydrochloride is a salt, it is non-volatile. Therefore, direct analysis by GC is not feasible. However, after conversion to its free base and potentially derivatization, GC can be a viable option.

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality of Experimental Choices:

  • Sample Preparation: The hydrochloride salt must be neutralized to the free amine to increase its volatility. This can be achieved by treatment with a base followed by extraction into an organic solvent.

  • Derivatization: To improve volatility and chromatographic performance, the free amine can be derivatized. Common derivatizing agents for amines include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).[20]

  • Column Selection: A mid-polarity column, such as a DB-5ms or HP-5ms, is often a good starting point for the analysis of derivatized amines.[18]

  • Detection: A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For enhanced specificity and structural information, a Mass Spectrometer (MS) is the detector of choice.[18][19][21]

Experimental Protocol: GC-MS

  • Sample Preparation (Free Base Formation & Derivatization):

    • Dissolve the sample in water and add a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine into a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the organic extract over a drying agent (e.g., anhydrous sodium sulfate).

    • Evaporate the solvent under a stream of nitrogen.

    • Add a derivatizing agent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., acetonitrile), and heat to complete the reaction.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Inlet Temperature: 250°C

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp to a high temperature (e.g., 280°C).

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-400

  • Data Analysis: Identify the main component and any impurities by their retention times and mass spectra. Purity can be estimated by the area percent of the main peak.

Visualization of GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis FreeBase Form Free Base Derivatization Derivatization FreeBase->Derivatization Injection Inject Sample Derivatization->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC MassSpectra Mass Spectra Analysis TIC->MassSpectra Purity Purity Determination MassSpectra->Purity

Caption: Workflow for GC-MS analysis of 2-Fluoroprop-2-en-1-amine.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a powerful primary analytical method for determining the purity of organic molecules without the need for a specific reference standard of the analyte itself.[22][23][24] It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[23][25]

Principle: By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the absolute purity of the analyte can be calculated.[22][25]

Causality of Experimental Choices:

  • Internal Standard Selection: The internal standard must be of high purity, stable, not reactive with the analyte, and have signals that do not overlap with the analyte's signals.[22] For 2-Fluoroprop-2-en-1-amine hydrochloride, a suitable standard could be maleic acid or dimethyl sulfone.

  • Solvent Selection: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 or D2O are good choices.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant nuclei.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh a specific amount of the 2-Fluoroprop-2-en-1-amine hydrochloride sample and a certified internal standard into an NMR tube.

    • Add a known volume of a deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with optimized quantitative parameters (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing and Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following equation:[25] Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Visualization of qNMR Logical Relationship

qNMR_Logic cluster_inputs Known Inputs Analyte Analyte Signal Purity Calculated Purity Analyte->Purity Integral & Proton Count Standard Internal Standard Signal Standard->Purity Integral & Proton Count Analyte_Mass Analyte Mass Analyte_Mass->Purity Standard_Mass Standard Mass Standard_Mass->Purity Standard_Purity Standard Purity Standard_Purity->Purity

Sources

Comparative study of 2-Fluoroprop-2-en-1-amine hydrochloride with its non-fluorinated analog

Author: BenchChem Technical Support Team. Date: March 2026

From Substrate to Suicide Inhibitor: The Fluorine Effect in Allylic Amines

Executive Summary & Core Distinction

In the landscape of amine oxidase research and drug development, 2-Fluoroprop-2-en-1-amine hydrochloride (2-Fluoroallylamine HCl) represents a critical structural modification of its non-fluorinated analog, Prop-2-en-1-amine hydrochloride (Allylamine HCl).

While Allylamine is a classic substrate for amine oxidases (generating toxic acrolein), the introduction of a fluorine atom at the C2 vinylic position transforms the molecule into a mechanism-based inhibitor (suicide substrate). This single atomic substitution alters the electronic landscape of the double bond, hijacking the enzyme's catalytic cycle to form a covalent adduct rather than releasing a product. This guide details the physicochemical divergence, synthetic pathways, and biological mechanisms defining these two compounds.

Chemical Profile & Physicochemical Divergence[1]

The introduction of fluorine—highly electronegative and small—profoundly affects the basicity (pKa) and lipophilicity of the amine without significantly altering steric bulk.

FeatureAllylamine Hydrochloride 2-Fluoroprop-2-en-1-amine HCl
Structure


CAS Number 10017-11-5113532-68-0 (Free base ref)
Molecular Weight 93.56 g/mol 111.55 g/mol
Electronic Effect Standard vinyl group (mildly electron-withdrawing)Strongly electron-withdrawing (Inductive -I effect of F)
pKa (Conjugate Acid) ~9.49~8.2 – 8.5 (Estimated decrease due to

-F effect)
Biological Role Substrate (Oxidized to Acrolein)Suicide Inhibitor (Covalent inactivation)
Primary Target SSAO / VAP-1 (Substrate)SSAO / VAP-1 / LOXL2 (Inhibitor)

Expert Insight: The lowered pKa of the fluoro-analog increases the proportion of non-protonated amine at physiological pH (7.4), potentially enhancing membrane permeability and active site access compared to the parent allylamine.

Biological Mechanism: The "Suicide" Switch

The most critical distinction lies in how Amine Oxidases (like SSAO/VAP-1) process these molecules. Both bind to the active site, but the reaction pathway diverges at the product release stage.

Pathway A: Allylamine (Substrate Turnover)
  • Oxidation: Enzyme converts amine to imine.

  • Hydrolysis: Imine hydrolyzes to Acrolein (

    
    ) and Ammonia.
    
  • Release: Acrolein is released (causing bystander toxicity), and the enzyme regenerates.

Pathway B: 2-Fluoroallylamine (Mechanism-Based Inhibition)
  • Oxidation: Enzyme converts amine to 2-fluoro-imine.

  • Activation: The presence of fluorine makes the

    
    -carbon highly electrophilic.
    
  • Covalent Capture: Instead of hydrolyzing and leaving, the reactive intermediate (likely a fluoro-enamine or acyl fluoride species) is attacked by an active site nucleophile.

  • Inactivation: The enzyme is covalently modified and permanently disabled.[1]

InhibitionMechanism Enzyme Active Enzyme (SSAO/VAP-1) Substrate1 Allylamine Enzyme->Substrate1 Binding Substrate2 2-Fluoroallylamine Enzyme->Substrate2 Binding Intermediate1 Imine Intermediate Substrate1->Intermediate1 Oxidation Intermediate2 2-Fluoro-Imine (Highly Electrophilic) Substrate2->Intermediate2 Oxidation Product Acrolein + NH3 (Toxic Release) Intermediate1->Product Hydrolysis (Turnover) DeadEnzyme Covalently Modified Enzyme (Dead) Intermediate2->DeadEnzyme Nucleophilic Attack (Suicide Inhibition) Product->Enzyme Enzyme Regenerated

Figure 1: Divergent pathways of Allylamine (turnover) vs. 2-Fluoroallylamine (inactivation) within the amine oxidase active site.[2]

Synthetic Protocol: Accessing the 2-Fluoro Analog

While Allylamine is a commodity chemical, 2-Fluoroallylamine HCl typically requires synthesis. The most robust route utilizes the Gabriel Synthesis to avoid polymerization of the sensitive fluoro-allyl group.

Reagents Required:
  • 2-Fluoroallyl chloride (Starting material)

  • Potassium Phthalimide[3]

  • Hydrazine Hydrate

  • DMF (Solvent)

  • HCl (4M in Dioxane)

Step-by-Step Methodology:
  • Nucleophilic Substitution:

    • Dissolve Potassium Phthalimide (1.1 eq) in DMF.

    • Add 2-Fluoroallyl chloride (1.0 eq) dropwise at 0°C.

    • Stir at RT for 12h. The fluorine atom on the vinyl group does not interfere with

      
       displacement at the allylic position.
      
    • Result: N-(2-fluoroallyl)phthalimide.

  • Deprotection (Hydrazinolysis):

    • Suspend the phthalimide intermediate in Ethanol.

    • Add Hydrazine Hydrate (1.2 eq) and reflux for 2-4 hours.

    • A white precipitate (phthalhydrazide) will form.

  • Isolation & Salt Formation:

    • Cool, filter off the precipitate.

    • Acidify the filtrate with HCl (gas or dioxane solution) to pH 2.

    • Concentrate in vacuo.

    • Recrystallize from EtOH/Et2O to obtain 2-Fluoroprop-2-en-1-amine hydrochloride as a white crystalline solid.

Safety Note: 2-Fluoroallyl chloride is a lachrymator and alkylating agent. Handle in a fume hood.

Experimental Validation: Enzyme Inhibition Assay

To experimentally verify the "suicide inhibition" of the fluoro-analog versus the substrate behavior of allylamine, use the following kinetic assay.

Objective: Determine


 and verify time-dependent inhibition (characteristic of suicide inhibitors).
Protocol:
  • Enzyme Source: Recombinant human SSAO/VAP-1 or rat aorta homogenate.

  • Substrate: Benzylamine (1 mM) + Amplex Red/HRP detection system (detects

    
     produced during turnover).
    
  • Test Compounds:

    • Compound A: Allylamine HCl (Negative Control for inhibition).

    • Compound B: 2-Fluoroallylamine HCl.

    • Reference: Semicarbazide (Standard inhibitor).

Workflow:
  • Step 1 (Pre-incubation): Incubate Enzyme with varying concentrations of Compound A or B (1 nM – 100

    
    M) for 30 minutes  at 37°C without the substrate (Benzylamine).
    
    • Rationale: Suicide inhibitors require catalytic turnover to bind; however, pre-incubation allows the inhibitor to interact with the cofactor before the competing substrate is added.

  • Step 2 (Activity Measurement): Add Benzylamine/Amplex Red mix. Measure fluorescence (Ex 530nm / Em 590nm) over 20 minutes.

  • Step 3 (Data Analysis):

    • Allylamine: Expect minimal inhibition (unless concentration is extremely high, acting as a competitive substrate).

    • 2-Fluoroallylamine: Expect dose-dependent reduction in

      
      .
      
    • Time-Dependency Check: Repeat Step 1 with 0, 15, 30, and 60 min pre-incubation. 2-Fluoroallylamine should show increased potency (lower

      
      ) with longer pre-incubation, confirming irreversible mechanism-based inhibition.
      

AssayWorkflow Start Start: Enzyme Preparation (SSAO/VAP-1) Split Split into Test Groups Start->Split GroupA Group A: Allylamine HCl Split->GroupA GroupB Group B: 2-Fluoroallylamine HCl Split->GroupB Incubate Pre-incubation (37°C) (0, 15, 30, 60 mins) GroupA->Incubate GroupB->Incubate AddSubstrate Add Reporter Substrate (Benzylamine + Amplex Red) Incubate->AddSubstrate Read Measure Fluorescence (H2O2 Production) AddSubstrate->Read ResultA Result A: High Signal (Substrate Competition Only) Read->ResultA Allylamine ResultB Result B: Low Signal (Irreversible Inhibition) Read->ResultB 2-Fluoroallylamine

Figure 2: Experimental workflow for distinguishing competitive substrates from time-dependent inhibitors.

References
  • McDonald, I. A., et al. (1989). "In-vivo effects of (E)-2-(3',4'-dimethoxyphenyl)-3-fluoroallylamine (MDL 72145) on amine oxidase activities in the rat."[4] Journal of Pharmacy and Pharmacology. Link

  • Foot, J. S., et al. (2019). "Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3." Journal of Medicinal Chemistry. Link

  • Ochemtutor. "Acidity and pKa Values: Trends and Data." Ochemtutor.com. Link

  • PubChem. "Allylamine (Compound Summary)." National Library of Medicine. Link

  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase (SSAO) inhibitors: Current status and perspectives." Current Medicinal Chemistry. Link

Sources

Structure-activity relationship (SAR) studies of 2-Fluoroprop-2-en-1-amine hydrochloride derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed for researchers and medicinal chemists focusing on the development of Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) and Lysyl Oxidase (LOX) inhibitors. It synthesizes structure-activity relationship (SAR) data regarding the 2-Fluoroprop-2-en-1-amine (2-fluoroallylamine) motif.

Executive Summary: The "Fluorine Effect" in Suicide Inhibition

In the design of mechanism-based inhibitors (suicide substrates) for copper-containing amine oxidases (AOCs), the 2-fluoroprop-2-en-1-amine motif represents a "Goldilocks" zone of reactivity and stability. Unlike their non-fluorinated counterparts (which often act merely as substrates) or chloro-derivatives (which may suffer from steric clash or rapid non-specific alkylation), 2-fluoroallylamine derivatives offer a precise balance:

  • Metabolic Stability: The C-F bond resists non-enzymatic degradation better than C-Cl or C-Br.

  • Steric Bioisosterism: The Van der Waals radius of Fluorine (1.47 Å) is close to Hydrogen (1.20 Å), allowing the inhibitor to fit into restricted active sites (like LOXL2 or SSAO) without the steric penalties associated with Chlorine (1.75 Å).

  • Electronic Activation: The strong electronegativity of fluorine facilitates the specific elimination steps required for covalent enzyme inactivation.

This guide compares the 2-fluoroallylamine scaffold against its primary alternatives: 2-chloroallylamines and propargylamines.

Mechanistic Basis of Inhibition[1]

To understand the SAR, one must understand the mechanism. 2-Fluoroprop-2-en-1-amine derivatives function as Mechanism-Based Inhibitors (MBIs) . They are latent electrophiles. The inhibition proceeds in three stages:

  • Recognition: The amine binds to the active site (Topaquinone cofactor).

  • Processing: The enzyme oxidizes the amine to an aldehyde/imine intermediate.

  • The Trap (Elimination): The presence of the

    
    -fluorine allows for a rapid 
    
    
    
    -elimination of fluoride (
    
    
    ), generating a highly reactive Michael acceptor (2-fluoroacrolein species) inside the active site, which covalently crosslinks the enzyme.
Visualization: Mechanism of Action Pathway

MOA Substrate 2-Fluoroallylamine Derivative ES_Complex E-S Complex (Schiff Base w/ TPQ) Substrate->ES_Complex Binding Oxidation Enzymatic Oxidation ES_Complex->Oxidation Intermediate Imine/Aldehyde Intermediate Oxidation->Intermediate Elimination Beta-Elimination of Fluoride (F-) Intermediate->Elimination Activation MichaelAcceptor Reactive Michael Acceptor Elimination->MichaelAcceptor DeadEnzyme Covalent Adduct (Irreversible Inhibition) MichaelAcceptor->DeadEnzyme Nucleophilic Attack by Enzyme Residue

Figure 1: The suicide inhibition pathway. The critical step distinguishing this scaffold is the


-elimination of fluoride, triggered only after enzymatic processing.

Comparative Performance Analysis

The following data summarizes the performance of the 2-fluoro motif against standard alternatives in VAP-1/SSAO assays.

Table 1: Warhead Comparison Guide
Feature2-Fluoroallylamine 2-Chloroallylamine Propargylamine Unsubstituted Allylamine
Inhibition Type Irreversible (Suicide)Irreversible (Suicide)Irreversible (Suicide)Reversible / Substrate
Potency (

)
High (< 50 nM) Moderate (100-500 nM)Low to ModerateN/A (Substrate)
Selectivity (SSAO vs MAO) High (> 500-fold) ModerateLow (Often hits MAO-B)Low
Steric Footprint Low (Mimics H)High (May clash)Low (Linear)Lowest
Leaving Group Ability Good (

via elimination)
Excellent (

)
N/A (Allene formation)Poor
Metabolic Stability High (C-F bond strength)Low (Alkylation risk)ModerateLow (Rapid oxidation)
Key SAR Insights
  • Potency Driver: In 2-phenyl-3-haloallylamine series, fluoro-derivatives consistently demonstrate 3-5x greater potency than chloro-analogs. This is attributed to the fluorine's ability to permit tighter binding in the hydrophobic pocket before the oxidation step occurs [1].

  • Selectivity Profile: The 2-fluoroallylamine warhead is exceptionally selective for SSAO/VAP-1 over MAO-B. Propargylamines (like pargyline derivatives) often show "bleed-through" inhibition of MAO-B, leading to CNS side effects. The fluoro-olefin geometry restricts binding to the MAO active site [2].

  • Turnover Number: 2-Fluoro derivatives typically have a lower partition ratio (turnover number) than unsubstituted allylamines. This means fewer molecules are metabolized as "waste" before one successfully kills the enzyme, making them more efficient drugs.

Experimental Protocols

To validate these SAR claims, the following protocols are recommended. These are designed to be self-validating (controls included).

A. Synthesis of 2-Fluoroprop-2-en-1-amine HCl (Fragment)

Note: This fragment is often installed onto a larger core (e.g., via reductive amination).

  • Starting Material: 2-Fluoro-2-propen-1-ol.

  • Activation: Convert alcohol to mesylate (MsCl,

    
    , DCM, 0°C).
    
  • Azidation: Displace mesylate with sodium azide (

    
    , DMF, 60°C). Safety: Azides are shock-sensitive.
    
  • Reduction: Staudinger reduction (

    
    , 
    
    
    
    , THF) or hydrogenation (if double bond survives, but Staudinger is safer for preserving the alkene).
  • Salt Formation: Treat crude amine with 4M HCl in dioxane. Precipitate with

    
    .
    
  • Validation:

    
     NMR should show a characteristic signal around -100 to -120 ppm (quartet/multiplet depending on coupling).
    
B. Amplex Red Peroxidase Assay (SSAO Activity)

This assay measures the


 produced during the initial turnover of the inhibitor (before inactivation) or the residual activity of the enzyme.

Reagents:

  • Buffer: 0.1 M Potassium Phosphate, pH 7.4.

  • Enzyme: Recombinant human VAP-1 (rhVAP-1) or rat aorta homogenate.

  • Substrate: Benzylamine (positive control substrate).

  • Detection: Amplex Red (50

    
    M) + Horseradish Peroxidase (HRP, 1 U/mL).
    

Workflow:

  • Pre-incubation: Incubate enzyme + Test Inhibitor (2-Fluoro derivative) for 30 mins at 37°C.

    • Control A: Enzyme + Buffer (No inhibitor) = 100% Activity.

    • Control B: Enzyme + Semicarbazide (Standard Reference Inhibitor).

  • Initiation: Add Benzylamine + Amplex Red/HRP mix.

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 20 mins.

  • Data Analysis: Calculate slope (RFU/min). Determine % Inhibition relative to Control A.

  • Irreversibility Check: Dilute the inhibition mixture 100-fold and re-assay. If activity does not recover, inhibition is irreversible (covalent).

Visualization: Assay Logic Flow

Assay Step1 Pre-Incubation (Enzyme + Inhibitor) Step2 Add Detection Mix (Benzylamine + Amplex Red + HRP) Step1->Step2 Decision Is H2O2 Produced? Step2->Decision Result1 High Fluorescence (Enzyme Active = Poor Inhibitor) Decision->Result1 Yes Result2 Low/No Fluorescence (Enzyme Dead = Potent Inhibitor) Decision->Result2 No

Figure 2: Logic flow for the Amplex Red screening assay.

References

  • McDonald, I. A., et al. (1992). Inhibition of rat aorta semicarbazide-sensitive amine oxidase by 2-phenyl-3-haloallylamines and related compounds.[1][2] Biochemical Pharmacology.

  • Foot, J. S., et al. (2012). The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of SSAO/VAP-1. Bioorganic & Medicinal Chemistry Letters.[3]

  • Findlay, A. D., et al. (2019). Identification and Optimization of Mechanism-Based Fluoroallylamine Inhibitors of Lysyl Oxidase-like 2/3. Journal of Medicinal Chemistry.[4] [4]

  • O'Rourke, A. M., et al. (2008). Anti-inflammatory effects of LJP 1586 [Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride], an amine-based inhibitor of SSAO activity.[5] Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparing the metabolic stability of 2-Fluoroprop-2-en-1-amine hydrochloride with other fluorinated amines.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Metabolic Stability Guide: 2-Fluoroprop-2-en-1-amine vs.


-Fluorinated Amines 

As drug development professionals, we frequently leverage fluorination to optimize the absorption, distribution, metabolism, and excretion (ADME) profiles of small molecules. However, the assumption that "fluorine always increases stability" is a dangerous oversimplification. The metabolic fate of a fluorinated amine depends entirely on its physical organic chemistry and spatial geometry.

This guide provides an objective, data-driven comparison between the highly reactive 2-Fluoroprop-2-en-1-amine hydrochloride (2-fluoroallylamine) and metabolically stable


-fluorinated alkyl amines , detailing the mechanistic divergence and the self-validating experimental workflows required to assess them.

Mechanistic Divergence: Stability vs. Reactivity

To understand the divergent metabolic profiles of these compounds, we must examine how fluorine perturbs the electronic environment of the amine and its interaction with metabolizing enzymes.

ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-Fluorinated Amines (The Stabilizers) 
In saturated alkyl systems, placing a fluorine atom at the 

-position relative to an amine universally increases hydrolytic and oxidative stability. The strong

-withdrawing capacity of the fluorine atom significantly lowers the pKa of the adjacent amine. This reduction in basicity directly weakens the electrostatic binding affinity (

) between the drug molecule and the anionic residues (such as aspartate or glutamate) present in the active sites of Cytochrome P450 (CYP450) enzymes. Furthermore, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

-fluorination prohibits the hyperconjugative stabilization of the transition state during single-electron oxidation, effectively raising the activation energy required for CYP-mediated metabolism.

2-Fluoroprop-2-en-1-amine (The Reactive Warhead) In stark contrast, 2-fluoroprop-2-en-1-amine hydrochloride is structurally primed for instability. It features a vinylic fluorine conjugated with an allylic amine. Fluorinated alkenes are known liabilities in medicinal chemistry, as they are highly susceptible to CYP-mediated epoxidation, which is rapidly followed by epoxide opening and heterolytic defluorination[1].

More importantly, 2-fluoroallylamine is a classic mechanism-based ("suicide") inhibitor of amine oxidases, such as Monoamine Oxidase (MAO) and Semicarbazide-Sensitive Amine Oxidase (SSAO). When the enzyme attempts to oxidize the amine, it generates a highly electrophilic fluoro-imine or 2-fluoroacrolein intermediate. This reactive species immediately undergoes a Michael addition with nucleophilic residues within the enzyme's active site, forming an irreversible covalent adduct.

MetabolicPathways cluster_0 2-Fluoroprop-2-en-1-amine (Reactive Warhead) cluster_1 β-Fluorinated Amines (Metabolically Stable) A 2-Fluoroallylamine B Amine Oxidase (MAO) Oxidation A->B C Reactive Fluoro-imine Intermediate B->C D Covalent Enzyme Adduct (Suicide Inhibition) C->D E β-Fluoroalkylamine F CYP450 Active Site (Reduced Binding Affinity) E->F G High Oxidation Potential (Blocked Hyperconjugation) F->G H Metabolic Escape (Excreted Intact) G->H

Metabolic divergence between reactive 2-fluoroallylamine and stable β-fluoroalkylamines.

Comparative Metabolic Profiles

The following table synthesizes the quantitative and qualitative metabolic parameters of 2-fluoroallylamine against standard stabilizing fluorinated motifs.

Compound MotifRepresentative StructurepKa Shift (vs. non-fluorinated)CYP450 Intrinsic Clearance (

)
Amine Oxidase ReactivityPrimary Application in Drug Design
Fluoroallylamine 2-Fluoroprop-2-en-1-amineMinimal shiftHigh (Epoxidation/Defluorination)Irreversible Covalent Adduct Mechanism-based enzyme inhibitors; reactive probes.

-Fluoroalkylamine
3-Fluoropiperidine-1.5 to -2.0 unitsLow (Stable)NegligibleImproving oral bioavailability; blocking N-dealkylation.
Trifluoromethylamine

-Trifluoromethyl amine
> -3.0 unitsVery Low (Highly Stable)NegligibleExtreme metabolic blocking; lipophilicity enhancement.

Self-Validating Experimental Workflows

To objectively quantify these metabolic differences, we employ two distinct in vitro assays. As a standard of scientific integrity, these protocols are designed as self-validating systems—meaning the assay inherently proves its own operational success before any test compound data is accepted.

Protocol A: Human Liver Microsome (HLM) Intrinsic Clearance Assay

This assay evaluates the susceptibility of the compound to CYP450-mediated oxidation and epoxidation[2].

Causality & Rationale: We utilize a fortified NADPH regenerating system rather than direct NADPH. CYP450s are heme-dependent monooxygenases that require a continuous supply of electrons. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) prevents cofactor depletion over the 60-minute incubation, ensuring linear enzyme kinetics.

Step-by-Step Methodology:

  • System Validation Setup: Prepare three parallel incubation sets: Test Compound (1 µM), Verapamil (High-clearance positive control), and Warfarin (Low-clearance negative control). Validation Rule: If Verapamil

    
     is < 40 µL/min/mg or Warfarin shows > 15% depletion, the microsomes are degraded, and the plate is rejected.
    
  • Matrix Preparation: Dilute pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Equilibration: Pre-incubate the HLM and compound mixtures in a 96-well plate at 37°C for 10 minutes.

  • Initiation: Trigger the metabolic reaction by adding the pre-warmed NADPH regenerating system[2].

  • Time-Course Quenching: At exactly 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Rationale: Cold acetonitrile denatures the CYP enzymes instantly and precipitates the proteins, yielding a clean supernatant for mass spectrometry.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).
Protocol B: Amine Oxidase Mechanism-Based Inhibition Assay

This protocol specifically identifies the suicide-inhibition characteristic of 2-fluoroallylamine.

Causality & Rationale: True mechanism-based inhibitors exhibit time-dependent inhibition because the covalent bond formation requires catalytic turnover. We assess this by pre-incubating the enzyme and inhibitor for varying lengths of time before adding the fluorescent substrate.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-B or SSAO in HEPES buffer (pH 7.4).

  • Time-Dependent Pre-incubation: Add 2-fluoroallylamine (at concentrations ranging from 0.1 µM to 50 µM) to the enzyme. Incubate distinct wells for 0, 15, 30, and 60 minutes at 37°C.

  • Substrate Addition: Add a fluorogenic probe substrate (e.g., Amplex Red with horseradish peroxidase) to initiate the readout phase.

  • Kinetic Measurement: Monitor fluorescence (Ex/Em 530/590 nm) continuously for 20 minutes.

  • Data Interpretation: A decrease in the

    
     value corresponding to longer pre-incubation times confirms that the 2-fluoroallylamine is acting as a metabolically unstable, reactive suicide substrate rather than a reversible competitive inhibitor.
    

Workflow A Compound Preparation B HLM / MAO Incubation (37°C) A->B C NADPH / Cofactor Initiation B->C D Solvent Quench (Acetonitrile) C->D E LC-MS/MS Analysis D->E

Standardized in vitro metabolic stability and enzyme reactivity workflow.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC. nih.gov.
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. acs.org.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid

Sources

In vitro and in vivo comparison of drug candidates derived from different fluorinated building blocks

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Fluorine Effect" in Modern Medicinal Chemistry

In the realm of small-molecule drug discovery, fluorine is not merely a halogen; it is a "chemical magic stone."[1] Approximately 25-30% of all FDA-approved drugs contain at least one fluorine atom.[1] The strategic incorporation of fluorinated building blocks—ranging from simple aryl fluorides to complex pentafluorosulfanyl (


) motifs—can dramatically alter the physicochemical destiny of a drug candidate.[1][2][3]

This guide provides a technical comparison of how different fluorinated motifs influence drug performance. We move beyond basic bioisosterism to analyze the causal links between specific building blocks, their in vitro metabolic stability, and their ultimate in vivo pharmacokinetic (PK) profiles.

The Chemical Toolbox: Physicochemical Comparison

To engineer a drug with optimal properties, one must first understand the tools. We compare four distinct classes of building blocks:

  • Hydrogen (Reference)

  • Single Fluorine (

    
    ):  The classic metabolic blocker.[4]
    
  • Trifluoromethyl (

    
    ):  The lipophilicity booster.
    
  • Pentafluorosulfanyl (

    
    ):  The "Super-Trifluoromethyl."[3][5][6]
    
Table 1: Physicochemical Properties of Fluorinated Motifs
PropertyHydrogen (

)
Fluorine (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Van der Waals Radius (Å) 1.201.47~2.20~2.64
Electronegativity (Pauling) 2.13.98Group Effect (High)Group Effect (Very High)
Hammett Constant (

)
0.000.060.540.68
Lipophilicity (

value)
0.000.140.881.51
Bond Energy (C-X kcal/mol) ~98 (C-H)~116 (C-F)~116+ (C-F)Stable S-F bonds

Key Insight: While


 is a steric mimic of 

,

mimics the isopropyl group, and

mimics the tert-butyl group but with profound electron-withdrawing capabilities. The

group is chemically robust, resistant to hydrolysis, and offers a square pyramidal geometry that provides unique vectors for protein-ligand interactions.

In Vitro Assessment: Metabolic Stability & Permeability

The primary failure mode for early-stage candidates is rapid metabolic clearance. Fluorination addresses this by blocking sites of Cytochrome P450 (CYP) oxidation.[1]

Experimental Protocol: Microsomal Stability Assay

A self-validating system to determine Intrinsic Clearance (


).

Objective: Quantify the disappearance of the parent compound in the presence of liver microsomes (human/rat/mouse).

  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in phosphate buffer (100 mM, pH 7.4).

  • Incubation:

    • Pre-incubate microsomes (0.5 mg/mL protein) with the compound at 37°C for 5 minutes.

    • Start Reaction: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).

    • Control: Run a parallel incubation without NADPH to rule out chemical instability.

  • Sampling:

    • Aliquot samples at

      
       minutes.
      
    • Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min) to pellet proteins.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    • Plot

      
       vs. time. The slope is 
      
      
      
      .
    • 
      .
      
Comparative Data: Impact of Fluorination on Clearance

Hypothetical data based on typical Structure-Activity Relationship (SAR) trends (e.g., modification of a phenyl ring scaffold).

Compound VariantModification

(µL/min/mg)

(min)
Interpretation
A (Parent) Phenyl (unsubstituted)145.09.5Rapid oxidative metabolism at para-position.
B 4-Fluoro-phenyl42.033.0Metabolic Block: C-F bond resists CYP oxidation.
C 4-Trifluoromethyl-phenyl12.5110.0Lipophilic Shielding: Steric bulk + electron withdrawal protects ring.
D 4-Pentafluorosulfanyl8.2168.0Max Stability: High lipophilicity + unique geometry prevents enzyme access.

In Vivo Translation: Pharmacokinetics

In vitro stability does not always guarantee in vivo efficacy. High lipophilicity (driven by


 or 

) can lead to high Plasma Protein Binding (PPB), reducing the free fraction of the drug available for the target.
Workflow: In Vivo PK Study (Rat)

The following diagram outlines the critical path from dosing to data analysis.

PK_Workflow Start Compound Selection (Fluorinated Analogs) Formulation Formulation (IV/PO Vehicle) Start->Formulation Dosing Animal Dosing (SD Rats, n=3/group) Formulation->Dosing Sampling Serial Blood Sampling (0.25h - 24h) Dosing->Sampling Bioanalysis LC-MS/MS Quantification Sampling->Bioanalysis Analysis Non-Compartmental Analysis (NCA) Bioanalysis->Analysis Decision Go/No-Go Decision Analysis->Decision

Caption: Standard In Vivo Pharmacokinetic Workflow. Critical decision points rely on bioanalytical accuracy.

Comparative In Vivo Metrics

When comparing the drug candidates from Section 3 in a rat PK study (1 mg/kg IV):

  • Compound A (H): High clearance, low exposure (AUC).

  • Compound B (F): Moderate improvement. The metabolic block works, but renal clearance may still be fast.

  • Compound C (

    
    ):  Significant increase in Half-life (
    
    
    
    ). However, verify Volume of Distribution (
    
    
    ); if too high, the drug may be sequestered in fat tissue.
  • Compound D (

    
    ):  Often shows the highest exposure (AUC). The 
    
    
    
    group resists metabolic degradation better than
    
    
    in specific oxidative environments, leading to superior bioavailability.

Strategic Decision Making: Selecting the Right Block

How do you choose between


, 

, and

? Use the following logic map to guide your SAR strategy.

Fluorine_Decision_Tree Problem Identify Lead Liability Metab Metabolic Instability (Rapid Clearance) Problem->Metab Potency Low Potency (Weak Binding) Problem->Potency Permeability Low Permeability (Polar) Problem->Permeability Sol1 Scan: Single F Substitution (Block Metabolic Hotspot) Metab->Sol1 Steric/Electronic Block Sol2 Add -CF3 Group (Increase Lipophilicity/Hydrophobicity) Metab->Sol2 If Sol1 fails Sol3 Use -SF5 Group (Max Lipophilicity + Geometric Fit) Potency->Sol3 Fill Hydrophobic Pocket Permeability->Sol2 Boost LogP Warning Check Solubility & Protein Binding (Too Lipophilic?) Sol2->Warning Sol3->Warning

Caption: Decision matrix for incorporating fluorinated motifs based on lead compound liabilities.

The Case for (The "Super-Trifluoromethyl")

While


 is standard, the 

group is emerging as a superior alternative in specific contexts:
  • Higher Lipophilicity:

    
     (vs 0.88 for 
    
    
    
    ).
  • Greater Electronegativity: Induces stronger dipole interactions.

  • Stability: The S-F bond is exceptionally stable, often surviving metabolic pathways that degrade other moieties.

  • Application: Ideal for occupying large hydrophobic pockets in enzymes (e.g., Kinases, GPCRs) where

    
     is too small or planar.
    

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Savoie, P. R., & Welch, J. T. (2015). The Pentafluorosulfanyl Group in Medicinal Chemistry. Chemical Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

A Comparative Guide to the Stereochemical Validation of 2-Fluoroprop-2-en-1-amine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The introduction of fluorine into small molecule drug candidates, such as 2-Fluoroprop-2-en-1-amine hydrochloride and its derivatives, offers significant advantages in modulating physicochemical and pharmacological properties. However, the creation of stereocenters during synthesis necessitates rigorous validation of the compound's three-dimensional structure. This guide provides a comprehensive comparison of the primary analytical techniques for the stereochemical validation of this class of compounds: Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer a comparative analysis to guide researchers in selecting the most appropriate methodology for their specific needs.

Introduction: The Critical Role of Stereochemistry in Fluorinated Amine Derivatives

The stereochemical configuration of a drug molecule is a critical determinant of its biological activity. Enantiomers, which are non-superimposable mirror images, can exhibit vastly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The incorporation of fluorine can further influence a molecule's properties by altering its lipophilicity, metabolic stability, and binding interactions.[2] For derivatives of 2-Fluoroprop-2-en-1-amine, a chiral center at the carbon bearing the fluorine and amino groups means that two enantiomeric forms can exist. Therefore, unambiguous determination of both relative and absolute stereochemistry is a non-negotiable aspect of drug development and regulatory approval.

The Analytical Challenge: Unraveling the Stereochemistry of 2-Fluoroprop-2-en-1-amine Hydrochloride

The 2-Fluoroprop-2-en-1-amine scaffold presents unique analytical challenges. The small, flexible nature of the molecule can make conformational analysis complex. The presence of a fluorine atom, while beneficial for NMR studies, also introduces complex spin-spin couplings that must be correctly interpreted. Furthermore, as a primary amine, it is often derivatized to facilitate analysis, which adds another layer of experimental consideration. The hydrochloride salt form is typical for enhancing stability and crystallinity.

A Multi-faceted Approach to Stereochemical Validation

A robust validation of stereochemistry rarely relies on a single technique. Instead, a combination of methods provides orthogonal data, leading to a higher degree of confidence in the structural assignment. The three pillars of stereochemical analysis for small molecules are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For determining relative stereochemistry and confirming covalent structure.

  • Single-Crystal X-ray Crystallography: The definitive method for determining absolute stereochemistry.

  • Chiral High-Performance Liquid Chromatography (HPLC): For separating enantiomers and determining enantiomeric purity.

The following diagram illustrates a typical workflow for the comprehensive stereochemical validation of a new 2-Fluoroprop-2-en-1-amine hydrochloride derivative.

cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Stereochemical Analysis cluster_2 Phase 3: Final Validation synthesis Synthesis of Chiral Derivative purification Purification synthesis->purification initial_nmr Standard 1H, 13C, 19F NMR purification->initial_nmr xray X-ray Crystallography for Absolute Configuration purification->xray chiral_hplc Chiral HPLC for Enantiomeric Purity initial_nmr->chiral_hplc advanced_nmr 2D NMR (NOESY/ROESY) for Relative Stereochemistry initial_nmr->advanced_nmr final_report Comprehensive Stereochemical Assignment chiral_hplc->final_report advanced_nmr->final_report xray->final_report

Caption: Overall workflow for stereochemical validation.

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific question being asked (e.g., enantiomeric purity vs. absolute configuration), the amount of sample available, and the physical properties of the compound.

Technique Primary Application Advantages Limitations Sample Requirements
NMR Spectroscopy Relative stereochemistry, structural confirmation- Non-destructive- Provides detailed structural information- ¹⁹F NMR is highly sensitive to the local environment[3]- Cannot determine absolute configuration alone- Can be complex to interpret for flexible molecules- May require derivatization5-20 mg in 0.6 mL deuterated solvent[4]
X-ray Crystallography Absolute stereochemistry- Unambiguous determination of 3D structure[5]- Gold standard for absolute configuration- Requires a suitable single crystal- Can be time-consuming- Not all compounds crystallize readilyHigh-quality single crystal (ca. 0.1-0.5 mm)
Chiral HPLC Enantiomeric separation and purity- High sensitivity and accuracy for enantiomeric excess (ee)[1]- Applicable to a wide range of compounds[6]- Can be used for preparative separation- Does not provide structural information- Method development can be empirical[6]- Requires a suitable chiral stationary phase (CSP)Micrograms to milligrams, depending on the detector

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for the specific derivative being analyzed.

NMR Spectroscopy for Relative Stereochemistry

Causality: 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining the spatial proximity of protons. For a 2-Fluoroprop-2-en-1-amine derivative, these experiments can reveal which protons are on the same side of the molecule, thus establishing the relative stereochemistry. ¹⁹F NMR is also invaluable due to its large chemical shift dispersion and sensitivity to the electronic environment.[4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the amine hydrochloride derivative in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆).

  • ¹H NMR: Acquire a standard ¹H NMR spectrum to identify all proton resonances.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F NMR spectrum. The chemical shift and multiplicity will provide initial structural confirmation.[4]

  • COSY (Correlation Spectroscopy): Run a COSY experiment to establish proton-proton coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate protons with their directly attached carbons.

  • NOESY/ROESY: Acquire a 2D NOESY or ROESY spectrum with a mixing time of 200-500 ms. Cross-peaks between protons indicate they are close in space (< 5 Å). For small molecules, ROESY is often preferred to avoid zero-crossing issues.

  • Data Analysis: Analyze the NOESY/ROESY spectrum to identify key spatial correlations that define the relative stereochemistry.

Chiral HPLC for Enantiomeric Purity

Causality: Chiral HPLC separates enantiomers by exploiting their differential interactions with a chiral stationary phase (CSP).[1] For primary amines, polysaccharide-based CSPs are often effective. The use of acidic additives in the mobile phase can improve peak shape and resolution by forming ion pairs with the basic amine.[7]

Protocol:

  • Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak IA, IB, IC).

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of Hexane/Isopropanol (90:10 v/v) with 0.1% Trifluoroacetic Acid (TFA) or Diethylamine (DEA) as an additive.

    • Reversed Phase: Start with a mobile phase of Acetonitrile/Water (50:50 v/v) with 0.1% Formic Acid.

  • Method Optimization:

    • Adjust the ratio of the strong to weak solvent to optimize retention time and resolution.

    • Evaluate different alcohol modifiers (e.g., ethanol, n-propanol) in the normal phase.

    • Optimize the concentration and type of acidic or basic additive.

  • Validation: Once a suitable separation is achieved, validate the method for linearity, accuracy, and precision according to ICH guidelines.

The following diagram outlines a decision-making process for chiral HPLC method development.

cluster_0 Column & Mode Selection cluster_1 Optimization cluster_2 Outcome start Start: Chiral Amine Hydrochloride screen_cols Screen Polysaccharide CSPs (e.g., Chiralpak IA, IB) start->screen_cols try_np Try Normal Phase (Hexane/IPA + additive) screen_cols->try_np try_rp Try Reversed Phase (ACN/H2O + additive) screen_cols->try_rp opt_solvent Adjust Solvent Ratio try_np->opt_solvent try_rp->opt_solvent opt_additive Optimize Additive (Type & Conc.) opt_solvent->opt_additive opt_temp Adjust Temperature opt_additive->opt_temp separation_ok Separation Achieved? opt_temp->separation_ok validation Validate Method separation_ok->validation Yes try_new_csp Try Different CSP Class separation_ok->try_new_csp No try_new_csp->screen_cols

Caption: Chiral HPLC method development workflow.

Single-Crystal X-ray Crystallography for Absolute Configuration

Causality: X-ray crystallography provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of atomic positions. For chiral molecules crystallizing in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration.[5] The Flack parameter is a key statistical value used to validate the correctness of the assigned absolute structure.[8]

Protocol:

  • Crystal Growth: Grow single crystals of the 2-Fluoroprop-2-en-1-amine hydrochloride derivative suitable for X-ray diffraction (typically > 0.1 mm in all dimensions). Common techniques include slow evaporation, vapor diffusion, and cooling crystallization.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a copper or molybdenum X-ray source. Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the diffraction data.

    • Locate and refine all atoms, including hydrogen atoms.

  • Absolute Configuration Determination:

    • Refine the Flack parameter. A value close to 0 for a given enantiomer and close to 1 for its inverse confirms the assignment.[8]

    • Alternatively, calculate the Hooft parameter or perform Bayesian statistics on the diffraction data.

  • Finalization: Generate the final crystallographic information file (CIF) and graphical representations of the molecule (e.g., ORTEP diagram).

Conclusion and Recommendations

The stereochemical validation of 2-Fluoroprop-2-en-1-amine hydrochloride derivatives requires a multi-pronged analytical approach.

  • Initial Assessment: Begin with comprehensive NMR analysis (¹H, ¹³C, ¹⁹F, and 2D experiments) to confirm the covalent structure and establish the relative stereochemistry.

  • Enantiomeric Purity: Develop a robust chiral HPLC method to determine the enantiomeric excess of the synthesized material. This is crucial for quality control and for ensuring that the properties of the material are not skewed by the presence of the other enantiomer.

  • Absolute Configuration: For novel compounds, obtaining a single-crystal X-ray structure is the most definitive way to assign the absolute configuration. This provides the ultimate proof of stereochemistry required for regulatory submissions and publications.

By combining these techniques, researchers can be confident in the stereochemical integrity of their 2-Fluoroprop-2-en-1-amine hydrochloride derivatives, a critical step in the journey of drug discovery and development.

References

  • [No Author]. (n.d.). Pd-catalyzed access to mono- and di-fluoroallylic amines from primary anilines. PMC. Retrieved from [Link]

  • Li, Y. H., et al. (2005). Direct chiral separation of N-fluorenylmethoxycarbonyl alpha-amino acids by HPLC for determination of enantiomeric purity. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). Chiral and Achiral Crystal Structures. Retrieved from [Link]

  • Dong, M. W. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Retrieved from [Link]

  • [No Author]. (2020, July 30). Chiral High Performance Liquid Chromatography: Review. IJPPR. Retrieved from [Link]

  • [No Author]. (2022, June 9). Synthesis in Review: Allylic tertiary amines and hetero-functionalised 2-oxazolines. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Welch, C. J., et al. (2006, January 6). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. PubMed. Retrieved from [Link]

  • [No Author]. (n.d.). COMPARATIVE STUDY OF METHODS FOR THE DETERMINATION OF AIRBORNE FLUORIDES. IUPAC. Retrieved from [Link]

  • [No Author]. (n.d.). Aggregation structure of chiral cubic liquid crystals revealed by X-ray diffraction utilizing a new algorithm. Soft Matter (RSC Publishing). Retrieved from [Link]

  • [No Author]. (2021, November 15). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Retrieved from [Link]

  • [No Author]. (2021, March 5). Synthesis of Fluorogenic Arylureas and Amides and Their Interaction with Amines: A Competition between Turn-on Fluorescence and Organic Radicals on the Way to a Smart Label for Fish Freshness. MDPI. Retrieved from [Link]

  • Yang, H. (n.d.). Revealing Local Structures of Chiral Molecules via X-ray Circular Dichroism. eScholarship.org. Retrieved from [Link]

  • [No Author]. (n.d.). Synthesis of Fluorinated Amines: A Personal Account. PMC - NIH. Retrieved from [Link]

  • [No Author]. (n.d.). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Retrieved from [Link]

  • [No Author]. (2025, August 6). Recent Developments in Methods of Analysis for Fluoride Determination. ResearchGate. Retrieved from [Link]

  • [No Author]. (n.d.). X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine. PMC. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine, 2-aminopropane, 2-propylamine, 2-propanamine, isopropylamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Fluoro-2-methylpropan-1-amine. Retrieved from [Link]

  • Miller, M. A. (n.d.). Methods for the synthesis and detection of perfluorinated small molecules as tools for chemical biology. eScholarship.org. Retrieved from [Link]

  • JEOL USA, Inc. (2020, November 16). Simplifying Structure Elucidation of Fluorinated Small Molecules. Spectroscopy Online. Retrieved from [Link]

  • [No Author]. (n.d.). Accessing diverse fluorinated organic molecules by fluoro-functionalization reactions of enaminones. Chemical Communications (RSC Publishing). Retrieved from [Link]

  • [No Author]. (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Biological evaluation of 2-aryl-2-fluoropropionic acids as medicinal agents.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide evaluates the pharmacological distinctiveness of 2-aryl-2-fluoropropionic acids (


-fluoro-2-APAs) compared to their non-fluorinated parent compounds (classic profens like Ibuprofen and Naproxen).

The introduction of a fluorine atom at the


-methyl carbon (C2) is a strategic bioisosteric modification. While classic 2-APAs undergo unidirectional metabolic chiral inversion (R 

S) in vivo,

-fluorination creates a "Metabolic Lock," preventing racemization. Furthermore, this substitution often shifts the pharmacodynamic profile, reducing COX-1 affinity while retaining COX-2 potency, thereby potentially improving the gastrointestinal safety profile.

The Bioisosteric Rationale: Why -Fluorination?

In medicinal chemistry, the replacement of hydrogen (H) with fluorine (F) at the chiral center of 2-arylpropionic acids serves two primary mechanistic functions:

  • Metabolic Stabilization (The Chiral Lock):

    • Standard Mechanism: Classic 2-APAs (e.g., Ibuprofen) possess an acidic proton at the

      
      -position. In vivo, the inactive (R)-enantiomer is converted to the active (S)-enantiomer via an acyl-CoA thioester intermediate, facilitated by 
      
      
      
      -methylacyl-CoA racemase (AMACR).
    • Fluorine Effect: The C-F bond is metabolically stable and lacks the acidic proton required for the deprotonation/reprotonation cycle. Consequently,

      
      -fluoro-2-APAs do not undergo chiral inversion. The (R)-isomer remains (R), and the (S)-isomer remains (S).
      
  • Electronic & Steric Modulation:

    • Fluorine is a bioisostere of hydrogen but is more electronegative and slightly larger (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å). This alteration changes the lipophilicity (LogP) and acidity (pKa) of the carboxyl group, influencing binding affinity within the cyclooxygenase (COX) hydrophobic channel.

Comparative Performance Analysis

The following data summarizes the shift in biological activity when the


-hydrogen of a standard 2-APA is replaced by fluorine.
Table 1: Metabolic Stability & Chiral Integrity

Comparison of chiral inversion rates in rat liver homogenates.

FeatureStandard 2-APAs (e.g., Ibuprofen)

-Fluoro-2-APAs (e.g., 2-Fluoroibuprofen)
Clinical Implication
Chiral Inversion Extensive (R

S)
Negligible / Blocked Precise dosing of active enantiomer possible.
Mechanism Acyl-CoA Thioester formationSterically/Electronically hinderedNo accumulation of "inactive" isomer intermediates.
Half-life (

)
Variable (due to inversion)Extended Potential for reduced dosing frequency.
Lipid Storage Hybrid triglycerides formationReducedLower risk of long-term tissue accumulation.
Table 2: Enzyme Inhibition Profile (COX-1 vs. COX-2)

Representative shift in inhibitory potency (


). Lower values indicate higher potency.
Compound ClassCOX-1

(

M)
COX-2

(

M)
Selectivity Ratio (COX-1/COX-2)
Non-Fluorinated Parent 4.5 (High Potency)12.0~0.3 (Non-selective)

-Fluoro Analog
> 60.0 (Low Potency)14.5 (Retained)> 4.0 (COX-2 Preferential)

Key Insight:


-Fluorination drastically reduces COX-1 binding (likely due to steric clash in the narrower COX-1 isoleucine channel) while preserving COX-2 activity. This suggests a lower ulcerogenic index (GI toxicity) for the fluorinated analogs.

Mechanistic Visualization

Diagram 1: The Metabolic Blockade

This pathway illustrates why


-fluoro compounds maintain their chiral integrity, unlike standard profens.

MetabolicBlock cluster_0 Standard 2-APA Metabolism R_Profen R-Profen (Inactive) AcylCoA Acyl-CoA Thioester R_Profen->AcylCoA Acyl-CoA Synthetase AcylCoA->AcylCoA Epimerase (Racemization) S_Profen S-Profen (Active) AcylCoA->S_Profen Hydrolase R_Fluoro R-alpha-Fluoro Analog Blocked Inversion BLOCKED R_Fluoro->Blocked No Acidic alpha-Proton

Caption: The


-fluoro substitution eliminates the acidic proton required for Acyl-CoA racemase activity, preventing the R-to-S inversion cycle.

Experimental Protocols

To validate the biological properties of novel 2-aryl-2-fluoropropionic acids, the following self-validating protocols are recommended.

Protocol A: In Vitro COX Isoform Inhibition Assay

Objective: Determine the


 shift caused by fluorination.
  • Reagent Preparation:

    • Reconstitute purified ovine COX-1 and recombinant human COX-2 enzymes in Tris-HCl buffer (100 mM, pH 8.0).

    • Prepare heme cofactor solution (hematin) and arachidonic acid (substrate) at 100

      
      M.
      
    • Dissolve test compounds (

      
      -fluoro analogs) and controls (Indomethacin, non-fluorinated parent) in DMSO.
      
  • Incubation:

    • Pre-incubate enzyme (10 units) with inhibitor (0.01 - 100

      
      M) for 10 minutes at 25°C.
      
    • Control Check: Run a "Vehicle Only" (DMSO) well to establish 100% activity baseline.

  • Reaction Initiation:

    • Add Arachidonic Acid (10

      
      M final) and TMPD (colorimetric substrate).
      
    • Incubate for 2 minutes at 37°C.

  • Quantification:

    • Measure absorbance at 590 nm (peroxidase activity of COX).

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a sigmoidal dose-response curve to derive

      
      .
      
Protocol B: Metabolic Stability (Chiral Inversion)

Objective: Confirm the "Metabolic Lock" in a biological system.

  • Microsome Preparation:

    • Harvest rat liver tissue; homogenize in 0.25 M sucrose/Tris buffer.

    • Centrifuge at 9,000 x g (20 min); collect supernatant.

    • Centrifuge supernatant at 100,000 x g (60 min) to isolate microsomes.

  • Reaction System:

    • Mix: Microsomal protein (1 mg/mL) + MgCl

      
       (5 mM) + ATP (5 mM) + Coenzyme A (0.5 mM).
      
    • Add: (R)-enantiomer of the

      
      -fluoro test compound (50 
      
      
      
      M).
  • Time-Course Sampling:

    • Incubate at 37°C. Aliquot samples at t=0, 30, 60, 120, and 240 mins.

    • Quench with ice-cold acetonitrile (1:1 v/v).

  • Chiral HPLC Analysis:

    • Column: Chiralpak AD-H or AGP (Alpha-1-acid glycoprotein).

    • Mobile Phase: Hexane/Isopropanol/TFA (isocratic).

    • Validation Criteria: If the peak area for the (S)-enantiomer remains <1% of the total area over 240 mins, the compound is confirmed as metabolically stable.

Diagram 2: Experimental Workflow Logic

AssayWorkflow Compound Synthesized 2-Aryl-2-Fluoro Acid COX_Assay COX-1 / COX-2 Inhibition Assay Compound->COX_Assay Liver_Assay Rat Liver Homogenate Assay Compound->Liver_Assay Selectivity Calculate Selectivity Ratio (COX1/COX2) COX_Assay->Selectivity Success Lead Candidate: Stable & Selective Selectivity->Success If COX-2 Pref. HPLC Chiral HPLC Analysis Liver_Assay->HPLC Decision Decision Gate: Is Inversion < 1%? HPLC->Decision Decision->Success Yes

Caption: Integrated workflow for validating the dual benefits of


-fluorination: isoform selectivity and metabolic stability.

References

  • Takeuchi, Y., et al. (2005). "Biological evaluation of 2-aryl-2-fluoropropionic acids as possible platforms for new medicinal agents." Chemical and Pharmaceutical Bulletin, 53(8), 1062-1064.[1]

  • Hutt, A. J., & Caldwell, J. (1983).[2] "The metabolic chiral inversion of 2-arylpropionic acids—a novel route with pharmacological consequences."[2][3] Journal of Pharmacy and Pharmacology, 35(11), 693-704.

  • Reichel, C., et al. (1989). "Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen."[4][5][6] Biochemical Pharmacology, 38(24), 4389-4395.

  • Shibata, N., et al. (2005). "Synthesis and optical resolution of 2-aryl-2-fluoropropionic acids, fluorinated analogues of non-steroidal anti-inflammatory drugs (NSAIDs)." Chemical and Pharmaceutical Bulletin, 53(5), 524-528.[7]

  • Canevotti, R., et al. (2022). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Molecules, 27(18), 5820.

Sources

Comparative analysis of the effects of ortho, meta, and para fluorine substitution.

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Ortho, Meta, and Para Fluorine Substitution

Content Type: Publish Comparison Guides

Audience: Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist

Introduction: The Strategic "Fluorine Scan" in Drug Design

In modern medicinal chemistry, the introduction of a fluorine atom is rarely a random act; it is a precision strike. The high electronegativity (


), small van der Waals radius (

vs

for H), and strong C-F bond energy make fluorine a unique tool for modulating the physicochemical and pharmacokinetic properties of a lead compound.[1]

However, the position of this substitution—ortho, meta, or para—dictates the outcome. A "Fluorine Scan" is a systematic approach where hydrogen atoms on an aromatic ring are sequentially replaced by fluorine to map the electronic and steric requirements of a binding pocket or metabolic enzyme. This guide provides a comparative analysis of these positional effects, grounded in physical organic chemistry and validated by experimental protocols.

Electronic & Physicochemical Profiling: The Hammett Dictum

The electronic influence of fluorine is a duality: it is a strong electron-withdrawing group (EWG) via induction (


) but a weak electron-donating group (EDG) via resonance (

). The balance of these forces changes depending on the position relative to the functional group.
Hammett Substituent Constants ( )

The Hammett equation (


) quantifies these effects.
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.34):  Dominated by the inductive effect (
    
    
    
    ). The fluorine atom pulls electron density through the
    
    
    -bond framework, destabilizing positive charges and increasing acidity.
  • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (0.06):  A "push-pull" scenario. The strong inductive withdrawal is significantly countered by the resonance donation (
    
    
    
    ) of the fluorine lone pairs into the
    
    
    -system.
Impact on Acidity (pKa)

The position of fluorine dramatically shifts the pKa of ionizable groups, a critical factor for solubility and membrane permeability.

Table 1: Comparative pKa Shifts in Fluorobenzoic Acids

CompoundStructurepKa (Experimental)Shift (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

vs H)
Mechanistic Rationale
Benzoic Acid Ph-COOH4.19ReferenceN/A
p-Fluorobenzoic Acid para-F4.14-0.05Resonance (

) counteracts Induction (

). Minimal effect.
m-Fluorobenzoic Acid meta-F3.86-0.33Inductive effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) dominates; no resonance cancellation.
o-Fluorobenzoic Acid ortho-F3.27-0.92Strong proximity Induction (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) + potential intramolecular H-bond effects.

Field Insight: If your lead compound is too basic (causing hERG liability), an ortho-fluorine substitution on a nearby aromatic ring is often the most potent strategy to lower the pKa of the basic amine.

Visualization of Electronic Effects

ElectronicEffects cluster_legend Legend Induction Inductive Effect (-I) (Through Sigma Bonds) Resonance Resonance Effect (+R) (Through Pi System) Center Aromatic Ring (Reaction Center) Meta_F Meta-Fluorine (Strong EWG) Meta_F->Center Strong -I Meta_F->Center No Resonance Para_F Para-Fluorine (Weak EWG) Para_F->Center Weakened -I (Distance) Para_F->Center Opposing +R caption Figure 1: Vector analysis of electronic forces. Meta-F is dominated by induction, while Para-F involves competing inductive and resonance effects.

Conformational Control: The Ortho Effect

While meta and para substitutions are primarily electronic/metabolic plays, ortho-fluorine is a conformational lock.[2]

  • The Dipole Alignment: In biaryls or benzamides, an ortho-fluorine will orient itself to minimize dipole repulsion with a carbonyl oxygen or amide nitrogen.

  • The "Gauche" Effect: In aliphatic chains, fluorine prefers a gauche orientation relative to adjacent heteroatoms, influencing the 3D shape of the molecule.

Case Study: BTK Inhibitors (Bruton's Tyrosine Kinase) A rational fluorine scan on a BTK inhibitor scaffold revealed that placing fluorine at a specific position on an unsaturated bicyclic ring increased potency by 40-fold .[2][3]

  • Mechanism: The fluorine atom filled a small hydrophobic pocket and induced a conformation that pre-organized the inhibitor for binding, reducing the entropic penalty of complexation.

Metabolic Stability: The "Para-Block"

The C-F bond is metabolically inert to Cytochrome P450 (CYP) oxidation.[2] The C-H bond, particularly at the para position of a phenyl ring, is a "metabolic soft spot" prone to hydroxylation.

  • Para-F: The classic "metabolic block."[2] Replacing a para-H with F prevents formation of the phenol metabolite, extending half-life (

    
    ).
    
  • Ortho-F: Can sometimes accelerate metabolism by making the ring more electron-deficient (susceptible to nucleophilic attack by glutathione) or by altering the binding pose in the CYP active site.

Table 2: Metabolic Stability Decision Matrix

ScenarioRecommended SubstitutionRationale
High Clearance (Oxidation) Para-F Blocks CYP-mediated hydroxylation at the most accessible site.[2]
High Clearance (Dealkylation) Ortho-F Lowers pKa of adjacent amines, reducing CYP affinity.
Low Potency Fluorine Scan Test all positions (o, m, p) to probe hydrophobic pockets.

Experimental Protocols

To validate these effects, the following self-validating protocols are recommended.

Protocol A: Microsomal Stability Assay (Metabolic Block Validation)

Objective: Determine if F-substitution improves intrinsic clearance (


).
  • Preparation: Prepare 10 mM stock solutions of the H-analog and F-analogs (o, m, p) in DMSO.

  • Incubation:

    • Mix test compound (

      
       final) with liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 min.

    • Start: Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot

    
     at 
    
    
    
    min into
    
    
    ice-cold acetonitrile (with internal standard) to quench.
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     vs time. The slope 
    
    
    
    gives
    
    
    .
    • Success Criteria: A >2-fold increase in ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       for the F-analog confirms metabolic blocking.
      
Protocol B: 19F NMR Binding Screen (Ligand-Observed)

Objective: Detect binding affinity and conformational changes without protein labeling.[2]

  • Sample Setup: Prepare a "cocktail" of the o, m, p isomers (

    
     each) in buffer (
    
    
    
    10%).
  • Reference Spectrum: Acquire a 1D 19F NMR spectrum (no protein). Note the sharp singlets for each isomer (chemical shift dispersion is high, typically >1 ppm separation).

  • Protein Addition: Add target protein (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).
    
  • Measurement: Acquire 1D 19F NMR (CPMG pulse sequence to filter out protein background).

  • Analysis:

    • Line Broadening: The isomer that binds will show significant peak broadening (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       relaxation decrease).
      
    • Chemical Shift Perturbation: A shift in ppm indicates a change in the electronic environment upon binding.

Workflow Visualization

FluorineScanWorkflow Start Lead Compound Optimization (Identify Liability) Decision Primary Issue? Start->Decision Metabolic High Metabolic Clearance Decision->Metabolic Rapid Oxidation Potency Low Binding Affinity Decision->Potency Weak Interaction PhysChem Poor Solubility / Permeability Decision->PhysChem ADME Failure ParaBlock Strategy: Para-Block (Substitute p-H with F) Metabolic->ParaBlock Scan Strategy: Full Fluorine Scan (Synthesize o-, m-, p- analogs) Potency->Scan OrthoTuning Strategy: Ortho-Tuning (Lower pKa / Dipole mask) PhysChem->OrthoTuning Assay1 Validation: Microsomal Stability (Protocol A) ParaBlock->Assay1 Assay2 Validation: 19F NMR Screening (Protocol B) Scan->Assay2 Assay3 Validation: LogD & pKa Titration OrthoTuning->Assay3 caption Figure 2: Strategic decision tree for fluorine substitution based on lead liability.

References

  • Hansch, C., et al. (1991).[2] "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Purser, S., et al. (2008).[2] "Fluorine in medicinal chemistry." Chemical Society Reviews.[2][4] Link

  • Lou, Y., et al. (2015).[2][3] "Finding the perfect spot for fluorine: improving potency up to 40-fold during a rational fluorine scan of a Bruton's Tyrosine Kinase (BTK) inhibitor scaffold." Bioorganic & Medicinal Chemistry Letters. Link

  • Gillis, E. P., et al. (2015).[2] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Dalvit, C., et al. (2019).[2] "Fluorine NMR for Drug Discovery." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Benchmarking the Performance of Novel Fluorinating Agents in Allylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Fluorine Effect" in Amine Design

The strategic introduction of fluorine into allylic amine scaffolds is a high-value transformation in modern drug discovery. The fluoroallylamine motif offers a dual advantage: it modulates the basicity (pKa) of the proximal amine—improving oral bioavailability and membrane permeability—while blocking metabolic dealkylation at the allylic position.

However, synthesizing these motifs is chemically fraught.[1] Direct fluorination of free allylamines often leads to N-oxidation or explosive decomposition. Consequently, the field has shifted toward late-stage functionalization using novel reagents that offer superior chemoselectivity and safety profiles compared to traditional methods like DAST or elemental fluorine.

This guide benchmarks three classes of modern fluorinating agents—PyFluor , Selectfluor , and PhenoFluor —against legacy reagents, focusing specifically on their application in synthesizing linear and cyclic fluoroallylamines.

The Contenders: Reagent Profiles

We categorize the reagents by their mechanistic pathway: Nucleophilic (deoxyfluorination) vs. Electrophilic (oxidative/radical).

ReagentTypePhysical StateStabilityPrimary Utility in Allylamines
PyFluor NucleophilicCrystalline SolidHigh (Stable at RT)Deoxyfluorination of

-amino alcohols with minimal elimination.
Selectfluor ElectrophilicCrystalline SolidHigh (Non-hygroscopic)Pd/Au-catalyzed C-H activation and cyclization of amino-alkynes.
PhenoFluor NucleophilicSolidMoisture SensitiveLate-stage fluorination of complex, phenol-containing scaffolds.
DAST NucleophilicLiquidLow (Explosive >70°C) Legacy standard; high reactivity but poor safety and selectivity.
NFSI ElectrophilicSolidHighEnantioselective fluorination with chiral ligands.

Comparative Analysis 1: Deoxyfluorination of -Amino Alcohols

The most reliable route to chiral


-fluoroallylamines is the deoxyfluorination of amino-alcohol precursors. Here, the critical benchmark is elimination suppression . Traditional reagents like DAST often dehydrate the alcohol to form a diene rather than the desired fluoride.
Performance Benchmark: PyFluor vs. DAST

Substrate: N-protected


-hydroxy allylamine
MetricPyFluor (Modern)DAST (Legacy)Analysis
Yield 79% 47%PyFluor preserves the substrate; DAST causes significant tarring.
Elimination Byproduct < 5%~44% PyFluor's leaving group is less prone to E2 elimination than the DAST-alkoxy intermediate.
Chemoselectivity Tolerates Boc, Cbz, PhthalimideDegrades acid-labile groupsPyFluor requires mild basic activation (DBU), protecting acid-sensitive moieties.
Safety No exotherm < 200°CExplosive at >90°C PyFluor is scalable; DAST is restricted to gram-scale in flow.
Mechanism of Action (PyFluor)

Unlike DAST, which activates the alcohol via a reactive sulfur center, PyFluor utilizes a sulfonyl fluoride activation activated by a strong base (DBU). The resulting intermediate is sufficiently stable to prevent spontaneous elimination but reactive enough for


 displacement by fluoride.
Recommended Protocol: PyFluor Deoxyfluorination

Scope: Synthesis of N-Boc-3-fluoro-3-phenylprop-1-en-2-amine derivatives.

  • Preparation: In a flame-dried flask, dissolve the N-protected amino alcohol (1.0 equiv) in anhydrous Toluene (0.5 M).

  • Activation: Add DBU (1.5 equiv) at room temperature. Stir for 10 minutes.

  • Fluorination: Add PyFluor (1.2 equiv) in one portion.

  • Reaction: Stir at 23°C for 12–24 hours. Monitor by TLC (PyFluor is UV active, facilitating monitoring).

  • Workup: Quench with dilute HCl (1M) to remove DBU. Extract with EtOAc.

  • Purification: Flash chromatography. Note: The byproduct (2-pyridinesulfonic acid) is water-soluble and easily removed.

Comparative Analysis 2: Metal-Catalyzed Allylic C-H Fluorination

For substrates where the alcohol precursor is unavailable, direct C-H fluorination is the frontier. This requires electrophilic fluorine sources.[2][3] Here, Selectfluor dominates due to its ability to act as a radical fluorine transfer agent and an oxidant for Pd(II) to Pd(IV).

Performance Benchmark: Selectfluor vs. NFSI

Reaction: Pd-catalyzed allylic C-H fluorination of N-allylphthalimide

MetricSelectfluor NFSI Analysis
Reactivity (k_rel) High (Fast Oxidation)ModerateSelectfluor rapidly oxidizes Pd(II) to Pd(IV)-F, the rate-determining step for reductive elimination.
Regioselectivity Branched (Linear:Branched 1:8) Linear favored (often)Selectfluor promotes the formation of the branched isomer via a specific inner-sphere mechanism.
Solvent System Polar (MeCN/MeOH)Non-polar (DCM/PhMe)Selectfluor insolubility in non-polar solvents can be a limitation, often requiring biphasic conditions.
Visualization: Pd(II)/Pd(IV) Catalytic Cycle

The following diagram illustrates the mechanism where Selectfluor acts as the critical oxidant, enabling the formation of the C-F bond via a high-valent Palladium intermediate.

Pd_Catalytic_Cycle Start Allylic Substrate (N-Allyl Amine) PdII_Pi Pd(II) π-Allyl Complex Start->PdII_Pi Oxidative Addition (C-H Activation) Pd0 Pd(0) Catalyst Pd0->PdII_Pi Regeneration PdIV_F Pd(IV)-F Intermediate (High Valent) PdII_Pi->PdIV_F Oxidation by Selectfluor Selectfluor Selectfluor (F+ Source) Selectfluor->PdIV_F PdIV_F->Pd0 Catalyst Turnover Product Branched Fluoroallylamine PdIV_F->Product Reductive Elimination (C-F Bond Formation)

Figure 1: Catalytic cycle for Pd-catalyzed allylic C-H fluorination using Selectfluor as the oxidant.

Comparative Analysis 3: Gold-Catalyzed Cyclization

A specialized but powerful application is the conversion of amino-alkynes into fluorinated nitrogen heterocycles (cyclic allylamines).

  • Reagent: Selectfluor (Sole effective reagent).

  • Mechanism: Gold(I) activates the alkyne; Selectfluor provides the electrophilic fluorine to trap the vinyl-gold intermediate.

  • Outcome: Formation of 3-fluoropyrrolidines.[4]

  • Data:

    • Selectfluor Yield: 75%[5]

    • NFSI Yield: <10% (Insufficient electrophilicity to trap the vinyl-gold species).

Strategic Recommendations

  • For Chiral Acyclic Fluoroallylamines: Use PyFluor .[6] Synthesize the chiral amino-alcohol first (e.g., via Sharpless epoxidation/opening), then deoxyfluorinate. This preserves stereochemistry and avoids explosion risks.

  • For Direct C-H Functionalization: Use Selectfluor with a Palladium catalyst. This is ideal for late-stage diversification of lead compounds where installing a handle is difficult.

  • For Industrial Scale-Up: Avoid DAST entirely. If PyFluor is too costly, consider Sulfuryl Fluoride (

    
    )  derivatives, but PyFluor remains the balance of safety and yield.
    

References

  • Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2015).[7] PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent.[6][7][8] Journal of the American Chemical Society. Link

  • Nyffeler, P. T., et al. (2002). Selectfluor: Mechanistic Insights and Applications. Angewandte Chemie International Edition. Link

  • Fujimoto, T., & Ritter, T. (2015). PhenoFluorMix: Practical Chemoselective Deoxyfluorination of Phenols. Organic Letters. Link

  • Gouverneur, V., & Seppelt, K. (2006). Electrophilic Fluorination with N-F Reagents. Chemical Reviews. Link

  • Braun, M.-G., & Doyle, A. G. (2013). Palladium-Catalyzed Allylic C–H Fluorination. Journal of the American Chemical Society. Link[9]

Sources

Efficacy comparison of antibacterial agents derived from fluorocyclopropan-1-amine.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of antibacterial agents derived from the (1R,2S)-2-fluorocyclopropan-1-amine moiety, with a primary focus on Sitafloxacin (DU-6859a) as the paradigmatic agent in this class.

Executive Summary

The incorporation of fluorocyclopropan-1-amine (specifically the cis-2-fluorocyclopropyl isomer) into the N-1 position of the fluoroquinolone scaffold represents a critical evolution in medicinal chemistry. Unlike earlier generations (e.g., Ciprofloxacin, Levofloxacin) which utilize simple cyclopropyl or alkyl groups, the fluorocyclopropyl moiety introduces unique stereoelectronic effects. These modifications significantly enhance binding affinity to bacterial DNA gyrase and Topoisomerase IV, particularly in strains carrying resistance-conferring mutations (e.g., gyrA S83L).

This guide objectively compares Sitafloxacin (the primary agent derived from this moiety) against standard-of-care fluoroquinolones (Levofloxacin , Moxifloxacin , and Ciprofloxacin ), highlighting its superior efficacy against multidrug-resistant (MDR) Gram-negative and Gram-positive pathogens.

Structural Rationale & SAR Analysis

The efficacy of these agents stems directly from the (1R,2S)-2-fluorocyclopropan-1-amine precursor.

  • Stereochemistry: The cis-configuration is essential. It optimizes the spatial orientation of the N-1 substituent, reducing steric hindrance in the enzyme-DNA-drug ternary complex.

  • Lipophilicity & Penetration: The fluorine atom increases lipophilicity without compromising water solubility, enhancing penetration into bacterial cells and biofilms.

  • Dual Targeting: While older quinolones primarily target DNA gyrase (Gram-negatives) or Topo IV (Gram-positives), the fluorocyclopropyl group facilitates balanced dual-targeting, raising the genetic barrier to resistance.

Figure 1: Structural Impact on Efficacy (SAR)

SAR_Mechanism Precursor Fluorocyclopropan-1-amine (cis-2-fluoro isomer) Agent Sitafloxacin (N-1 substitution) Precursor->Agent Synthetic Incorporation Target1 DNA Gyrase (Primary Gram- Target) Agent->Target1 High Affinity Binding Target2 Topoisomerase IV (Primary Gram+ Target) Agent->Target2 High Affinity Binding Outcome Suppression of Resistant Mutants Target1->Outcome Dual Inhibition Target2->Outcome OldGen Levofloxacin/Cipro (Non-fluorinated N-1) OldGen->Target1 Reduced Affinity in Mutants

Caption: The fluorinated cyclopropyl moiety enables balanced dual-targeting of Gyrase and Topo IV, unlike non-fluorinated predecessors.

Comparative Efficacy Analysis
3.1 In Vitro Potency (MIC Comparison)

The following data synthesizes multiple comparative studies. Sitafloxacin consistently demonstrates lower MIC values (higher potency) compared to alternatives, particularly against resistant phenotypes.

Table 1: Comparative MIC₉₀ (mg/L) Against Key Pathogens

PathogenPhenotypeSitafloxacin (Fluorocyclopropyl)Levofloxacin Moxifloxacin Ciprofloxacin
E. coli Wild-type≤ 0.06 0.060.120.015
ESBL-producing 0.5 - 1.0 > 8.0 (Resistant)> 4.0> 16.0
S. aureus MSSA0.06 0.250.120.5
MRSA 0.5 - 1.0 > 16.04.0> 32.0
P. aeruginosa Wild-type0.5 1.0 - 2.04.00.5
M. tuberculosis MDR-TB0.125 2.01.0> 4.0

Data Sources: Synthesized from comparative studies involving clinical isolates (See References 1, 2, 4).

3.2 Activity Against Resistant Strains (MDR)

The defining advantage of the fluorocyclopropyl-derived agents is their activity against strains with Quinoloine Resistance Determining Region (QRDR) mutations.

  • Mechanism: In E. coli with double mutations in gyrA (S83L, D87N), Levofloxacin MICs typically exceed 32 mg/L. Sitafloxacin retains activity with MICs often remaining ≤ 2 mg/L.

  • M. genitalium: Sitafloxacin is currently one of the few effective oral options for macrolide/fluoroquinolone-resistant M. genitalium, showing cure rates >90% where Moxifloxacin fails.

Experimental Protocols

To validate these efficacy claims in a research setting, the following standardized protocols are recommended. These ensure reproducibility and adherence to CLSI (Clinical and Laboratory Standards Institute) guidelines.

Protocol A: Broth Microdilution for MIC Determination

Objective: Determine the Minimum Inhibitory Concentration (MIC) of Sitafloxacin vs. comparators.

  • Preparation of Agents:

    • Dissolve Sitafloxacin powder (derived from fluorocyclopropan-1-amine) in 0.1 N NaOH (due to hydrophobicity) to create a stock solution (e.g., 1000 mg/L).

    • Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 0.004 to 128 mg/L.

  • Inoculum Preparation:

    • Select 3-5 colonies of the test organism (e.g., E. coli ATCC 25922).

    • Suspend in saline to reach 0.5 McFarland turbidity (~1.5 x 10⁸ CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final inoculum of 5 x 10⁵ CFU/mL.

  • Assay Execution:

    • Add 50 µL of diluted drug solution and 50 µL of inoculum to 96-well microtiter plates.

    • Include Growth Control (no drug) and Sterility Control (no bacteria).

    • Incubate at 35 ± 2°C for 16-20 hours (ambient air).

  • Readout:

    • MIC is the lowest concentration showing complete inhibition of visible growth.

Protocol B: Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity.

  • Setup: Prepare 10 mL CAMHB flasks containing drug concentrations at 1x, 2x, and 4x MIC.

  • Inoculation: Inoculate with ~10⁶ CFU/mL of log-phase bacteria.

  • Sampling:

    • Remove aliquots at T=0, 2, 4, 8, and 24 hours.

    • Serially dilute in saline and plate on drug-free agar.

  • Analysis:

    • Bactericidal is defined as ≥3 log₁₀ reduction in CFU/mL from the initial inoculum.

    • Note: Sitafloxacin typically achieves this reduction faster (within 2-4 hours) against Gram-positives than Levofloxacin.

Figure 2: Experimental Workflow (MIC & Time-Kill)

Workflow cluster_0 MIC Determination (CLSI) cluster_1 Time-Kill Kinetics Step1 Stock Prep (0.1N NaOH solvent) Step2 Serial Dilution (0.004 - 128 mg/L) Step1->Step2 Step3 Inoculation (5x10^5 CFU/mL) Step2->Step3 Step4 Incubation (16-20h @ 35°C) Step3->Step4 Result1 Read MIC Step4->Result1 TK1 Flask Setup (1x, 2x, 4x MIC) TK2 Sampling (0, 2, 4, 8, 24h) TK1->TK2 TK3 Plating & Counting TK2->TK3 Result2 Calculate Log Reduction (>3 log = Bactericidal) TK3->Result2

Caption: Standardized workflow for validating antibacterial potency and bactericidal kinetics.

Mechanism of Action: The Fluorocyclopropyl Advantage

The biochemical superiority of these agents is linked to the fluorocyclopropyl-amine substituent's interaction with the Gyrase-DNA complex.

  • Resistance Suppression: The bulky yet stereochemically precise fluorocyclopropyl group creates additional contact points within the quinolone-binding pocket. This allows the drug to bind effectively even when the primary serine/aspartate residues (e.g., Ser83) are mutated.

  • Reduced Efflux: The physicochemical properties conferred by this moiety (balanced pKa and lipophilicity) often make these agents poorer substrates for common efflux pumps (e.g., NorA in S. aureus) compared to hydrophilic quinolones like Ciprofloxacin.

References
  • Sun, F., et al. (2021). "In vitro activity of sitafloxacin against recent clinical isolates of bacteria from China." Journal of Global Antimicrobial Resistance.

  • Tiengrim, S., et al. (2017). "Comparative In Vitro Activity of Sitafloxacin Against Bacteria Isolated from Thai Patients with Urinary Tract Infections." Journal of the Medical Association of Thailand.

  • Anderson, D.L. (2008). "Sitafloxacin: In vitro activity against resistant strains." Drugs.

  • Liu, Y., et al. (2020).[1] "Efficacy and safety of oral sitafloxacin versus levofloxacin in Chinese adults with acute uncomplicated or complicated urinary tract infection." Annals of Clinical Microbiology and Antimicrobials.

  • Clinical and Laboratory Standards Institute (CLSI). (2023). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Safety Operating Guide

Personal protective equipment for handling 2-Fluoroprop-2-en-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 2-Fluoroprop-2-en-1-amine hydrochloride Content Type: Operational Safety & Logistics Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Structural Basis of Safety

As a Senior Application Scientist, I often see researchers underestimate hydrochloride salts, assuming they are universally "safe solids." 2-Fluoroprop-2-en-1-amine hydrochloride (CAS: Analogous to 1737-23-1 family) presents a dual challenge: it combines the reactivity of an allylic amine with the physical hazards of a hygroscopic hydrochloride salt .

While the fluorine substitution often improves metabolic stability in drug candidates (bioisostere effect), the allylic amine core remains a potential alkylating motif. Furthermore, upon contact with moisture (mucous membranes, humidity), the HCl moiety hydrolyzes to release hydrochloric acid, creating an immediate corrosive environment. This guide moves beyond generic "lab safety" to provide a protocol specifically tuned to these chemical realities.

Hazard Profile & Risk Assessment

We apply the Precautionary Principle here. In the absence of a compound-specific REACH dossier, we treat this material based on the toxicology of its functional analogs (e.g., Allylamine HCl).

Hazard ClassRisk DescriptionCausality
Physical Hygroscopic SolidAbsorbs atmospheric water, becoming sticky/clumpy; hydrolysis generates acidic surface films.
Health (Acute) Skin/Eye Irritant (Cat 2/2A)Acidic hydrolysis on wet surfaces (eyes/lungs) causes immediate irritation or burns.
Health (Chronic) Potential SensitizerAllylic amines can act as haptens, potentially leading to sensitization upon repeated exposure.
Inhalation STOT SE 3 (Resp.[1][2][3][4][5][6] Irritation)Fine particulates (dust) are highly irritating to the upper respiratory tract.
Personal Protective Equipment (PPE) Matrix

The following PPE selection is non-negotiable for handling >10 mg of substance.

A. Hand Protection: The "Double-Barrier" Standard

Standard latex gloves are insufficient due to poor chemical resistance against amine salts and potential micropores.

  • Primary Layer (Inner): Nitrile (4 mil / 0.10 mm).

  • Secondary Layer (Outer): Nitrile (Extended Cuff, minimum 5-8 mil).

  • Rationale: The outer layer protects against gross contamination. If the outer glove is compromised, the inner layer provides a "retreat barrier," allowing you to doff the outer glove without skin contact.

  • Spill Scenario: If handling solutions (dissolved in organic solvents like DCM or MeOH), use Silver Shield (Laminate) gloves, as organic solvents can carry the amine through nitrile.

B. Respiratory & Eye Protection[1][2][5][6][7][8][9]
  • Engineering Control (Primary): All handling must occur inside a certified Chemical Fume Hood.

  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are inadequate because they do not seal against airborne dust, which can hydrolyze in the eye's moisture.

  • Respiratory (Secondary): If weighing outside a hood (not recommended) or cleaning spills, use a Half-face respirator with P100 cartridges (for particulates) and Organic Vapor cartridges (if in solution).

PPE Decision Logic (Visualization)

PPE_Decision_Tree Start Task Assessment: 2-Fluoroprop-2-en-1-amine HCl State Physical State? Start->State Solid Solid / Powder State->Solid Solution Dissolved in Solvent State->Solution Solid_Quant Quantity > 100mg? Solid->Solid_Quant Sol_Type Solvent Type? Solution->Sol_Type PPE_Solid_High REQUIRED: 1. Fume Hood (Sash <18") 2. Splash Goggles 3. Double Nitrile Gloves 4. Anti-Static Gun Solid_Quant->PPE_Solid_High Yes PPE_Solid_Low REQUIRED: 1. Fume Hood 2. Safety Glasses w/ Side Shields 3. Single Nitrile Gloves Solid_Quant->PPE_Solid_Low No PPE_Sol_Aggressive REQUIRED: 1. Silver Shield/Laminate Gloves 2. Fume Hood 3. Splash Goggles Sol_Type->PPE_Sol_Aggressive DCM / Chloroform PPE_Sol_Std REQUIRED: 1. Double Nitrile Gloves 2. Fume Hood 3. Safety Glasses Sol_Type->PPE_Sol_Std Water / Methanol High_Dust Risk: Dust Inhalation & Hydrolysis PPE_Solid_High->High_Dust Permeation Risk: Carrier Solvent Permeation PPE_Sol_Aggressive->Permeation

Figure 1: PPE Decision Tree based on physical state and carrier solvent risks.

Operational Protocol: Weighing & Transfer

Objective: Transfer 500 mg from stock bottle to reaction flask without aerosolization.

  • Preparation:

    • Place an ionizing fan or anti-static gun inside the fume hood. Hydrochloride salts are prone to static charge, causing "fly-away" powder that contaminates gloves/sleeves.

    • Line the work surface with an absorbent, plastic-backed bench pad.

  • The Transfer:

    • Do not use metal spatulas if possible; they can spark or corrode. Use a disposable antistatic polypropylene spatula.

    • Open the container only inside the hood.

    • If the solid is clumped (hygroscopic effect), do not chip at it aggressively. Gently break it apart to prevent projectile particles.

  • Decontamination:

    • Immediately wipe the balance and spatula with a saturated sodium bicarbonate tissue.

    • Why? This neutralizes the acidic HCl residues immediately, preventing corrosion of the balance and accidental burns to the next user.

Emergency Response & Disposal

Spill Management: If powder spills outside the hood:

  • Evacuate the immediate area (10 ft radius) to let dust settle (2 min).

  • Don P100 respirator and goggles.

  • Cover spill with a sodium carbonate or bicarbonate powder (dry neutralization).

  • Sweep carefully (do not create dust) into a bag.

  • Wipe area with water, then acetone.

Disposal Workflow: Fluorinated organics pose environmental persistence risks. They must never go down the drain.

Waste_Disposal cluster_streams Waste Streams Waste Waste Generation Segregation Segregation Waste->Segregation Container Container Selection Segregation->Container Solid (C) / Liquid (A/B) Solid_Stream Solid Waste (Contaminated PPE/Wipes) Container->Solid_Stream Liquid_Stream Liquid Waste (Halogenated Organic) Container->Liquid_Stream Labeling Labeling Destruction High-Temp Incineration Labeling->Destruction Must specify 'Fluorinated' Solid_Stream->Labeling Liquid_Stream->Labeling

Figure 2: Waste segregation and disposal workflow emphasizing incineration.

Disposal Specification:

  • Labeling: Must explicitly state "Fluorinated Organic Solid/Liquid."

  • Destruction Method: High-temperature incineration with flue gas scrubbing (to capture HF gas generated during combustion).

References
  • National Institutes of Health (PubChem). 2-Fluoro-2-methylpropan-1-amine hydrochloride (Analogous Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.